molecular formula B2Ca3O6 B076954 Calcium borate CAS No. 13840-55-6

Calcium borate

Cat. No.: B076954
CAS No.: 13840-55-6
M. Wt: 237.9 g/mol
InChI Key: VLCLHFYFMCKBRP-UHFFFAOYSA-N
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Description

Calcium borate (Ca3(BO3)2) is an inorganic compound of significant interest in materials science and industrial chemistry research, primarily valued for its role as a multifunctional additive. Its principal research applications include serving as an effective flame retardant in polymers and plastics, where it functions through an endothermic decomposition mechanism. Upon heating, it releases water vapor and forms a protective, glassy borate layer that insulates the underlying material from heat and oxygen. In ceramics and glaze research, this compound acts as a potent flux, significantly lowering the melting point of silica mixtures and enhancing vitrification to produce durable, high-gloss finishes. Furthermore, it is investigated as a micronutrient source in agricultural studies and as a corrosion-resistant coating precursor. This high-purity reagent offers researchers a consistent and reliable compound for developing next-generation flame-retardant materials, advanced ceramic compositions, and functional coatings, providing critical insights into the synergistic effects of calcium and boron in composite material systems.

Properties

IUPAC Name

tricalcium;diborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCLHFYFMCKBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2Ca3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70930103
Record name Calcium borate (3/2)
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Molecular Weight

237.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12007-56-6, 12040-58-3, 13840-55-6, 1318-33-8
Record name Calcium borate
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Record name Boric acid, calcium salt
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Record name Boric acid (H3BO3), calcium salt (1:?)
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Foundational & Exploratory

A Technical Guide to the Co-Precipitation Synthesis of Calcium Borate Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of calcium borate nanoparticles using the co-precipitation method. It details the experimental protocols, analyzes the impact of synthesis parameters on nanoparticle characteristics, and explores their promising applications in the biomedical field, particularly in drug delivery and cancer therapy.

Introduction

This compound nanoparticles are emerging as significant players in the field of advanced materials due to their unique properties, including high thermal stability and a large surface-area-to-volume ratio.[1][2] The co-precipitation method offers a facile and effective route for synthesizing these nanoparticles, allowing for control over their size and morphology, which is crucial for their application in sensitive fields like drug delivery.[1][3] This guide will focus on a reproducible co-precipitation technique, the subsequent thermal treatment (annealing) to control crystallinity and particle size, and the characterization of the resulting nanomaterials.[1][2][4]

Synthesis via Co-Precipitation: An Experimental Protocol

The co-precipitation method for synthesizing this compound nanoparticles is a straightforward and scalable process. It typically involves the reaction of soluble calcium and borate precursors in an aqueous solution, often in the presence of a capping agent to control particle growth and prevent agglomeration.[1][3]

Materials and Reagents
  • Calcium Precursor: Calcium chloride (CaCl₂)

  • Borate Precursor: Borax (Sodium Tetraborate, Na₂B₄O₇)

  • Capping Agent: Polyvinylpyrrolidone (PVP), MW: 10,000

  • Solvent: De-ionized water

Detailed Synthesis Procedure

The following protocol is adapted from established methodologies for the synthesis of this compound nanoparticles.[1]

  • Preparation of Precursor Solutions:

    • Solution A (Calcium-PVP): Dissolve 1 gram of PVP (MW: 10,000) in 100 mL of de-ionized water with stirring. Once fully dissolved, add 0.2 mol% of calcium chloride to the solution and continue stirring until a homogenous solution is obtained.[1]

    • Solution B (Borate): In a separate beaker, dissolve 0.2 mol% of borax in 100 mL of de-ionized water.[1]

  • Co-Precipitation Reaction:

    • Heat both Solution A and Solution B to approximately 48-50°C while stirring for about 1 hour.[1][3]

    • Slowly add the borax solution (Solution B) drop-wise into the calcium-PVP solution (Solution A) under continuous stirring.

    • Continue stirring the resulting mixture for an additional hour to ensure the completion of the reaction and to obtain a homogenous particle distribution.[1] A fine white precipitate of this compound will form.

  • Washing and Drying:

    • Separate the precipitate from the solution via centrifugation.

    • Wash the collected precipitate multiple times with de-ionized water to remove any unreacted precursors and by-products.

    • Dry the washed nanoparticles in an oven at 80°C for 24 hours.[1]

  • Annealing (Thermal Treatment):

    • The dried, amorphous this compound powder is then subjected to an annealing process in a furnace to induce crystallinity and control the final particle size and phase. The temperature and duration of annealing are critical parameters that dictate the final properties of the nanoparticles.[1][2][4]

Influence of Synthesis Parameters

The physical and chemical properties of the synthesized this compound nanoparticles are highly dependent on the synthesis and post-synthesis treatment conditions.

Role of the Capping Agent

Polyvinylpyrrolidone (PVP) acts as a capping agent, which adsorbs to the surface of the newly formed nanoparticles.[1] This steric hindrance prevents uncontrolled growth and agglomeration, leading to the formation of well-dispersed nanoparticles with a narrow size distribution. The concentration of the capping agent is a crucial parameter; for instance, using 1 wt% PVP has been shown to produce spherical nanoparticles with an average size of 5.5 nm in the initial precipitate.

Effect of Annealing Temperature and Time

Annealing is a critical step to transform the initially amorphous precipitate into a crystalline structure.[1][2][4] The temperature and duration of this thermal treatment directly influence the crystal phase and the size of the nanoparticles.

  • Crystal Structure: At lower annealing temperatures (e.g., 700°C for 3 hours), the nanoparticles remain largely amorphous. As the annealing time is extended to 5 hours at 700°C, a transformation to a crystalline metaborate (CaB₂O₄) phase begins. At higher temperatures, such as 900°C, the metaborate phase is dominant. To achieve the tetraborate (CaB₄O₇) phase, temperatures around 970°C are required.[1][2][4]

  • Particle Size: There is a direct correlation between the annealing temperature and time and the average particle size. Higher temperatures and longer durations promote crystal growth, leading to larger nanoparticles.[1][2]

Data Presentation: Nanoparticle Characteristics

The following tables summarize the quantitative data on the properties of this compound nanoparticles synthesized under different conditions.

Annealing Temperature (°C)Annealing Time (hours)Predominant Crystal PhaseAverage Particle Size (nm)
7003AmorphousNot specified
7005Metaborate (CaB₂O₄)Not specified
900Not specifiedMetaborate (CaB₂O₄)Not specified
970Not specifiedTetraborate (CaB₄O₇)6 - 15
Initial Precipitate (with 1 wt% PVP)-Amorphous5.5
Heated (with 1 wt% PVP)-Not specified13.0

Data compiled from multiple studies for illustrative purposes.

Analysis TechniqueObservation
Thermogravimetric Analysis (TGA)The initial, unannealed precipitate shows a mass loss of approximately 30% between 126°C and 500°C, attributed to the evaporation of trapped moisture and the decomposition of the PVP capping agent.
X-Ray Diffraction (XRD)Confirms the amorphous nature of the initial precipitate and the evolution of crystalline phases (metaborate and tetraborate) with increasing annealing temperature.[1][2][4]
Transmission Electron Microscopy (TEM)Allows for the direct visualization of nanoparticle morphology and size distribution, confirming the increase in particle size with higher annealing temperatures.[1][2]

Visualizing the Process and Relationships

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and the influence of annealing on nanoparticle properties.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction & Purification cluster_post Post-Processing prep_ca Dissolve PVP & CaCl2 in De-ionized Water (Solution A) heat Heat both solutions to 48-50°C prep_ca->heat prep_b Dissolve Borax in De-ionized Water (Solution B) prep_b->heat mix Drop-wise mixing with stirring heat->mix stir Stir for 1 hour (Precipitate forms) mix->stir wash Centrifuge & Wash with De-ionized Water stir->wash dry Dry at 80°C for 24 hours wash->dry anneal Annealing (Varying Temp & Time) dry->anneal final_product Crystalline this compound Nanoparticles anneal->final_product

Caption: Experimental workflow for the co-precipitation synthesis of this compound nanoparticles.

annealing_effects cluster_temp Increasing Annealing Temperature & Time cluster_properties Resulting Nanoparticle Properties start Amorphous Precipitate temp_low ~700°C start->temp_low Initial Heating temp_mid ~900°C phase_meta Metaborate Phase (CaB2O4) temp_low->phase_meta size_increase Increased Particle Size (6-15 nm) temp_low->size_increase temp_high ~970°C temp_mid->size_increase temp_high->size_increase phase_tetra Tetraborate Phase (CaB4O7) phase_meta->phase_tetra Further Heating

Caption: Relationship between annealing conditions and nanoparticle properties.

Biomedical Applications: A Focus on Drug Development

The unique properties of boron-containing nanoparticles, such as this compound, make them highly attractive for biomedical applications, most notably in Boron Neutron Capture Therapy (BNCT) for cancer treatment.

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiotherapy that utilizes a non-radioactive isotope, boron-10 (¹⁰B), which has a high propensity to capture thermal neutrons.[5] The therapy involves two steps:

  • Selective Accumulation: A boron-containing compound, such as calcium fructoborate nanoparticles, is administered to the patient. These nanoparticles are designed to selectively accumulate in tumor cells.

  • Neutron Irradiation: The tumor is then irradiated with a beam of low-energy (thermal) neutrons.

The ¹⁰B atoms within the tumor cells capture these neutrons, leading to a nuclear fission reaction. This reaction produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei. These particles have a very short range (approximately 5-9 micrometers), which is about the diameter of a single cell.[5] This ensures that their cytotoxic effects are confined to the boron-containing cancer cells, sparing the surrounding healthy tissue.[5]

The mechanism of cell death induced by BNCT often involves apoptosis, triggered by the intense, localized DNA damage caused by the alpha particles. This can activate the mitochondria-mediated apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of caspases, which execute programmed cell death.

bnct_mechanism cluster_delivery Step 1: Boron Delivery cluster_irradiation Step 2: Neutron Irradiation cluster_reaction Step 3: Nuclear Reaction & Cell Death np_admin Administer ¹⁰B-Enriched This compound Nanoparticles tumor_uptake Selective Uptake by Tumor Cells np_admin->tumor_uptake irradiation Irradiate Tumor with Thermal Neutrons capture ¹⁰B Captures Neutron ¹⁰B(n,α)⁷Li irradiation->capture particles Release of High-Energy Alpha (α) & Lithium (⁷Li) Particles capture->particles damage Localized DNA & Cellular Damage particles->damage apoptosis Induction of Apoptosis (Mitochondrial Pathway) damage->apoptosis death Selective Tumor Cell Death apoptosis->death

Caption: Mechanism of Action for Boron Neutron Capture Therapy (BNCT).

Conclusion

The co-precipitation method provides a robust and adaptable platform for the synthesis of this compound nanoparticles. By carefully controlling synthesis parameters, particularly the post-synthesis annealing process, it is possible to tailor the size, crystallinity, and phase of these nanoparticles for specific applications. Their potential as delivery agents for boron in BNCT highlights a promising avenue for the development of targeted cancer therapies, offering a clear example of how advanced material synthesis can directly impact the future of medicine. Further research into the surface functionalization of these nanoparticles will undoubtedly expand their utility in drug delivery and other biomedical domains.

References

An In-depth Technical Guide to Calcium Metaborate: Chemical Formula, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metaborate (Ca(BO₂)₂) is an inorganic compound with significant industrial applications, primarily in the manufacturing of glass, ceramics, and as a flame retardant. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a look into its industrial relevance. The information is presented to be a valuable resource for researchers and professionals in materials science and chemical engineering.

Chemical and Physical Properties

Calcium metaborate is a white, crystalline solid that is sparingly soluble in water. It exists in various hydrated forms, with the chemical formula often represented as Ca(BO₂)₂·nH₂O, where 'n' can be 2, 4, or 6.[1] The anhydrous form has a high melting point, underscoring its thermal stability.[2]

Identification and Nomenclature
PropertyValue
Chemical Formula Ca(BO₂)₂ or B₂CaO₄[3][4]
CAS Number 13701-64-9[4]
IUPAC Name calcium oxido(oxo)borane[4]
Synonyms Calcium borate, Diboron calcium tetraoxide, Boric acid (HBO₂), calcium salt (2:1)[4]
Physical and Chemical Properties
PropertyValue
Molecular Weight 125.70 g/mol (anhydrous)[4]
Appearance White crystalline solid or powder[1]
Melting Point 1154 °C (anhydrous)[5]
Solubility in Water 2.32 g/100g H₂O (0°C), 2.72 g/100g H₂O (20°C), 8.70 g/100g H₂O (100°C) (for this compound hydrate)[1][2]
Crystal Structure Orthorhombic
Space Group Pnca[6]
Lattice Parameters a = 6.2046 Å, b = 11.5865 Å, c = 4.2747 Å[6]
Thermal Properties
PropertyValueState/Composition
Glass Transition Temperature 873 K - 973 K38mass% CaO-B₂O₃ glass[7]
Thermal Conductivity 0.996 W/(m·K) at RT to 1.502 W/(m·K) at 873 K38mass% CaO-B₂O₃ glass[7]

Experimental Protocols

Synthesis of Calcium Metaborate via Co-precipitation

This protocol describes a facile co-precipitation method to synthesize calcium metaborate nanoparticles.

Materials:

  • Calcium chloride (CaCl₂)

  • Borax (Na₂B₄O₇)

  • Polyvinylpyrrolidone (PVP)

  • Deionized water

Procedure:

  • Dissolve 1 g of PVP in 100 mL of deionized water.

  • Add CaCl₂ and Na₂B₄O₇ to the PVP solution.

  • Stir the solution for 1 hour to ensure a complete reaction and homogenous particle formation.

  • Centrifuge the resulting precipitate and wash it several times with distilled water.

  • Dry the white precipitate of this compound nanoparticles at 80 °C for 24 hours.

  • Anneal the dried powder at 750 °C for 2 hours to induce crystallinity.

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction and Precipitation cluster_purification Purification and Drying cluster_annealing Annealing PVP Dissolve PVP in Water Reagents Add CaCl₂ and Borax PVP->Reagents Stir Stir for 1 hour Reagents->Stir Precipitate Precipitate Forms Stir->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash Wash with Water Centrifuge->Wash Dry Dry at 80°C Wash->Dry Anneal Anneal at 750°C Dry->Anneal

Workflow for the synthesis of calcium metaborate nanoparticles.
Characterization Protocols

XRD is employed to determine the crystalline structure of the synthesized calcium metaborate.

Instrumentation:

  • X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

  • Prepare a finely ground powder of the calcium metaborate sample.

  • Mount the powder on a sample holder.

  • Scan the sample over a 2θ range of 20° to 80°.

  • Identify the crystalline phases by comparing the diffraction pattern with standard reference patterns (e.g., ICDD PDF 32-0155 for calcium metaborate). The characteristic peaks for the orthorhombic structure of calcium metaborate appear at 2θ values of approximately 26.47°, 29.75°, 32.97°, and 45.18°.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of calcium metaborate.

Instrumentation:

  • Simultaneous TGA/DSC instrument.

Procedure:

  • Place a known weight of the calcium metaborate sample (typically 5-10 mg) in an alumina crucible.

  • Heat the sample from room temperature to a desired final temperature (e.g., 1200 °C) at a constant heating rate (e.g., 10 °C/min).

  • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature. The TGA curve will indicate the decomposition of any hydrated forms, while the DSC curve will show endothermic or exothermic peaks corresponding to phase transitions or reactions.

Characterization_Workflow cluster_xrd XRD Analysis cluster_tga_dsc TGA/DSC Analysis XRD_Sample Sample Preparation (Powder) XRD_Scan Scan (2θ = 20-80°) XRD_Sample->XRD_Scan XRD_Analysis Phase Identification XRD_Scan->XRD_Analysis TGA_Sample Sample Preparation (5-10 mg) TGA_Heat Heat to 1200°C TGA_Sample->TGA_Heat TGA_Analysis Analyze Weight Loss and Heat Flow TGA_Heat->TGA_Analysis

Workflow for the characterization of calcium metaborate.

Industrial Applications and Quality Control

Calcium metaborate is a key ingredient in the production of fiberglass, where it acts as a source of boron to enhance the strength and durability of the glass fibers. It is also utilized in the ceramics industry as a fluxing agent in glazes.

Industrial Production Workflow

The industrial production of this compound for applications like fiberglass manufacturing typically involves the reaction of boric acid with a calcium source, such as lime (calcium oxide or hydroxide), in an aqueous slurry at elevated temperatures.

Industrial_Workflow Raw_Materials Raw Materials (Boric Acid, Lime, Water) Slurry_Prep Aqueous Slurry Preparation Raw_Materials->Slurry_Prep Reaction Reaction at 85-105°C Slurry_Prep->Reaction Filtration Filtration Reaction->Filtration Drying Drying Filtration->Drying Product This compound Product Drying->Product

Logical workflow for the industrial production of this compound.
Quality Control Testing

Ensuring the quality and consistency of industrial-grade calcium metaborate is crucial for its performance in various applications. A typical quality control protocol involves several analytical tests.

Key Quality Control Tests:

  • Boron Content (B₂O₃ wt%): The most critical parameter is the boron content. Titration is the most accurate and rapid method for determining the B₂O₃ content in high-concentration borate products.[6]

  • Calcium Content (CaO wt%): The calcium content is also a key compositional parameter.

  • Particle Size Distribution: This is important for applications where the material's reactivity and dispersion are critical. Techniques like laser diffraction can be used.

  • Moisture Content: The water content is determined to ensure the product meets specifications for its hydrated form.

  • Insoluble Matter: The amount of material that does not dissolve in a specified solvent is measured to determine purity.

Conclusion

Calcium metaborate is a versatile inorganic compound with well-established applications in several key industries. This guide has provided a detailed overview of its chemical and physical properties, along with standardized protocols for its synthesis and characterization. The presented information aims to serve as a valuable technical resource for scientists, researchers, and professionals involved in materials science and chemical manufacturing. The continued study of calcium metaborate and its related compounds holds promise for the development of advanced materials with tailored properties.

References

A Technical Guide to the Natural Sources of Calcium Borate Minerals: The Case of Colemanite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, properties, and applications of calcium borate minerals, with a primary focus on colemanite. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and various industrial sectors who are interested in the scientific and commercial aspects of these important boron-containing minerals.

Geological Occurrence and Global Distribution

Colemanite (Ca₂B₆O₁₁·5H₂O) is a significant borate mineral found in evaporite deposits within alkaline lacustrine environments. Its formation is often a result of the alteration of other borate minerals like ulexite and borax. The primary global deposits of colemanite are located in a few key regions, with Turkey holding the world's largest reserves.

Major colemanite deposits are found in:

  • Turkey: The country possesses approximately 73% of the world's boron reserves, with significant colemanite deposits in the Emet, Bigadiç, and Kestelek regions.[1][2] The Emet mine in western Turkey alone accounts for about 40% of the world's known colemanite reserves.[3]

  • United States: California is a major producer, with notable deposits in Death Valley and the Kramer District of the Mojave Desert.[4] Colemanite was first discovered in Furnace Creek, Death Valley.[3]

  • Other significant deposits: Colemanite is also found in Argentina, Kazakhstan, Mexico, and Serbia.[5]

The formation of these deposits is closely linked to volcanic activity and arid climates, which create the ideal conditions for the concentration of boron in enclosed basins.[1]

Physicochemical Properties of Colemanite

Colemanite's utility across various applications stems from its unique chemical and physical properties. A detailed summary of these properties is provided in the table below.

PropertyValueReference
Chemical Formula Ca₂B₆O₁₁·5H₂O[6]
B₂O₃ Content 39.50-40.50%[4]
CaO Content 26-28%[4]
Crystal System Monoclinic[7]
Mohs Hardness 4.5[7]
Specific Gravity 2.42 g/cm³[7]
Color Colorless, white, yellowish, grey[7]
Luster Vitreous to pearly[7]
Solubility Insoluble in water, soluble in acids[8]

Mining and Beneficiation of Colemanite

The extraction and processing of colemanite ore are critical steps in making this mineral available for industrial use. The process typically involves open-pit mining followed by a series of beneficiation techniques to increase the concentration of the desired mineral.

Mining Techniques

Open-pit mining is the primary method for extracting colemanite ore. This technique is suitable for large, near-surface deposits and allows for the efficient removal of large quantities of ore and overburden.

Beneficiation Processes

Once extracted, the colemanite ore undergoes several beneficiation stages to remove impurities and increase its B₂O₃ content. These processes can be broadly categorized into dry and wet methods.

  • Dry Methods:

    • Crushing and Grinding: The raw ore is first crushed and ground to a smaller, more uniform particle size to liberate the colemanite from the gangue minerals.

    • Calcination: This thermal treatment process involves heating the ore to remove water of hydration and cause decrepitation (breakdown) of the colemanite, which can aid in separation from impurities.[5]

    • Magnetic Separation: This technique is used to remove magnetic impurity minerals from the non-magnetic colemanite.[5]

  • Wet Methods:

    • Washing and Sieving: The crushed ore is washed with water to remove clay and other fine impurities, followed by sieving to separate particles based on size.[6]

    • Flotation: This is a key wet beneficiation process that separates colemanite from gangue minerals based on differences in their surface hydrophobicity. Chemical reagents are used to selectively make the colemanite particles hydrophobic, allowing them to attach to air bubbles and float to the surface for collection.

The following diagram illustrates a general workflow for colemanite mining and beneficiation.

colemanite_processing cluster_mining Mining cluster_beneficiation Beneficiation open_pit Open-Pit Mining crushing Crushing & Grinding open_pit->crushing washing Washing & Sieving crushing->washing calcination Calcination (Dry Process) washing->calcination flotation Flotation (Wet Process) washing->flotation magnetic_sep Magnetic Separation (Dry Process) calcination->magnetic_sep concentrate Colemanite Concentrate magnetic_sep->concentrate flotation->concentrate

A simplified workflow for colemanite mining and beneficiation.

Experimental Protocols for Characterization

Accurate characterization of colemanite is essential for quality control and for understanding its behavior in various applications. Several analytical techniques are employed for this purpose.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a mineral sample and determine its crystal structure.

Methodology:

  • Sample Preparation: A representative sample of the colemanite ore is finely ground to a powder (typically <10 μm) to ensure random orientation of the crystallites.

  • Instrument Setup: A powdered sample is mounted on a sample holder and placed in an X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.

  • Data Collection: The sample is irradiated with X-rays at various angles (2θ), and the detector measures the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from a database (e.g., the ICDP's PDF database) to identify the minerals present.

X-Ray Fluorescence (XRF)

Objective: To determine the elemental composition of a sample.

Methodology:

  • Sample Preparation: The sample is typically prepared as a pressed powder pellet or a fused bead. For pressed pellets, the powdered sample is mixed with a binder and pressed under high pressure. For fused beads, the sample is mixed with a flux (e.g., lithium borate) and fused at a high temperature to create a homogeneous glass disk.

  • Instrument Setup: The prepared sample is placed in an XRF spectrometer.

  • Data Collection: The sample is irradiated with high-energy X-rays, causing the atoms in the sample to emit secondary (fluorescent) X-rays with energies characteristic of each element. The detector measures the energy and intensity of these emitted X-rays.

  • Data Analysis: The intensity of the characteristic X-rays for each element is proportional to its concentration in the sample. The elemental composition is quantified by comparing the sample's X-ray intensities to those of certified reference materials.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Objective: To determine the concentrations of major, minor, and trace elements with high sensitivity.

Methodology:

  • Sample Preparation: A small amount of the colemanite sample is dissolved in a suitable acid mixture (e.g., HNO₃ and HF) to bring the elements into solution. The solution is then diluted to a known volume.

  • Instrument Setup: The ICP-MS instrument is calibrated using standard solutions of known elemental concentrations.

  • Data Collection: The sample solution is introduced into the ICP torch, where it is atomized and ionized. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector counts the number of ions for each mass.

  • Data Analysis: The ion counts are converted to elemental concentrations by comparing them to the calibration standards.

Scanning Electron Microscopy - Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To visualize the microstructure and determine the elemental composition of specific areas of a sample.

Methodology:

  • Sample Preparation: A small, solid piece of the colemanite sample or a polished section is mounted on a sample stub and coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.

  • Instrument Setup: The sample is placed in the vacuum chamber of the SEM.

  • Data Collection: A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample produces various signals, including secondary electrons (for imaging the surface topography) and backscattered electrons (which provide contrast based on atomic number). The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays.

  • Data Analysis: The SEM images provide high-magnification views of the sample's microstructure. The EDS spectrum provides a qualitative and quantitative analysis of the elemental composition of the area being analyzed.

The following diagram illustrates the logical workflow for the characterization of colemanite samples.

characterization_workflow sample Colemanite Sample sample_prep Sample Preparation (Grinding, Polishing, Digestion) sample->sample_prep xrd XRD Analysis sample_prep->xrd xrf XRF Analysis sample_prep->xrf icpms ICP-MS Analysis sample_prep->icpms sem_eds SEM-EDS Analysis sample_prep->sem_eds phase_id Phase Identification & Crystal Structure xrd->phase_id elemental_comp Bulk Elemental Composition xrf->elemental_comp trace_elements Trace Element Analysis icpms->trace_elements microstructure Microstructure & Microanalysis sem_eds->microstructure

A logical workflow for the analytical characterization of colemanite.

Industrial Applications of Colemanite

Colemanite's high boron content and its chemical properties make it a valuable raw material in a wide range of industrial applications.

IndustryApplicationFunction of Colemanite
Glass & Ceramics Manufacturing of borosilicate glass, fiberglass, and glazes.Acts as a flux to lower the melting temperature and viscosity of the glass melt, improves the thermal and chemical resistance of the final product, and enhances the gloss and transparency of glazes.[5][9]
Agriculture Micronutrient in fertilizers.Provides an essential source of boron for plant growth and development, particularly in boron-deficient soils.[5][10]
Metallurgy Fluxing agent in steel and non-ferrous metal production.Dissolves impurities (slag) and protects the molten metal from oxidation.[5]
Polymers & Plastics Flame retardant.Releases water upon heating, which cools the material and dilutes flammable gases. The resulting boric acid forms a char layer that insulates the polymer from heat and oxygen. Boron is typically added at 1 to 10% by weight of the polymer.
Construction Neutron shielding in concrete.The boron in colemanite has a high neutron absorption cross-section, making it an effective and economical aggregate for radiation shielding concrete.
Detergents Bleaching agent and enzyme stabilizer.Acts as a source of borax, which has cleaning and buffering properties.[6]

The following diagram illustrates the various industrial applications of colemanite.

colemanite_applications cluster_applications Industrial Applications colemanite Colemanite glass_ceramics Glass & Ceramics colemanite->glass_ceramics Fluxing Agent, Improves Resistance agriculture Agriculture colemanite->agriculture Micronutrient metallurgy Metallurgy colemanite->metallurgy Fluxing Agent polymers Polymers & Plastics colemanite->polymers Flame Retardant construction Construction colemanite->construction Neutron Shielding detergents Detergents colemanite->detergents Source of Borax

A diagram showing the diverse industrial applications of colemanite.

Other Natural this compound Minerals

While colemanite is the most commercially significant this compound, other naturally occurring this compound minerals are also of scientific and, in some cases, economic interest. These include:

  • Priceite (Pandermite): A this compound with a similar composition to colemanite, but with a different crystal structure.

  • Nobleite: A hydrated this compound mineral.

  • Gowerite: Another hydrated this compound mineral.

These minerals are often found in association with colemanite and other borate deposits.

Conclusion

Colemanite and other this compound minerals are indispensable materials in numerous industrial processes. Their unique properties, stemming from their high boron and calcium content, make them critical components in the manufacturing of high-performance materials. A thorough understanding of their geological sources, physicochemical characteristics, and the methodologies for their extraction and analysis is crucial for their continued and sustainable utilization in scientific research and industrial applications. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for professionals in the field.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Calcium Tetraborate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the atomic arrangement within a material is paramount. This whitepaper provides an in-depth technical guide to the crystal structure analysis of calcium tetraborate (CaB₄O₇), a compound with applications ranging from ceramic glazes to radiation dosimetry.

This document details the synthesis, crystallographic data, and analytical methodologies for characterizing calcium tetraborate, presenting a consolidated resource for laboratory and research applications.

Crystallographic Data Summary

The crystal structure of calcium tetraborate has been primarily characterized as belonging to the orthorhombic or monoclinic crystal systems. The precise lattice parameters can vary depending on the synthetic method and annealing conditions. The following table summarizes key crystallographic data identified from X-ray diffraction studies.

ParameterValueCrystal SystemICDD PDF Card
Formula CaB₄O₇--
Crystal System OrthorhombicOrthorhombic83-2025
2θ Diffraction Peaks (°) 24.42, 26.09, 26.47, 29.75, 34.65, 38.27, 42.25, 46.89Orthorhombic83-2025[1][2]
Crystal System MonoclinicMonoclinic-

Note: Detailed atomic coordinates, bond lengths, and angles require access to the full crystallographic information file (CIF) associated with the referenced ICDD PDF card.

A related compound, a new calcium borate with the formula CaB₆O₁₀, has been synthesized and characterized, crystallizing in the monoclinic space group P2₁/c.[3] Its crystallographic data is presented below for comparative purposes.

ParameterValue
Formula CaB₆O₁₀
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.799(1)
b (Å) 8.705(1)
c (Å) 9.067(1)
β (°) 116.65(1)
Z 4

Experimental Protocols

The synthesis and analysis of calcium tetraborate require precise control of reaction conditions and sophisticated characterization techniques. The following sections detail the primary experimental methodologies.

Synthesis of Calcium Tetraborate

Two common methods for the synthesis of calcium tetraborate are the co-precipitation method followed by thermal treatment and the solid-state reaction method.

1. Co-Precipitation Method:

This method involves the precipitation of a this compound precursor from an aqueous solution, followed by annealing at high temperatures to induce crystallization.

  • Precursors: Calcium chloride (CaCl₂) and sodium borate (Na₂B₄O₇·10H₂O, borax) are typically used as the calcium and boron sources, respectively. Polyvinylpyrrolidone (PVP) can be used as a capping agent to control particle size.

  • Procedure:

    • Prepare separate aqueous solutions of calcium chloride and sodium borate.

    • Dissolve PVP in the calcium chloride solution.

    • Slowly add the sodium borate solution to the calcium chloride solution under constant stirring to form a white precipitate.

    • The precipitate is then washed, dried, and subjected to thermal treatment (annealing).

  • Annealing: The amorphous precipitate is annealed at temperatures ranging from 700°C to 970°C. The crystalline phase of calcium tetraborate is typically observed at temperatures around 970°C.[1] The transformation from an amorphous to a crystalline structure can begin at lower temperatures with extended annealing times.[1][2]

2. Solid-State Reaction Method:

This method involves the direct reaction of solid precursors at high temperatures.

  • Precursors: Common starting materials include calcium oxide (CaO) and boric acid (H₃BO₃) or ammonium tetraborate tetrahydrate ((NH₄)₂B₄O₇·4H₂O).

  • Procedure:

    • The solid precursors are intimately mixed in stoichiometric ratios.

    • The mixture is then heated in a furnace at a specific temperature for a set duration.

  • Reaction Conditions: The synthesis of calcium tetraborate via solid-state reaction has been investigated in the temperature range of 800°C to 900°C.[4] An optimum temperature of 840°C with a slight excess of the boron source has been shown to favor the formation of the calcium tetraborate phase.[4]

Characterization Techniques

The structural and morphological characterization of synthesized calcium tetraborate is crucial for confirming its phase and purity.

1. X-ray Diffraction (XRD):

XRD is the primary technique used to determine the crystal structure, phase purity, and crystallite size of the material. The diffraction pattern of the synthesized material is compared with standard patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases present. The formation of the calcium tetraborate phase is confirmed by matching the experimental diffraction peaks with the standard pattern for CaB₄O₇ (ICDD PDF 83-2025).[1][2]

2. Fourier Transform Infrared Spectroscopy (FTIR):

FTIR spectroscopy is employed to identify the functional groups present in the sample, confirming the formation of the borate network. The presence of both BO₃ and BO₄ units, characteristic of tetraborate structures, can be confirmed by analyzing the vibrational bands in the FTIR spectrum.[3][4]

3. Transmission Electron Microscopy (TEM):

TEM is used to investigate the morphology, particle size, and size distribution of the synthesized calcium tetraborate nanoparticles.[1]

4. Thermogravimetric Analysis (TGA):

TGA is utilized to study the thermal stability of the synthesized material.[1]

Visualizing the Process

To better illustrate the experimental workflow and the logical relationships in the synthesis and characterization of calcium tetraborate, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_coprecipitation Co-Precipitation cluster_solidstate Solid-State Reaction cluster_characterization Characterization cluster_analysis Data Analysis Precursors (CaCl2, Borax, PVP) Precursors (CaCl2, Borax, PVP) Mixing & Precipitation Mixing & Precipitation Precursors (CaCl2, Borax, PVP)->Mixing & Precipitation Washing & Drying Washing & Drying Mixing & Precipitation->Washing & Drying Annealing (700-970°C) Annealing (700-970°C) Washing & Drying->Annealing (700-970°C) XRD XRD Annealing (700-970°C)->XRD Precursors (CaO, H3BO3) Precursors (CaO, H3BO3) Mixing Mixing Precursors (CaO, H3BO3)->Mixing High Temp. Reaction (800-900°C) High Temp. Reaction (800-900°C) Mixing->High Temp. Reaction (800-900°C) High Temp. Reaction (800-900°C)->XRD FTIR FTIR Crystal Structure Determination Crystal Structure Determination XRD->Crystal Structure Determination Phase Identification Phase Identification XRD->Phase Identification TEM TEM TGA TGA Morphological Analysis Morphological Analysis TEM->Morphological Analysis Thermal Stability Assessment Thermal Stability Assessment TGA->Thermal Stability Assessment

Caption: Experimental workflow for synthesis and characterization of calcium tetraborate.

logical_relationship cluster_conditions Reaction Conditions cluster_properties Resulting Properties Synthesis Method Synthesis Method Temperature Temperature Synthesis Method->Temperature Time Time Synthesis Method->Time Precursor Ratio Precursor Ratio Synthesis Method->Precursor Ratio Crystal Phase (Amorphous/Crystalline) Crystal Phase (Amorphous/Crystalline) Temperature->Crystal Phase (Amorphous/Crystalline) Particle Size Particle Size Temperature->Particle Size Time->Crystal Phase (Amorphous/Crystalline) Purity Purity Precursor Ratio->Purity

Caption: Logical relationship between synthesis conditions and material properties.

References

An In-depth Technical Guide to the Thermal Stability of Amorphous Calcium Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of amorphous calcium borate, a material of interest for various scientific and industrial applications. The document details the synthesis, thermal characterization, and crystallization behavior of this compound, presenting quantitative data in structured tables and outlining key experimental protocols.

Introduction to Amorphous this compound

Amorphous this compound is a non-crystalline solid that lacks the long-range atomic order of its crystalline counterparts, such as calcium metaborate (CaB₂O₄) and calcium tetraborate (CaB₄O₇). Its thermal stability is a critical parameter that dictates its processing window and suitability for applications requiring high-temperature resilience. The transition from a disordered amorphous state to an ordered crystalline state is governed by kinetic and thermodynamic factors, primarily temperature and time. Understanding these transitions is essential for controlling the material's final properties.

Synthesis of Amorphous this compound

A common method for producing amorphous this compound is through a co-precipitation reaction followed by a controlled thermal treatment (annealing).[1][2][3]

Typical Synthesis Protocol:

  • Precursor solutions, typically an aqueous solution of a calcium salt (e.g., calcium chloride) and a borate salt (e.g., sodium borate), are mixed under controlled pH and temperature.

  • A capping agent, such as polyvinylpyrrolidone (PVP), may be used to control particle size and prevent agglomeration.

  • The resulting precipitate is washed to remove impurities and then dried.

  • The dried powder is subjected to a specific thermal treatment or annealing schedule. The resulting structure, whether amorphous or crystalline, is highly dependent on the annealing temperature and duration.[4] For instance, samples annealed at 700°C for up to 3 hours have been shown to retain their amorphous structure.[4]

Thermal Analysis Techniques and Data

The thermal stability of amorphous this compound is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).

TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability, decomposition, and the presence of volatile components.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • A small, known mass of the amorphous this compound sample is placed into a TGA crucible (e.g., alumina or platinum).

  • The sample is loaded into the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • The sample is heated from room temperature to a final temperature, typically up to 1100°C, at a constant heating rate.[1]

  • The instrument continuously records the sample's mass as a function of temperature.

  • The resulting TGA curve plots the percentage of mass loss versus temperature.

Data Presentation: TGA of this compound

Sample DescriptionTemperature Range (°C)Mass Loss (%)ObservationsSource
Initial Precipitate (Amorphous, with PVP)126 - 50030%Attributed to the loss of trapped moisture and decomposition of the PVP capping agent.[1]
Annealed at 970°C (Crystalline)Room Temp - 1100NegligibleHighly stable; a minor mass loss around 87°C is likely due to adsorbed moisture.[1][5]

DSC and DTA are powerful techniques used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature.[6][7] These methods are used to determine key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The Tg marks the point where the amorphous solid transitions from a rigid glassy state to a more rubbery, supercooled liquid state. The Tc is the temperature at which the material begins to crystallize from the amorphous state, typically observed as an exothermic peak.[8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • A small, known mass of the amorphous this compound sample is hermetically sealed in a sample pan (e.g., aluminum or alumina). An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled, constant rate (e.g., 10°C/minute) under a controlled atmosphere (typically nitrogen).

  • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC curve plots heat flow versus temperature, revealing endothermic and exothermic events.

Data Presentation: Thermal Transitions in this compound Glass

Thermal EventSymbolTemperature (K)Temperature (°C)DescriptionSource
Glass TransitionTg941668Onset of the transition from a rigid glass to a supercooled liquid.[9]
CrystallizationTc1083810Exothermic event corresponding to the formation of a crystalline structure.[9]

Crystallization Behavior

The stability of the amorphous phase is finite. Upon heating, amorphous this compound will transform into more stable crystalline phases. The specific crystalline phase formed depends on the annealing conditions.

Data Presentation: Amorphous-to-Crystalline Transformation

Annealing Temp. (°C)Annealing Time (h)Resulting PhaseDominant Crystalline FormSource
7002Amorphous-[4]
7003Amorphous-[4]
7005CrystallineCaB₂O₄ (Metaborate)[1][4]
7502CrystallineCaB₂O₄ (Metaborate)[1][3]
9702CrystallineCaB₄O₇ (Tetraborate)[1][3]

Visualized Workflows and Relationships

G cluster_synthesis Synthesis synthesis Co-Precipitation precipitate Initial Amorphous Precipitate synthesis->precipitate annealing Annealing (Thermal Treatment) precipitate->annealing xrd XRD (Phase Identification) annealing->xrd tga TGA (Mass Loss) annealing->tga dsc DSC / DTA (Thermal Transitions) annealing->dsc

References

A Technical Guide to the Solubility of Calcium Borate in Acidic vs. Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility characteristics of calcium borate, contrasting its behavior in neutral aqueous solutions with that in acidic environments. The information presented herein is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.

Overview of this compound Solubility

This compound exists in various forms, including several hydrated states such as colemanite (Ca₂B₆O₁₁·5H₂O) and as anhydrous salts like calcium metaborate (Ca(BO₂)₂) and calcium tetraborate (CaB₄O₇).[1][2] While often described as a white powder or crystalline solid, its solubility is not straightforward and is highly dependent on the chemical environment, particularly the pH of the solvent.[3] Generally, this compound is characterized by its low solubility in water, a property that is significantly altered in the presence of acid.[3][4] This guide will elucidate the chemical mechanisms responsible for this difference and provide quantitative data where available.

Solubility in Aqueous Solutions

In a neutral aqueous solution (water), this compound is slightly soluble.[3] The dissolution process is an equilibrium reaction where the solid salt dissociates into its constituent ions, calcium (Ca²⁺) and a borate anion. The specific borate anion depends on the starting material. For calcium metaborate, the equilibrium can be represented as:

Ca(BO₂)₂(s) ⇌ Ca²⁺(aq) + 2BO₂⁻(aq)

The dissolution is complicated by the tendency of borates to undergo hydrolysis.[5] Different forms of this compound exhibit varying degrees of solubility, and reports can seem contradictory, ranging from "insoluble" to "completely soluble".[1][6] However, most technical sources classify it as having low or slight solubility in water.[3][7]

Quantitative Solubility Data in Water

The solubility of this compound hydrate increases with temperature. The data below is for calcium metaborate hydrate.

Temperature (°C)Solubility (g / 100 g H₂O)
02.32[8][9]
202.72[8][9]
1008.70[8][9]

Table 1: Quantitative solubility data for this compound hydrate in water at various temperatures.

Solubility in Acidic Solutions

The solubility of this compound dramatically increases in acidic solutions.[1][3][8] This phenomenon is explained by Le Châtelier's principle. The borate anion is the conjugate base of a weak acid, boric acid (H₃BO₃). In an acidic medium, hydrogen ions (H⁺) from the acid react with the borate anions, forming undissociated boric acid. This reaction removes borate ions from the solution, causing the dissolution equilibrium to shift to the right, favoring the dissolution of more solid this compound.

The general reaction in an acid like hydrochloric acid (HCl) is:

Ca(BO₂)₂(s) + 2H⁺(aq) + 2Cl⁻(aq) + 2H₂O(l) → Ca²⁺(aq) + 2Cl⁻(aq) + 2H₃BO₃(aq)

Influence of Different Acids

While generally soluble in dilute acids, the choice of acid can influence the dissolution process.

Acid TypeSolubility BehaviorMechanism
Hydrochloric Acid (HCl) High solubility.H⁺ ions react with borate anions to form highly soluble boric acid. The chloride salt of calcium (CaCl₂) is also very soluble.
Sulfuric Acid (H₂SO₄) Increased solubility, but can be self-limiting.Dissolution initially increases as H⁺ ions form boric acid. However, the reaction also produces calcium sulfate (CaSO₄), a sparingly soluble salt. This can precipitate onto the surface of the remaining this compound, forming a product layer that inhibits further dissolution.[10] Increasing acid concentration beyond a certain point may not improve the rate and could even hinder it.
Boric Acid (H₃BO₃) Increased solubility.Surprisingly, this compound minerals can be effectively dissolved in concentrated solutions of boric acid itself, especially at elevated temperatures (50-90°C).[11]

Table 2: Qualitative summary of this compound solubility in common acidic solutions.

Visualizing the Dissolution Mechanisms

The following diagrams illustrate the chemical pathways governing the solubility of this compound.

G cluster_solid Solid Phase cluster_aqueous Aqueous Phase CaBO2 This compound (Ca(BO₂)₂(s)) Ca_ion Calcium Ion (Ca²⁺(aq)) CaBO2->Ca_ion Dissolution BO2_ion Borate Ion (2BO₂⁻(aq)) CaBO2->BO2_ion Ca_ion->CaBO2 Precipitation BO2_ion->CaBO2

Caption: Chemical equilibrium of this compound dissolution in an aqueous solution.

G CaBO2_solid This compound Solid Ca(BO₂)₂(s) Equilibrium Dissolution Equilibrium CaBO2_solid->Equilibrium Ca_ion Ca²⁺ (aq) Equilibrium->Ca_ion BO2_ion 2BO₂⁻ (aq) Equilibrium->BO2_ion Shift Equilibrium Shifts Right (Enhanced Dissolution) Equilibrium->Shift Le Châtelier's Principle BO2_ion->Equilibrium Re-precipitation Reaction Protonation Reaction BO2_ion->Reaction Consumed H_ion Acid Added (2H⁺) H_ion->Reaction BoricAcid Boric Acid Formed (2H₃BO₃) Reaction->BoricAcid Reaction->Shift Removes Product

References

Calcium Fructoborate: A Technical Guide to a Bioavailable Boron Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium fructoborate is a naturally occurring plant mineral complex and a highly bioavailable source of boron.[1][2] Chemically, it is a salt of a bis(fructose) ester of boric acid.[3] This technical guide provides an in-depth overview of calcium fructoborate, focusing on its synthesis, analytical quantification, and its physiological effects, particularly in relation to inflammation, bone health, and hormonal modulation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Calcium fructoborate is a white, crystalline powder.[4] Its chemical formula is Ca[(C₆H₁₀O₆)₂B]₂ with a molecular weight of approximately 774.26 g/mol .[5][6] It is a stable complex that enhances the bioavailability of boron.[7]

Chemical Structure

The structure of calcium fructoborate consists of a calcium ion complexed with two fructoborate anions. In each fructoborate anion, a central boron atom is esterified with two fructose molecules.[3]

G Chemical Structure of Calcium Fructoborate cluster_1 Fructoborate Anion cluster_2 Fructoborate Anion Ca Ca²⁺ B1 B⁻ Ca->B1 ionic bond B2 B⁻ Ca->B2 ionic bond F1_1 Fructose B1->F1_1 ester bond F1_2 Fructose B1->F1_2 ester bond F2_1 Fructose B2->F2_1 ester bond F2_2 Fructose B2->F2_2 ester bond

Figure 1: Simplified diagram of Calcium Fructoborate structure.

Synthesis and Analytical Quantification

Synthesis Protocol

A common method for the synthesis of calcium fructoborate involves the reaction of D-fructose with boric acid, followed by the addition of calcium carbonate.[1][2][8]

Materials:

  • D-Fructose

  • Boric Acid

  • Calcium Carbonate

  • Distilled Water

  • Acetone

Procedure:

  • Dissolve D-fructose (12 mmol) in distilled water at room temperature.[1]

  • Add boric acid (6 mmol) to the fructose solution and stir until dissolved.[1]

  • Slowly add calcium carbonate (2.46 mmol) in small portions while stirring continuously.[1]

  • After carbon dioxide evolution ceases, add acetone to the mixture to precipitate the calcium fructoborate.[2][8]

  • Separate the resulting layers. The lower, oily layer contains the crude product.[1][8]

  • Treat the crude product again with acetone and induce crystallization by scratching with a glass rod.[1]

  • Filter the white crystalline solid, wash with acetone, and air-dry.[2]

Analytical Quantification Methods

The quantification of calcium fructoborate in dietary supplements and other matrices can be performed using various analytical techniques.

MethodPrincipleKey ParametersReference
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a silica gel plate followed by densitometric quantification.Mobile phase: 2-propanol-water (8:2, v/v). Rf value for calcium fructoborate is approximately 0.59.[9]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS) Atomization and ionization of the sample to determine the elemental composition (boron and calcium).Used for trace element determination to ensure purity and correct ratios of calcium and boron.[7]

Physiological Effects and Mechanisms of Action

Calcium fructoborate serves as a highly bioavailable source of boron, which is implicated in various physiological processes, including inflammation, bone metabolism, and hormone regulation.

Anti-inflammatory Effects

Clinical studies have demonstrated that supplementation with calcium fructoborate can significantly reduce markers of inflammation.

Study PopulationDosageDurationBiomarkerResultReference
Healthy Subjects112 mg/day30 daysC-Reactive Protein (CRP)31.3% reduction[10]
Healthy Subjects112 mg/day30 daysInterleukin-6 (IL-6)Significant reduction[10]
Healthy Subjects112 mg/day30 daysMonocyte Chemoattractant Protein-1 (MCP-1)31% reduction[10]
Osteoarthritis Patients108 mg twice daily14 daysC-Reactive Protein (CRP)Significant reduction[11]

Boron is suggested to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[12] This pathway is a central regulator of the inflammatory response.

G Proposed Anti-inflammatory Mechanism of Boron via NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->ProInflammatory_Genes activates transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Boron Boron Boron->IKK Inhibits

Figure 2: Boron's inhibition of the NF-κB signaling pathway.
Effects on Bone Metabolism

Boron plays a crucial role in bone health by influencing the metabolism of key minerals and hormones involved in bone maintenance.[3]

Boron is hypothesized to increase the half-life of vitamin D by inhibiting the enzyme 24-hydroxylase (CYP24A1), which is responsible for its catabolism.[1][10] This leads to higher levels of the active form of vitamin D, 1,25-dihydroxyvitamin D (Calcitriol), which promotes calcium absorption.

G Proposed Mechanism of Boron on Vitamin D Metabolism VitaminD Vitamin D (from diet/sun) Liver Liver VitaminD->Liver Calcidiol 25-hydroxyvitamin D (Calcidiol) Liver->Calcidiol 25-hydroxylase Kidney Kidney Calcidiol->Kidney CYP24A1 24-hydroxylase (CYP24A1) Calcidiol->CYP24A1 Calcitriol 1,25-dihydroxyvitamin D (Calcitriol) Kidney->Calcitriol 1α-hydroxylase Calcium_Absorption Increased Calcium Absorption Calcitriol->Calcium_Absorption Inactive_Metabolites Inactive Metabolites CYP24A1->Inactive_Metabolites Boron Boron Boron->CYP24A1 Inhibits

Figure 3: Boron's inhibitory effect on Vitamin D catabolism.
Modulation of Steroid Hormones

Boron has been shown to influence the levels of steroid hormones, such as testosterone and estrogen.[13] A proposed mechanism is the disruption of the binding between these hormones and Sex Hormone-Binding Globulin (SHBG), leading to an increase in their free, biologically active forms.[3][14]

G Proposed Mechanism of Boron on Steroid Hormone Bioavailability SHBG SHBG Bound_Complex SHBG-Hormone Complex (Inactive) SHBG->Bound_Complex Steroid_Hormone Steroid Hormone (e.g., Testosterone) Steroid_Hormone->Bound_Complex Free_Hormone Free Steroid Hormone (Biologically Active) Bound_Complex->Free_Hormone dissociation Boron Boron Boron->SHBG disrupts binding

Figure 4: Boron's effect on SHBG and steroid hormone binding.

Experimental Protocols

In Vitro Anti-inflammatory Assay

This protocol describes an in vitro experiment to assess the anti-inflammatory effects of calcium fructoborate on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13]

Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of calcium fructoborate for a specified period (e.g., 2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.[13]

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Quantification (TNF-α, IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

G Experimental Workflow for In Vitro Anti-inflammatory Assay Start Start Culture_Cells Culture RAW 264.7 Cells Start->Culture_Cells Pretreat Pre-treat with Calcium Fructoborate Culture_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Culture Supernatant Stimulate->Collect_Supernatant Measure_NO Measure Nitric Oxide (Griess Assay) Collect_Supernatant->Measure_NO Measure_Cytokines Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze Data Measure_NO->Analyze_Data Measure_Cytokines->Analyze_Data End End Analyze_Data->End

Figure 5: Workflow for assessing the anti-inflammatory effects of Calcium Fructoborate in vitro.
Clinical Trial Protocol for Osteoarthritis

The following is a representative protocol for a double-blind, placebo-controlled clinical trial to evaluate the efficacy of calcium fructoborate in subjects with knee osteoarthritis.[8][9]

Study Design:

  • Design: Randomized, double-blind, placebo-controlled.

  • Participants: Subjects with a diagnosis of primary knee osteoarthritis.

  • Intervention: Oral administration of calcium fructoborate (e.g., 113 mg/day) or a matching placebo for a specified duration (e.g., 2 weeks).[9]

  • Primary Outcome Measures: Changes in inflammatory biomarkers (C-reactive protein, fibrinogen, erythrocyte sedimentation rate).[9]

  • Secondary Outcome Measures: Changes in lipid profiles (total cholesterol, LDL, HDL, triglycerides) and subjective assessments of pain and function (e.g., WOMAC and McGill Pain Questionnaire).

Procedure:

  • Recruitment and Screening: Recruit eligible participants based on inclusion and exclusion criteria. Obtain informed consent.

  • Randomization: Randomly assign participants to either the calcium fructoborate or placebo group.

  • Baseline Assessment: Collect baseline data, including blood samples for biomarker analysis and completion of pain and function questionnaires.

  • Intervention Period: Participants self-administer the assigned supplement for the study duration.

  • Follow-up Assessments: Repeat the baseline assessments at specified time points (e.g., at the end of the intervention period).

  • Data Analysis: Analyze the changes in outcome measures between the two groups using appropriate statistical methods.

A common method for quantifying CRP in serum is nephelometry.[4]

Principle: Latex particles coated with anti-CRP antibodies are mixed with the serum sample. CRP in the sample binds to the antibodies, causing the latex particles to agglutinate. The degree of light scattering caused by this agglutination is measured by a nephelometer and is proportional to the CRP concentration.[4]

Procedure:

  • Collect venous blood and separate the serum.

  • Dilute the serum sample.

  • Mix the diluted sample with the latex reagent.

  • Incubate the mixture.

  • Measure the light scattering using a nephelometer.

  • Calculate the CRP concentration based on a calibration curve.

Conclusion

Calcium fructoborate is a promising soluble boron source with significant bioavailability. Its demonstrated anti-inflammatory effects, coupled with its positive influence on bone and hormone metabolism, make it a compound of interest for further research and potential therapeutic applications. The methodologies and data presented in this guide provide a foundation for scientists and drug development professionals to explore the full potential of this unique plant-mineral complex.

References

A Technical Guide to Distinguishing Calcium Metaborate and Calcium Tetraborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differentiating characteristics of calcium metaborate and calcium tetraborate. It details their chemical and physical properties, and outlines experimental protocols for their distinct identification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who require precise identification and characterization of these inorganic compounds.

Introduction

Calcium metaborate (Ca(BO₂)₂) and calcium tetraborate (CaB₄O₇) are inorganic compounds with distinct chemical structures and properties that dictate their applications. While both are sources of calcium and boron, their varying boron-to-oxygen ratios result in different crystal structures and chemical behaviors. Accurate differentiation between these two borates is critical in various industrial applications, including the manufacturing of glass and ceramics, flame retardants, and agricultural products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of calcium metaborate and calcium tetraborate is presented below. These properties provide the basis for the analytical techniques used to differentiate them.

PropertyCalcium MetaborateCalcium Tetraborate
Chemical Formula Ca(BO₂)₂CaB₄O₇
Molecular Weight 125.70 g/mol [1]195.32 g/mol [2]
Appearance White crystalline solid[3]White crystalline solid[4]
Crystal System Orthorhombic[5][6]Orthorhombic[5][6]
Solubility in Water Low solubility[3]Soluble[4][7]
Melting Point Not readily available986 °C[8]
Density Not readily available1.904 g/cm³ at 20 °C[7]

Analytical Techniques for Differentiation

Several analytical techniques can be employed to reliably distinguish between calcium metaborate and calcium tetraborate. The primary methods rely on differences in their crystal structure and the vibrational modes of their borate networks.

X-Ray Diffraction (XRD)

X-ray diffraction is a powerful technique for identifying crystalline materials based on their unique diffraction patterns. The distinct crystal lattices of calcium metaborate and calcium tetraborate produce different XRD patterns.

Key Differentiating Features: The positions of the diffraction peaks (2θ values) are characteristic of each compound.

Table of Characteristic XRD Peaks:

CompoundCharacteristic 2θ Peaks (Cu Kα radiation)
Calcium Metaborate 26.47°, 29.75°, 32.97°, 45.18°[5][6]
Calcium Tetraborate 24.42°, 26.09°, 26.47°, 29.75°, 34.65°, 38.27°, 42.25°, 46.89°[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of chemical bonds. The arrangement of borate units (trigonal BO₃ and tetrahedral BO₄) differs between the two compounds, leading to distinct infrared absorption spectra.

Key Differentiating Features: The infrared spectra of borates typically show strong absorptions in three main regions:

  • 1100-1500 cm⁻¹: B-O stretching vibrations of trigonal BO₃ units.

  • 850-1100 cm⁻¹: B-O stretching vibrations of tetrahedral BO₄ units.[5]

  • 600-800 cm⁻¹: Bending vibrations of various borate segments and B-O-B bridges.[5]

While specific peak assignments can be complex, the overall pattern and relative intensities of these bands can be used for identification. For instance, the presence and intensity of bands associated with BO₄ units are expected to be more prominent in calcium tetraborate.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly sensitive to the symmetric vibrations of borate rings and chains.

Key Differentiating Features: The Raman spectra of borates are characterized by sharp, distinct peaks that serve as a molecular fingerprint.[9] The symmetric stretching modes of different polyborate ions give rise to strong Raman bands at specific frequencies. For example, a prominent band around 879 cm⁻¹ is characteristic of boric acid, while other borate species have bands at different positions.[10]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information about the thermal stability and phase transitions of the materials.

Key Differentiating Features:

  • Thermal Stability: TGA can reveal differences in the decomposition temperatures of the two compounds. For example, synthesized calcium tetraborate has been shown to be thermally stable up to 1100 °C.[5][11]

  • Phase Transitions: DSC can detect endothermic and exothermic events such as melting and crystallization, which occur at different temperatures for each compound.

Experimental Protocols

The following are generalized protocols for the key analytical techniques. Instrument parameters should be optimized for the specific equipment being used.

X-Ray Diffraction (XRD) Protocol
  • Sample Preparation: Finely grind the sample to a homogenous powder using a mortar and pestle to ensure random crystal orientation.

  • Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface.

  • Instrument Setup:

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10° to 80°

    • Step Size: 0.02°

    • Scan Speed: 2°/minute

  • Data Acquisition: Collect the diffraction pattern over the specified 2θ range.

  • Data Analysis: Identify the 2θ positions of the diffraction peaks and compare them to reference patterns for calcium metaborate (ICDD PDF 32-0155) and calcium tetraborate (ICDD PDF 83-2025).[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the finely ground sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or the KBr pellet without sample/clean ATR crystal).

  • Sample Spectrum Collection:

    • Spectral Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the absorption bands in the 600-1600 cm⁻¹ region, which are characteristic of the borate network.[5]

Raman Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the powdered sample onto a microscope slide or into a capillary tube.

  • Instrument Setup:

    • Laser Excitation Wavelength: 532 nm or 785 nm

    • Laser Power: Adjust to avoid sample degradation (typically a few milliwatts).

    • Objective: Use a microscope objective to focus the laser onto the sample.

    • Integration Time and Accumulations: Adjust to obtain a good signal-to-noise ratio (e.g., 10 seconds integration, 5 accumulations).

  • Data Acquisition: Collect the Raman spectrum.

  • Data Analysis: Analyze the positions and relative intensities of the Raman bands to identify the specific borate structures present.

Thermal Analysis (TGA/DSC) Protocol
  • Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an alumina or platinum crucible.

  • Instrument Setup:

    • Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20 mL/min).

    • Temperature Program: Heat the sample from room temperature to 1200 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting curves to determine thermal stability, decomposition temperatures, and the temperatures of any phase transitions.

Visualized Workflows

The following diagrams illustrate the logical workflow for distinguishing between the two calcium borates and a typical experimental workflow for their analysis.

Distinguishing_Workflow Logical Workflow for Differentiating Calcium Borates start Unknown Calcium Borate Sample xrd Perform X-Ray Diffraction (XRD) start->xrd compare_xrd Compare 2θ peaks to reference patterns xrd->compare_xrd ftir Perform FTIR Spectroscopy compare_xrd->ftir Ambiguous metaborate Calcium Metaborate (Ca(BO₂)₂) compare_xrd->metaborate Peaks match ICDD PDF 32-0155 tetraborate Calcium Tetraborate (CaB₄O₇) compare_xrd->tetraborate Peaks match ICDD PDF 83-2025 compare_ftir Analyze B-O vibrational modes ftir->compare_ftir compare_ftir->metaborate Characteristic metaborate spectrum compare_ftir->tetraborate Characteristic tetraborate spectrum Experimental_Workflow General Experimental Workflow for Analysis sample_prep Sample Preparation (e.g., Grinding, Pelletizing) instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup data_acquisition Data Acquisition (e.g., XRD scan, FTIR spectrum) instrument_setup->data_acquisition data_processing Data Processing (e.g., Background subtraction, Peak identification) data_acquisition->data_processing data_analysis Data Analysis & Comparison to Standards data_processing->data_analysis conclusion Identification of Compound data_analysis->conclusion

References

An In-depth Technical Guide on the Hygroscopic Properties of Anhydrous Calcium Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium borate is a compound with diverse industrial applications, ranging from the manufacturing of specialty glasses and ceramics to its use as a flame retardant.[1] The anhydrous form is typically produced by the dehydration of its hydrated precursors.[2] The interaction of anhydrous this compound with atmospheric moisture is a critical parameter that influences its stability, handling, storage, and performance in various applications. This guide provides a comprehensive overview of the expected hygroscopic properties of anhydrous this compound and details the experimental protocols for their precise measurement.

Expected Hygroscopic Properties of Anhydrous this compound

Based on available literature for other anhydrous borate compounds, such as anhydrous borax (sodium tetraborate) and boric oxide, it is anticipated that anhydrous this compound will exhibit hygroscopic behavior.[3][4][5] Upon exposure to atmospheric moisture, anhydrous borates tend to absorb water, which can lead to caking and alterations in their physical and chemical properties.[3]

Table 1: Summary of Expected Hygroscopic Characteristics of Anhydrous this compound and Analogous Compounds

PropertyExpected Characteristic for Anhydrous this compoundObservations from Analogous Anhydrous Borates (e.g., Anhydrous Borax)
Hygroscopicity Expected to be hygroscopic.Anhydrous borax and boric oxide are known to be hygroscopic and will absorb moisture from the atmosphere.[3]
Physical Appearance Change May become opaque or form clumps upon moisture absorption.Anhydrous borax becomes opaque on exposure to air and can form a partial hydrate in moist conditions.[5]
Caking Tendency High, especially for powdered forms, upon prolonged exposure to humidity.Anhydrous borates have a natural tendency to cake, which is exacerbated by moisture.[3]
Chemical Stability Generally stable, but moisture can induce the formation of hydrated forms.Anhydrous borax is chemically stable under recommended storage conditions but reacts exothermically with water to form hydrated sodium borates.[6][7][8]
Handling Precautions Should be handled in a controlled, low-humidity environment.Care should be taken to keep bags of anhydrous borates intact and the material as dry as possible.[3]

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic properties of anhydrous this compound, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA).

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. This method is ideal for determining water vapor sorption isotherms, deliquescence points, and the kinetics of water uptake.

3.1.1. Experimental Methodology

  • Sample Preparation: A small amount of anhydrous this compound powder (typically 5-15 mg) is accurately weighed and placed into the DVS instrument's sample pan.

  • Drying: The sample is initially dried in the DVS instrument under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This ensures that any pre-existing adsorbed moisture is removed.

  • Sorption Analysis: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a defined threshold, for example, 0.002% per minute).

  • Desorption Analysis: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior and assess any hysteresis.

  • Data Analysis: The change in mass at each RH step is used to calculate the percentage water uptake. A sorption/desorption isotherm is generated by plotting the percentage mass change against the relative humidity. The deliquescence point is identified as the RH at which a sharp and significant increase in mass occurs.

DVS_Workflow A Sample Preparation (5-15 mg of anhydrous This compound) B Drying (0% RH, 25 °C) until mass is stable A->B Load Sample C Sorption Analysis (Stepwise RH increase, 0% to 90%) B->C Start Sorption D Equilibration at each RH step (dm/dt < 0.002%/min) C->D Hold at RH step D->C Next RH step (if not 90%) E Desorption Analysis (Stepwise RH decrease, 90% to 0%) D->E Start Desorption (at 90% RH) F Equilibration at each RH step (dm/dt < 0.002%/min) E->F Hold at RH step F->E Next RH step (if not 0%) G Data Analysis (Sorption Isotherm, Deliquescence Point) F->G End Experiment (at 0% RH)

Dynamic Vapor Sorption (DVS) Experimental Workflow.
Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. When coupled with a humidity generator, TGA can be used to determine the water content of a sample and to study its dehydration and hydration behavior.

3.2.1. Experimental Methodology

  • Sample Preparation: A known mass of anhydrous this compound (typically 10-20 mg) is placed in the TGA sample pan.

  • Initial Heating (Drying): The sample is heated at a controlled rate (e.g., 10 °C/min) under a dry inert atmosphere (e.g., nitrogen) to a temperature sufficient to ensure complete dryness without causing decomposition (e.g., 150 °C). The initial mass of the dry sample is recorded.

  • Isothermal Hold with Humidity: The temperature is then lowered and held at a constant value (e.g., 25 °C). A controlled flow of humidified gas at a specific relative humidity is introduced into the TGA chamber.

  • Monitoring Water Uptake: The mass of the sample is monitored over time to determine the amount of water absorbed at that specific humidity.

  • Temperature Ramping (Dehydration): After equilibration with the humid atmosphere, the sample is heated again under a dry inert atmosphere to determine the temperature at which the absorbed water is released. The mass loss corresponds to the amount of absorbed water.

TGA_Workflow A Sample Preparation (10-20 mg of anhydrous This compound) B Initial Heating (Drying) (e.g., to 150 °C) in dry N2 A->B Load Sample C Isothermal Hold (e.g., at 25 °C) with controlled RH B->C Cool and Introduce Humidity D Monitor Mass Uptake (Water Absorption) C->D Equilibrate E Temperature Ramping (Dehydration) in dry N2 D->E Start Dehydration F Data Analysis (Water Content, Dehydration Profile) E->F Analyze Mass Loss

Thermogravimetric Analysis (TGA) Workflow for Water Uptake.

Handling and Storage

Given the anticipated hygroscopic nature of anhydrous this compound, proper handling and storage procedures are crucial to maintain its quality and performance.

  • Storage Containers: The material should be stored in tightly sealed, moisture-proof containers. Packaging with a polyethylene liner is recommended.[3]

  • Storage Environment: A cool, dry, and well-ventilated area is essential. It is advisable to maintain a relative humidity below 50% to minimize water absorption and caking.[9]

  • Handling: When handling anhydrous this compound, exposure to the ambient atmosphere should be minimized. If possible, handling should be performed in a controlled environment such as a glove box with a dry atmosphere. Personal protective equipment, including safety goggles, gloves, and a dust mask, should be worn to avoid irritation.[9]

Conclusion

While specific quantitative data on the hygroscopic properties of anhydrous this compound are not extensively documented, evidence from analogous anhydrous borate compounds strongly suggests that it is a hygroscopic material. The degree of its hygroscopicity can be accurately determined using standard analytical techniques such as Dynamic Vapor Sorption and Thermogravimetric Analysis. Understanding and quantifying these properties are essential for the effective formulation, processing, and storage of products containing anhydrous this compound, particularly in moisture-sensitive applications within the pharmaceutical and materials science industries. Proper handling and storage in a low-humidity environment are critical to preserving the material's anhydrous state and preventing degradation.

References

Methodological & Application

Application Notes and Protocols for Calcium Borate as a Flame Retardant in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium borate as a flame retardant in epoxy resin systems. The information compiled herein is intended to guide researchers in the formulation and evaluation of flame-retardant epoxy composites. Detailed experimental protocols for the preparation and testing of these materials are provided, along with a summary of relevant performance data.

Introduction

Epoxy resins are widely utilized in various high-performance applications due to their excellent mechanical properties, chemical resistance, and adhesion. However, their inherent flammability limits their use in sectors where fire safety is critical. Halogenated flame retardants, while effective, are being phased out due to environmental and health concerns. This has driven the demand for halogen-free alternatives like this compound.

This compound is an inorganic, environmentally benign flame retardant that functions primarily through a condensed-phase mechanism. Upon heating, it releases water, which has a cooling effect and dilutes flammable gases. Subsequently, it forms a glassy borate layer on the surface of the polymer, which acts as a thermal insulator and a barrier to mass transfer, thus inhibiting combustion and smoke production. While this compound can enhance the flame retardancy of epoxy resins, it is often used in synergy with other flame retardants, such as ammonium polyphosphate (APP), to achieve optimal performance.

Data Presentation

The following tables summarize the flame retardancy and mechanical properties of epoxy resin composites containing this compound and other relevant flame retardants based on published literature.

Table 1: Flame Retardancy Properties of Epoxy Resin Composites

FormulationLoading (vol%)LOI (%)UL-94 RatingReference
Neat Epoxy/Glass Fiber-21.0NR
Epoxy/Calcium Borate522.6NR
Epoxy/Calcium Borate20-Failed
Epoxy/Ammonium Polyphosphate526.0V-0
Epoxy/Calcium Borate + Ammonium Polyphosphate1 + 429.2V-0

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test; NR: Not Rated.

Table 2: Comparative Flame Retardancy Data of Boron-Containing Epoxy Composites

FormulationLoading (wt%)LOI (%)UL-94 RatingReference
Neat Epoxy-18.0Failed
Epoxy/APP1023.3V-1
Epoxy/APP/Zinc Borate10/528.0V-0
Epoxy/APP/Zinc Borate/ZrO210/5/229.1V-0

APP: Ammonium Polyphosphate; ZnB: Zinc Borate; ZrO2: Zirconium Dioxide.

Table 3: Mechanical Properties of Epoxy Resin Composites with Various Fillers

FillerLoading (wt%)Flexural Strength (MPa)Flexural Modulus (GPa)Reference
Neat Epoxy-77.481.95
Bone Ash2109.292.62
Calcium Carbonate15--
Boric Acid1.0--

Note: Direct mechanical property data for epoxy/calcium borate composites is limited in the reviewed literature. The data presented for other fillers provides a general indication of the effect of inorganic fillers on the mechanical properties of epoxy resins.

Experimental Protocols

Preparation of Epoxy Resin Composites

This protocol describes a general method for the preparation of flame-retardant epoxy resin composites using a mechanical stirrer and a vacuum oven.

Materials:

  • Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

  • Curing Agent (e.g., polyamine or anhydride-based)

  • This compound powder (pre-dried)

  • Other flame retardants (e.g., Ammonium Polyphosphate), if applicable

  • Solvent (e.g., acetone, for cleaning)

  • Mold release agent

  • Molds (e.g., silicone or steel)

Equipment:

  • Mechanical stirrer with a high-shear mixing blade

  • Heating mantle or oil bath

  • Beakers and stirring rods

  • Vacuum oven

  • Analytical balance

  • Desiccator

Procedure:

  • Pre-treatment of Filler: Dry the this compound powder in an oven at a specified temperature (e.g., 80-100 °C) for several hours to remove any absorbed moisture. Cool down in a desiccator before use.

  • Resin Preparation: Weigh the desired amount of epoxy resin into a beaker. Heat the resin to a suitable temperature (e.g., 60-80 °C) to reduce its viscosity.

  • Filler Incorporation: While stirring the heated epoxy resin at a moderate speed, slowly add the pre-weighed and dried this compound powder. Increase the stirring speed to ensure uniform dispersion and to break up any agglomerates. Continue stirring for a specified period (e.g., 30-60 minutes).

  • Degassing: Place the beaker containing the resin-filler mixture in a vacuum oven at the same temperature. Apply vacuum to remove any entrapped air bubbles until bubbling subsides.

  • Addition of Curing Agent: Cool the mixture to a temperature suitable for the addition of the curing agent (as specified by the manufacturer). Add the stoichiometric amount of the curing agent to the mixture and stir thoroughly for a few minutes until a homogeneous mixture is obtained.

  • Casting: Pour the final mixture into pre-heated molds that have been treated with a mold release agent.

  • Curing: Transfer the molds to an oven and cure according to a specific curing schedule (e.g., 80 °C for 2 hours followed by 150 °C for 2 hours).

  • Post-Curing and Demolding: After the curing cycle is complete, turn off the oven and allow the samples to cool down slowly to room temperature. Once cooled, carefully demold the samples.

  • Conditioning: Condition the samples at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 48 hours before testing.

Flame Retardancy Testing

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. This test is performed according to the ASTM D2863 standard.

Procedure:

  • Prepare test specimens of the specified dimensions (e.g., 130.0 mm x 6.5 mm x 3.0 mm).

  • Mount the specimen vertically in the center of the glass chimney.

  • Set the initial oxygen/nitrogen mixture to a concentration below the expected LOI value.

  • Ignite the top of the specimen using a pilot flame and observe the burning behavior.

  • Systematically increase or decrease the oxygen concentration in subsequent tests with new specimens until the minimum concentration required to sustain burning for a specified time or over a specified length is determined.

The UL-94 test evaluates the burning behavior of a material after exposure to a flame source. The V-0, V-1, and V-2 ratings are determined based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen. This test is performed according to the ASTM D3801 standard.

Procedure:

  • Prepare test specimens of the specified dimensions (e.g., 130.0 mm x 13.0 mm x 3.0 mm).

  • Mount a specimen vertically.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • Immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Observe if any flaming drips ignite a cotton swatch placed 300 mm below the specimen.

  • Repeat the test on a total of five specimens.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Composite Preparation cluster_testing Material Characterization resin Epoxy Resin mixer Mechanical Mixing & Heating resin->mixer cb This compound (dried) cb->mixer degas Vacuum Degassing mixer->degas hardener Curing Agent casting Casting into Molds degas->casting hardener->casting curing Curing & Post-Curing casting->curing samples Conditioned Samples curing->samples loi LOI Test (ASTM D2863) samples->loi ul94 UL-94 Test (ASTM D3801) samples->ul94 mech Mechanical Testing (e.g., Flexural) samples->mech thermal Thermal Analysis (TGA/DSC) samples->thermal

Caption: Experimental workflow for preparing and testing epoxy composites.

Flame Retardancy Mechanism of this compound

flame_retardancy_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase cluster_effects Overall Effects heat Heat epoxy_cb Epoxy + this compound heat->epoxy_cb water_release Endothermic Release of Water epoxy_cb->water_release glassy_layer Formation of Glassy Borate Layer epoxy_cb->glassy_layer cooling Cooling Effect water_release->cooling dilution Dilution of Flammable Gases water_release->dilution char_formation Enhanced Char Formation glassy_layer->char_formation protective_barrier Protective Barrier char_formation->protective_barrier reduced_combustion Reduced Combustion protective_barrier->reduced_combustion reduced_smoke Reduced Smoke protective_barrier->reduced_smoke cooling->reduced_combustion dilution->reduced_combustion

Caption: Condensed-phase flame retardancy mechanism of this compound.

Application of Calcium Borate as a Ceramic Flux in Glazes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Ceramic Professionals

Introduction

Calcium borate is a critical fluxing agent in the formulation of ceramic glazes, prized for its ability to significantly lower the melting temperature and viscosity of the glass matrix. This property facilitates the creation of smooth, glossy, and durable glaze surfaces at lower firing temperatures, thereby saving energy and enabling a wider range of aesthetic effects.

Naturally occurring this compound minerals are the traditional sources for introducing boric oxide (B₂O₃) and calcium oxide (CaO) into a glaze. The most common of these are:

  • Colemanite: A hydrated this compound mineral (2CaO·3B₂O₃·5H₂O). It is a powerful flux but can be inconsistent and prone to decrepitation (spitting and sputtering) during firing due to its high loss on ignition (LOI).[1]

  • Gerstley Borate: A conglomerate mineral from California, primarily composed of colemanite and ulexite (a sodium-calcium borate), along with clay.[2] For decades, it was a staple in studio pottery for its unique melting properties and its ability to suspend glaze slurries.[2] However, the depletion of the original mine has led to the widespread use of substitutes.[2]

Both CaO and B₂O₃ play crucial roles. CaO acts as a high-temperature flux that promotes a durable, hard glass and can contribute to matte surfaces at higher concentrations. B₂O₃ is a potent, low-temperature glass-former and flux that initiates melting early in the firing cycle, reduces glaze viscosity, and lowers the coefficient of thermal expansion (CTE), which helps to prevent crazing (a network of fine cracks).[3][4]

This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in ceramic glazes.

Mechanism of Action

This compound acts as a primary flux by introducing boric oxide (B₂O₃) and calcium oxide (CaO) into the glaze melt. B₂O₃ is unique in that it can act as both a glass-former and a powerful flux.

The key benefits derived from the inclusion of this compound include:

  • Reduced Firing Temperatures: B₂O₃ is a vigorous flux that begins to melt at low temperatures, initiating the fusion of other, more refractory materials like silica and alumina.[3][5] Gerstley Borate, for example, begins to melt between 1550°F and 1600°F (approx. 843-871°C).[2]

  • Lowered Viscosity: By reducing the viscosity of the molten glaze, this compound promotes a smoother, more uniform surface, healing imperfections like pinholes and bubbles.[3]

  • Control of Thermal Expansion: Boric oxide has a low coefficient of thermal expansion (CTE).[4] Its inclusion in a glaze formulation helps to lower the overall CTE of the glaze, creating a better "fit" with the ceramic body and reducing the likelihood of crazing.[3]

  • Improved Surface Quality: It enhances the gloss and brilliance of glazes.[3] It can also improve the mechanical strength and chemical durability of the fired glaze.[4]

The following diagram illustrates the functional relationship of this compound within a glaze system.

Caption: Role of this compound as a Glaze Flux.

Data Presentation: Quantitative Effects

The addition of this compound, often in the form of Gerstley Borate or its substitutes, has a pronounced effect on glaze properties. The following tables summarize data from common Cone 6 (approx. 2232°F / 1222°C) glaze recipes.

Table 1: Comparison of Base Glaze Recipes (Cone 6)

This table compares a classic Gerstley Borate (GB) based recipe with a version where the boron is sourced from a frit. Frits are pre-melted and ground glass powders that provide oxides in a more stable and consistent form.[2]

PropertyRecipe 1: Classic GB Base (G2826A)[6]Recipe 2: Fritted Base (G2826A1)[6]Observations
Composition Gerstley Borate: 50%Kaolin: 30%Silica: 20%Ferro Frit 3134: 50%Kaolin: 30%Silica: 20%Direct substitution is for comparative purposes; reformulation is typically needed.
Melt Fluidity Very HighHigh, but slightly less fluid than GB version.The GB version shows more melt flow, which can lead to running if applied too thickly.[6]
Surface Appearance Glossy, prone to "boron blue" crystallization and bubbles.Glossy, clear, significantly fewer bubbles.The high LOI of Gerstley Borate causes outgassing, leading to bubbles. The fritted version is smoother.[6][7]
Slurry Properties Gels significantly, requires high water content, slow to dry.[2]Stable slurry, good application properties.[2]Raw borates like GB are slightly soluble and contain fine clays, causing gelling.[2]
Calculated CTE ~7.6 x 10⁻⁷/°CLowered due to frit chemistry, helps reduce crazing.The fritted version has a lower thermal expansion, reducing the risk of crazing.[8]

Note: Calculated CTE values are estimates and can vary based on the specific chemical analysis of the raw materials and the software used.

Table 2: Effect of Varying Colemanite Content

This table illustrates the general effects observed when increasing the percentage of Colemanite in a glaze.

Colemanite %Sintering/Softening Temp.Coefficient of Thermal Expansion (CTE)Fired Surface Issues
Low (2-6%) DecreasesIncreases slightlyGenerally stable surface.[9]
Medium (6-11.5%) Further decreasesIncreasesIncreased risk of crawling or surface defects.[9]
High (>12%) Significantly decreasedContinues to increaseHigh probability of decrepitation, crawling, blistering, and spattering.[1]

Data synthesized from a study on transparent wall tile glazes where Colemanite was substituted for boric acid. The increase in CTE was attributed to the high CaO content of Colemanite.[9]

Experimental Protocols

This section provides detailed methodologies for preparing, applying, firing, and evaluating glazes containing this compound.

Protocol 1: Glaze Formulation and Preparation
  • Safety Precautions: Wear a NIOSH-approved respirator to avoid inhaling fine silica and other mineral dusts. Wear safety glasses and gloves.

  • Recipe Calculation: Select a base recipe (e.g., from Table 1). For a 100-gram test batch, the weight of each material is its percentage.

  • Weighing Materials: Using a digital scale with at least 0.1g precision, accurately weigh each dry ingredient.

  • Mixing: a. Place the weighed powders into a mixing container. b. Add a small amount of clean water and mix with a whisk or spatula to create a thick paste. This ensures all particles are wetted. c. Gradually add more water until the glaze slurry reaches the consistency of heavy cream. A typical starting point is a 1:1 ratio of dry material to water by weight, adjusted as needed.

  • Sieving: a. Pour the slurry through an 80-mesh sieve into a clean container to break up any clumps and ensure a homogenous mixture. b. Use a stiff brush or a rubber rib to help push the material through the screen. c. For best results, sieve the glaze a second time.

  • Slurry Adjustment & Labeling: a. Adjust consistency with small additions of water if needed. For glazes high in Gerstley Borate or raw clays, the slurry may gel over time and require more water. b. Label the container clearly with the recipe name/code, date, and any additives.

Protocol 2: Test Tile Preparation and Application
  • Test Tile Selection: Use test tiles made from the same clay body as the intended final ware. Tiles should have both flat and vertical surfaces, and some texture, to show how the glaze behaves (e.g., breaking over texture, pooling, running).

  • Bisque Firing: Ensure test tiles have been bisque fired to the appropriate temperature for the clay body (e.g., Cone 08-04).

  • Glaze Application: a. Stir the glaze slurry thoroughly to ensure all materials are in suspension. b. Clean the bisque tile with a damp sponge to remove dust. c. Apply the glaze by dipping, pouring, or spraying to a consistent thickness (typically 1-2mm). A common method is a 2-3 second dip. d. To test for running, consider a second dip on a portion of the tile to observe the effect of a thicker application. e. Clean any glaze from the bottom of the tile to prevent it from sticking to the kiln shelf.

Protocol 3: Firing

This protocol outlines a standard slow-cool firing schedule for Cone 6 in an electric kiln (oxidation atmosphere), which is suitable for developing stable glazes and promoting effects like crystallization in some recipes.

SegmentRamp Rate (°F/hr)Target Temperature (°F)Hold Time (min)
1 25022010
2 40020000
3 1802232 (Cone 6)15
4 9999 (As fast as possible)210030
5 12514000
6 Off00

Note: This schedule is a starting point. Firing schedules can be adjusted to achieve different results. Always use pyrometric cones to verify the heat-work achieved in your kiln.

Protocol 4: Post-Firing Evaluation
  • Visual Inspection: Examine the fired tile for:

    • Surface Quality: Is it glossy, satin, or matte? Is it smooth or does it have defects like pinholes, blisters, or crawling?

    • Fit: Check for crazing (a fine network of cracks) or shivering (glaze flaking off edges). Crazing indicates the glaze's CTE is too high for the clay body.

    • Fluidity: Did the glaze run? Note the degree of movement on the vertical surface.

    • Color & Opacity: Record the fired color and whether the glaze is transparent, translucent, or opaque.

  • Durability Testing (Optional):

    • Crazing Test: Submerge the tile in boiling water for 5 minutes, then immediately plunge it into ice water. Repeat 3 times. Apply ink to the surface and wipe off; any crazing will be revealed.

    • Leaching Test: For glazes intended for functional ware, perform a leach test by exposing the surface to an acidic substance like vinegar or lemon juice for 24 hours. Note any change in color or surface gloss.[2]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for testing a new glaze formulation containing this compound.

GlazeTestingWorkflow Start Define Objectives (e.g., Target Cone, Surface) Formulate Formulate Base Recipe (Select this compound Source) Start->Formulate Prepare Prepare 100g Test Batch (Weigh, Mix, Sieve) Formulate->Prepare Apply Apply to Test Tiles (Dipping/Spraying) Prepare->Apply Fire Fire to Target Cone (e.g., Cone 6 Oxidation) Apply->Fire Evaluate Visual & Physical Evaluation (Fit, Surface, Fluidity) Fire->Evaluate Decision Results Meet Objectives? Evaluate->Decision Refine Refine Recipe (Adjust Flux, Alumina, Silica) Decision->Refine No   Finalize Finalize Recipe & Protocol Decision->Finalize  Yes Refine->Formulate

Caption: Workflow for Ceramic Glaze Testing.

Potential Issues and Considerations

  • Inconsistency of Raw Materials: Natural minerals like Colemanite and Gerstley Borate can have significant batch-to-batch chemical variations, affecting glaze performance. Frits or substitutes like Gillespie Borate offer better consistency.[2]

  • Decrepitation: High percentages of raw Colemanite can cause the glaze to spit off the ceramic surface during firing.[1]

  • Glaze Slurry Issues: As noted, raw calcium borates like Gerstley Borate are slightly water-soluble and contain fine clays, which can cause the glaze slurry to gel, making application difficult and leading to cracking upon drying.[2]

  • Bubbling and "Boron Blue": The high LOI of raw borates can release gases during melting, creating bubbles in the glaze.[7] Under certain cooling conditions, high-boron glazes can also form micro-crystals of this compound, resulting in a cloudy or blueish appearance known as "boron blue".[6] Using frits as the boron source minimizes these issues.[7]

References

Application Notes and Protocols: Calcium Borate as a Slow-Release Boron Fertilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agricultural Professionals

These application notes provide a comprehensive overview of the use of calcium borate as a slow-release boron fertilizer in agriculture. The information is intended to guide research and practical application for optimizing crop nutrition and yield.

Introduction

Boron (B) is an essential micronutrient for plant growth, playing a critical role in cell wall structure, membrane function, and reproductive development. However, the range between boron deficiency and toxicity in most plants is narrow. Highly soluble boron sources, such as sodium borate (borax), can lead to toxicity if over-applied and are susceptible to leaching in high rainfall or irrigated conditions. This compound, a less soluble form of boron, offers a slow-release characteristic, providing a more sustained supply of boron to the crop throughout the growing season and reducing the risk of toxicity and leaching. Naturally occurring this compound minerals include colemanite and ulexite (a sodium-calcium borate).[1][2][3][4]

Data Presentation

Table 1: Comparative Boron Release from Different Fertilizer Sources

The following table summarizes the comparative release characteristics of various boron fertilizers. This compound sources like colemanite and ulexite demonstrate a significantly slower release profile compared to more soluble sodium borate forms.

Fertilizer SourceChemical Formula (Mineral)Boron (B) Content (%)Solubility/Release CharacteristicsReference
Soluble Boron
Borax (Sodium Tetraborate Decahydrate)Na₂B₄O₇·10H₂O~11%High[5]
Solubor® (Disodium Octaborate Tetrahydrate)Na₂B₈O₁₃·4H₂O~20.5%Very High; rapid release[6]
Slow-Release Boron
ColemaniteCa₂B₆O₁₁·5H₂OVariesSlow release[1][4][6]
UlexiteNaCaB₅O₉·8H₂OVariesSlow release; faster than colemanite[2][3][6][7][8][9]
Granubor®Na₂B₄O₇·5H₂O + Na₂B₁₀O₁₆·10H₂O~15%Controlled release (refined sodium borate)[3]
This compound (Synthetic)e.g., CaB₄O₇VariesSlow release
Table 2: General Application Recommendations for this compound Fertilizers

Application rates for calcium and boron fertilizers can vary significantly based on the crop, soil type, and existing nutrient levels. The following are general guidelines for foliar applications of liquid calcium-boron formulations. Soil application rates for granular this compound (e.g., ulexite or colemanite) will differ and should be based on soil analysis.

Crop CategoryExample CropsApplication Rate (per acre)Application TimingReference
Forage Crops Alfalfa, Hay1 - 4 quartsAfter early spring growth and after each cutting.[10][11]
Fruit Trees Apples, Cherries, Peaches1 - 4 quartsApply at bud break and repeat at 2-4 week intervals.[10][11][12]
Nut Trees Almonds, Walnuts, Pistachios1 - 4 quartsApply at bud break and repeat every 2-3 weeks.[10]
Small Grains Wheat, Barley, Oats, Rice1 - 4 quartsApply at tillering, early boot, and flag leaf emergence.[10]
Legumes Beans, Peas1 - 3 quartsApply at early bud stage and repeat after bloom.[10]
Vegetables Cabbage, Broccoli, Carrots, Onions, Tomatoes1 - 4 quartsApply when plants are 4-8 inches high; repeat every 2 weeks as needed.[10]
Root & Tuber Crops Potatoes1 - 4 quartsApply at tuber initiation and repeat at 2-4 week intervals.[10]
Berries Strawberries, Blueberries, Raspberries1 - 3 quartsApply pre-bloom and repeat every 2-4 weeks.[10][12]
Field Corn 1 - 4 quartsApply when 10-20 inches high; repeat in 2-4 weeks as needed.[10]

Note: Always conduct a soil and/or plant tissue analysis to determine specific nutrient needs before application. Follow manufacturer's recommendations for specific product concentrations and application methods.

Experimental Protocols

Protocol 1: Evaluation of Boron Release Kinetics from this compound

This protocol describes a laboratory-based leaching experiment to determine the rate of boron release from granular this compound fertilizer.

Objective: To quantify and compare the release of boron from this compound with a soluble boron source over time.

Materials:

  • Granular this compound fertilizer (e.g., colemanite or ulexite)

  • Soluble boron fertilizer (e.g., borax) for comparison

  • Sand (washed, inert)

  • Leaching columns (e.g., glass chromatography columns)

  • Distilled or deionized water

  • Collection vials

  • ICP-OES or colorimetric equipment for boron analysis

Procedure:

  • Column Preparation:

    • Place a small amount of glass wool at the bottom of each leaching column.

    • Fill each column with a known mass of washed, inert sand to a consistent depth.

  • Fertilizer Application:

    • Weigh a precise amount of the test fertilizer (e.g., 1 gram of this compound) and mix it thoroughly with the top 2 cm of sand in the column.

    • Prepare a separate column with the soluble boron source for comparison, and a control column with only sand.

  • Leaching:

    • At timed intervals (e.g., daily, weekly), apply a consistent volume of distilled water to the top of each column to simulate rainfall or irrigation. The volume should be sufficient to produce a leachate.

    • Collect the entire leachate from each column in a labeled collection vial.

    • Record the volume of the leachate.

  • Sample Analysis:

    • Analyze the boron concentration in each leachate sample using ICP-OES or a suitable colorimetric method (e.g., Azomethine-H).

  • Data Calculation:

    • Calculate the mass of boron leached in each interval (Concentration x Volume).

    • Calculate the cumulative boron released over time as a percentage of the total boron applied.

    • Plot the cumulative percentage of boron released against time for each fertilizer source.

Protocol 2: Soil and Plant Tissue Analysis for Boron

To assess the efficacy of this compound fertilization, it is essential to measure boron levels in both the soil and plant tissues.

Part A: Soil Analysis (Hot Water Extraction) [13][14][15]

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm screen.

  • Extraction:

    • Combine a known mass of soil (e.g., 20 g) with a known volume of extracting solution (e.g., 40 mL of 0.01 M CaCl₂) in a flask.

    • Heat the suspension to boiling and reflux for 5 minutes.

    • Allow the suspension to cool and then filter it to obtain a clear extract.

  • Analysis: Determine the boron concentration in the extract using the Azomethine-H colorimetric method or ICP-OES.

Part B: Plant Tissue Analysis [16][17][18][19]

  • Sample Preparation:

    • Collect the most recently matured leaves from several plants in the sampling area.

    • Gently wash the leaves with deionized water to remove any soil or dust.

    • Dry the plant tissue in an oven at 65-70°C until a constant weight is achieved.

    • Grind the dried tissue to a fine powder.

  • Digestion/Ashing:

    • Dry Ashing: Place a known weight of the ground tissue (e.g., 1 g) in a porcelain crucible and ash in a muffle furnace at 500-550°C for several hours until a white or gray ash is obtained. Dissolve the ash in dilute acid (e.g., 0.1 N HCl).

    • Wet Digestion: Digest a known weight of the ground tissue using a mixture of strong acids (e.g., nitric and perchloric acid) under controlled heating.

  • Analysis: Dilute the resulting solution and analyze for boron concentration using ICP-OES.

Visualizations

Boron Uptake and Transport in Plants

Boron_Uptake cluster_soil Soil Solution cluster_xylem Xylem soil_B B(OH)₃ (Boric Acid) NIP51 NIP51 soil_B->NIP51 Uptake xylem_B Translocation to Shoots cytoplasm_B cytoplasm_B NIP51->cytoplasm_B BOR1 BOR1 cytoplasm_B->BOR1 Efflux xylem_loading xylem_loading BOR1->xylem_loading xylem_loading->xylem_B

Experimental Workflow for Evaluating this compound Fertilizer

Workflow cluster_lab Laboratory Evaluation cluster_greenhouse Greenhouse/Field Trial cluster_analysis Data Analysis & Interpretation A Protocol 1: Boron Release Kinetics B Leaching Column Study A->B C Analysis of Leachate (ICP-OES) B->C I Compare Release Rates C->I D Fertilizer Application to Soil E Crop Growth and Monitoring D->E F Protocol 2: Soil & Plant Tissue Sampling E->F H Yield and Quality Assessment E->H G Analysis of Soil & Tissue Boron F->G J Correlate Soil/Tissue B with Yield G->J H->J K Determine Optimal Application Rate J->K

Logical Relationship of Boron Fertilization

Boron_Logic cluster_outcomes Outcomes start Boron Deficiency in Soil fertilizer Apply this compound (Slow-Release) start->fertilizer release Gradual Release of Plant-Available Boron fertilizer->release uptake Sustained Boron Uptake by Crop release->uptake outcome3 Reduced Risk of Toxicity & Leaching release->outcome3 outcome1 Improved Plant Nutrition uptake->outcome1 outcome2 Enhanced Crop Yield & Quality uptake->outcome2

References

Application Notes and Protocols: Synthesis of Calcium Hexaboride from Calcium Metaborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hexaboride (CaB₆) is a ceramic material distinguished by its high melting point, exceptional hardness, chemical stability, and good electrical conductivity. These properties make it a candidate for various applications, including in the manufacturing of boron-alloyed steel, as a deoxidation agent for oxygen-free copper, and as a material for high-temperature applications such as cathodes.[1] This document provides detailed protocols for the synthesis of calcium hexaboride using calcium metaborate (Ca(BO₂)₂) as a precursor, focusing on two primary methods: carbothermal reduction and molten salt electrolysis.

Synthesis Methodologies

Two principal methods for the synthesis of calcium hexaboride from a calcium metaborate precursor are outlined below. The selection of the method may depend on the desired purity, particle size, and available equipment.

Carbothermal Reduction Method

This method involves the high-temperature reduction of calcium metaborate with a carbon source in an inert atmosphere. While direct protocols for calcium metaborate are not extensively detailed in the literature, the process can be inferred from the synthesis of CaB₆ from other calcium borates, where calcium metaborate is a likely intermediate.

Experimental Protocol

  • Precursor Preparation:

    • Thoroughly mix powdered calcium metaborate (Ca(BO₂)₂) with a carbon source (e.g., activated charcoal or carbon black). The molar ratio of the reactants is crucial and should be optimized based on the specific carbon source and desired reaction stoichiometry. A common starting point is a stoichiometric excess of carbon to drive the reaction to completion.

  • Reaction:

    • Place the mixture in a graphite crucible.

    • Heat the crucible in a tube furnace under a continuous flow of inert gas (e.g., argon) to prevent oxidation.

    • The reaction temperature is typically in the range of 1400°C to 1700°C, with a holding time of 2 to 12 hours.[2][3] Optimal conditions need to be determined experimentally. For instance, synthesis of single-phase CaB₆ from a gel precursor containing calcium and boron sources was achieved at 1400°C for 12 hours or 1500°C for 6 hours.[4]

  • Purification:

    • After cooling, the product will likely contain unreacted carbon and possibly some oxide byproducts.

    • Calcination: Heat the product in air at a temperature around 900°C to burn off excess carbon.[5]

    • Acid Leaching: Wash the calcined product with a dilute acid solution (e.g., 0.5 M HCl) to remove any remaining metal oxides.[5]

    • Washing and Drying: Rinse the purified powder with deionized water until the pH is neutral, and then dry it in an oven.

Data Presentation: Carbothermal Reduction Parameters

ParameterValueReference
PrecursorCalcium Metaborate (Ca(BO₂)₂) and CarbonInferred
Molar Ratio (C:Ca(BO₂)₂)Stoichiometric excess of Carbon[5]
Reaction Temperature1400 - 1700 °C[2][3]
Holding Time2 - 12 hours[2][3][4]
AtmosphereArgon Flow[4]
Purification StepsCalcination (900°C), Acid Leaching (0.5 M HCl)[5]

Logical Relationships in Carbothermal Reduction

carbothermal_reduction cluster_precursors Precursors cluster_process Process cluster_products Products & Purification CaBO2 Calcium Metaborate (Ca(BO₂)₂) Mixing Mixing CaBO2->Mixing Carbon Carbon Source (e.g., Charcoal) Carbon->Mixing Heating High-Temperature Heating (1400-1700°C, Ar atm) Mixing->Heating Crude_CaB6 Crude CaB₆ (with C and oxides) Heating->Crude_CaB6 Calcination Calcination (~900°C) Crude_CaB6->Calcination Removes excess C Acid_Leaching Acid Leaching (dilute HCl) Calcination->Acid_Leaching Removes oxides Pure_CaB6 Pure CaB₆ Powder Acid_Leaching->Pure_CaB6

Fig. 1: Key factors in the carbothermal reduction synthesis of CaB₆.
Molten Salt Electrolysis Method

Molten salt electrolysis offers a lower-temperature alternative for the synthesis of CaB₆. In this method, a molten salt bath containing the calcium and boron precursors is electrolyzed.

Experimental Protocol

  • Electrolyte Preparation:

    • Prepare a molten salt bath, which can consist of a mixture of salts such as CaO, B₂O₃, and LiF.[3][6] The calcium metaborate can be introduced into this melt.

    • The electrolysis is typically carried out in a high-purity graphite crucible, which also serves as the anode.[3][6]

    • An electropolished molybdenum rod can be used as the cathode.[3]

  • Electrolysis:

    • Heat the crucible in a furnace under an argon atmosphere to the desired temperature, typically around 900°C.[3][6]

    • Apply a constant current density between the anode and cathode. Current densities can range from 0.5 to 1.5 A/cm².[6]

    • The BO₂⁻ ions are electro-reduced to elemental boron, which then combines with calcium to form CaB₆ on the cathode.[3][7]

  • Product Recovery and Purification:

    • After electrolysis, carefully remove the cathode with the deposited product.

    • Clean the product by washing it with dilute HCl solution to remove any co-deposited salts or oxides.[3]

    • Follow with thorough washing with triple-distilled water and subsequent drying.

Data Presentation: Molten Salt Electrolysis Parameters

ParameterValueReference
Precursors in MeltCaO, B₂O₃ (from Ca(BO₂)₂) in LiF[3][6]
Temperature~900 °C[3][6]
AtmosphereArgon[3][6]
AnodeGraphite Crucible[3][6]
CathodeMolybdenum Rod[3]
Current Density0.5 - 1.5 A/cm²[6]
PurificationDilute HCl wash, distilled water rinse[3]

Experimental Workflow for Molten Salt Electrolysis

molten_salt_electrolysis start Start prepare_electrolyte Prepare Electrolyte (CaO, B₂O₃ from Ca(BO₂)₂, LiF) start->prepare_electrolyte setup_cell Set up Electrolytic Cell (Graphite Anode, Mo Cathode) prepare_electrolyte->setup_cell heating Heat to 900°C (Argon Atmosphere) setup_cell->heating electrolysis Perform Electrolysis (0.5-1.5 A/cm²) heating->electrolysis product_deposition CaB₆ Deposits on Cathode electrolysis->product_deposition cathode_removal Remove Cathode product_deposition->cathode_removal purification Purify Product (HCl wash, water rinse) cathode_removal->purification drying Dry Purified CaB₆ purification->drying end End drying->end

Fig. 2: Workflow for the molten salt electrolysis synthesis of CaB₆.

Characterization of Synthesized Calcium Hexaboride

The synthesized CaB₆ powder should be characterized to confirm its phase purity, crystal structure, and morphology.

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the product and confirm the formation of CaB₆.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of Ca-B bonds.[5]

  • Scanning Electron Microscopy (SEM): To observe the particle size, morphology, and microstructure of the CaB₆ powder.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized material.

Safety Precautions

  • High-temperature furnaces should be operated with appropriate safety measures.

  • Handling of fine powders should be done in a well-ventilated area or a fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acid handling should be done with care, and appropriate neutralization and disposal procedures should be followed.

References

Application Notes and Protocols: Calcium Borate Nanoparticles as Lubricant Additives in Mineral Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium borate nanoparticles are emerging as promising additives for mineral oil-based lubricants due to their excellent anti-wear and friction-reducing properties. Their mechanism of action is primarily attributed to the formation of a protective tribo-film on the interacting surfaces, which minimizes direct metal-to-metal contact, thereby reducing friction and wear. The effectiveness of these nanoparticles is significantly influenced by their size, morphology, and dispersibility in the base oil. Surface modification, typically with oleic acid or other surfactants, is a crucial step to prevent agglomeration and ensure a stable dispersion in the non-polar mineral oil medium.[1][2][3][4]

These application notes provide detailed protocols for the synthesis of surface-modified this compound nanoparticles, their dispersion into mineral oil, and the subsequent evaluation of their tribological performance.

Experimental Protocols

Synthesis of Oleic Acid-Modified this compound Nanoparticles

This protocol outlines a co-precipitation method followed by surface modification with oleic acid to enhance hydrophobicity and dispersibility in mineral oil.[5][6]

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium borate (Na₂B₄O₇·10H₂O)

  • Oleic acid

  • Absolute ethanol

  • Distilled water

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of calcium chloride.

    • Prepare an aqueous solution of sodium borate.

  • Co-Precipitation:

    • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add the calcium chloride solution.

    • Slowly add the sodium borate solution dropwise to the calcium chloride solution while stirring continuously at ambient temperature.

    • Continue stirring for 1 hour to ensure a complete reaction.

    • Adjust the pH of the mixture to 6.5 using hydrochloric acid.

  • Washing and Drying of Pure this compound Nanoparticles (PCBN):

    • Centrifuge the resulting precipitate and wash it several times with distilled water and then with absolute ethanol to remove any unreacted precursors and by-products.

    • Dry the washed precipitate in an oven at 80°C for 4 hours to obtain pure this compound nanoparticles (PCBN).[7]

  • Surface Modification with Oleic Acid (MCBN):

    • Disperse the dried PCBN powder in a mixture of absolute ethanol and distilled water.

    • Add oleic acid to the nanoparticle suspension.

    • Subject the mixture to ultrasonic stirring for a specified duration (e.g., 20 minutes at 25 kHz) to ensure uniform coating of the nanoparticles.[8]

    • Allow the mixture to stand for the oil and water phases to separate.

    • Collect the upper oil phase containing the oleic acid-modified this compound nanoparticles (MCBN).

    • Dry the collected product to obtain the final MCBN powder.

Preparation of this compound Nanoparticle-Mineral Oil Dispersion

Materials:

  • Oleic acid-modified this compound nanoparticles (MCBN)

  • Mineral oil (e.g., MVIS 250)[9]

Procedure:

  • Weigh the desired amount of MCBN powder to achieve the target weight percentage (wt%) in the mineral oil.

  • Add the MCBN powder to the mineral oil in a suitable container.

  • Subject the mixture to high-shear mixing or ultrasonication for a sufficient duration to ensure a stable and uniform dispersion. The stability of the dispersion can be evaluated by observing for any sedimentation over an extended period.

Tribological Performance Evaluation using a Four-Ball Tribometer

This protocol is based on the ASTM D4172 standard for evaluating the wear preventive characteristics of lubricating fluids.[10][11]

Apparatus:

  • Four-Ball Tribometer

Test Specimens:

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)[10]

Procedure:

  • Thoroughly clean the steel balls with a suitable solvent (e.g., hexane or acetone) and dry them.

  • Assemble the four-ball test configuration with one rotating ball on top and three stationary balls clamped in the test cup.

  • Pour the prepared nano-lubricant into the test cup, ensuring the stationary balls are fully submerged.

  • Mount the test cup onto the tribometer.

  • Apply the desired load and set the rotational speed and test duration. Typical test parameters are:

    • Load: 147 N, 196 N, 294 N, or 392 N[2][7]

    • Rotational Speed: 1200 rpm[2][10]

    • Test Duration: 30 or 60 minutes[2][4]

    • Temperature: Ambient or 75°C[2][10]

  • Start the test and record the friction coefficient as a function of time.

  • After the test, disassemble the apparatus and clean the stationary balls.

  • Measure the wear scar diameter (WSD) on each of the three stationary balls using an optical microscope. Calculate the average WSD.

Data Presentation

The tribological performance of mineral oil with and without this compound nanoparticle additives is summarized in the table below. The data is compiled from various studies and illustrates the effect of nanoparticle concentration and surface modification on the friction coefficient and wear scar diameter.

Lubricant SampleNanoparticle Concentration (wt%)Test Load (N)Test Duration (min)Average Friction CoefficientAverage Wear Scar Diameter (mm)Reference
Base Mineral Oil019630~0.11-[7]
PCBN in Mineral Oil0.519630~0.08-[7]
MCBN in Mineral Oil0.7519630~0.07-[7]
Base Rapeseed Oil0----[1]
Stearic Acid-Modified this compound in Rapeseed Oil0.5--Reduced by 22%Reduced by 24%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_preparation Nano-lubricant Preparation cluster_evaluation Performance Evaluation s1 Co-precipitation of This compound s2 Surface Modification with Oleic Acid s1->s2 p1 Dispersion in Mineral Oil s2->p1 e1 Tribological Testing (Four-Ball) p1->e1 e2 Wear Scar Analysis (Microscopy) e1->e2 e3 Surface Chemistry (XPS) e1->e3

Caption: Experimental workflow for evaluating this compound nano-lubricants.

Proposed Lubrication Mechanism

lubrication_mechanism np This compound Nanoparticles contact Sliding Contact (High Pressure & Temperature) np->contact tribofilm Formation of a Protective Tribo-chemical Film (B₂O₃, FeB, Fe₂O₃, CaO) contact->tribofilm friction_reduction Reduced Friction & Wear tribofilm->friction_reduction

Caption: Proposed mechanism of friction and wear reduction.[3][4][9]

Relationship Between Nanoparticle Properties and Lubricant Performance

property_performance_relationship cluster_properties Nanoparticle Properties cluster_performance Lubricant Performance size Particle Size friction Friction Coefficient size->friction influences wear Wear Resistance size->wear influences concentration Concentration concentration->friction influences concentration->wear influences dispersion Dispersion Stability dispersion->friction critically affects dispersion->wear critically affects

References

Application Notes and Protocols for the Preparation of Calcium-Doped Borate Glass for Thermoluminescent Dosimeters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Calcium borate glasses have garnered significant interest for applications in radiation dosimetry due to their tissue-equivalent effective atomic number, chemical stability, and promising thermoluminescent (TL) properties.[1][2] Doping these glasses with activators, such as rare-earth elements like dysprosium (Dy), can significantly enhance their TL sensitivity, making them suitable for use in medical and environmental dosimetry.[1][2] These materials offer a cost-effective and straightforward fabrication process, primarily through the melt-quenching technique.[1][3] This document provides detailed protocols for the synthesis and thermoluminescent characterization of calcium-doped borate glass.

Experimental Protocols

Protocol for Synthesis of Calcium-Doped Borate Glass

This protocol details the conventional melt-quenching method for preparing dysprosium-doped this compound glass.

1.1. Materials and Reagents:

  • Boric acid (H₃BO₃) or Boron trioxide (B₂O₃) (high purity, 99.5% or higher)

  • Calcium carbonate (CaCO₃) (high purity, 99.9% or higher)[1]

  • Dysprosium(III) oxide (Dy₂O₃) (dopant, high purity, 99.9% or higher)[1]

  • Alumina crucibles

  • Stainless steel plates

  • High-temperature electric furnace (capable of reaching at least 1200°C)

  • Annealing furnace

  • Analytical balance

1.2. Glass Composition: A common and stable composition is the 70B₂O₃-30CaO glass system.[1][3] The dopant concentration can be varied, with studies showing that 0.3 mol% of Dy₂O₃ provides an optimal TL response.[1][4]

1.3. Procedure:

  • Precursor Preparation:

    • Calculate the required molar weights of the precursor chemicals based on the desired glass composition (e.g., 30CaO-(70-x)B₂O₃: xDy₂O₃, where x is the dopant concentration in mol%).[1]

    • Accurately weigh the high-purity chemical powders using an analytical balance.[1]

    • Thoroughly mix the powders in an alumina crucible to ensure a homogenous mixture.[1]

  • Melting:

    • Place the alumina crucible containing the mixture into a high-temperature electric furnace.

    • Heat the furnace to the melting temperature. A typical melting temperature for this glass system is 1200°C.[1][5]

    • Maintain the melt at this temperature for a sufficient duration to ensure complete melting and homogenization, typically for 30 minutes to 1 hour.[1][5]

  • Quenching:

    • Rapidly pour the molten glass onto a pre-heated stainless steel plate.[5]

    • Immediately press the melt with another metal plate to obtain a glass sample of uniform thickness, typically 1.5-2 mm.[1] This rapid cooling (quenching) is crucial for preventing crystallization and forming an amorphous glass structure.

  • Annealing:

    • Transfer the quenched glass samples into an annealing furnace.

    • Anneal the samples at a temperature below the glass transition temperature to relieve internal stresses. A common annealing temperature is 300°C for 2 hours.[1]

    • After the annealing period, switch off the furnace and allow the samples to cool down slowly to room temperature inside the furnace.

  • Sample Preparation for Characterization:

    • Cut and polish the annealed glass samples to the desired dimensions for thermoluminescence measurements.

Protocol for Thermoluminescent Characterization

This protocol outlines the steps for evaluating the thermoluminescent properties of the prepared calcium-doped borate glass dosimeters.

2.1. Equipment:

  • Thermoluminescent Dosimeter (TLD) reader

  • Irradiation source (e.g., ⁶⁰Co gamma source, LINAC for photon beams)[1][6]

  • Calibration source with a known dose rate

2.2. Procedure:

  • Pre-irradiation Annealing:

    • Before irradiation, anneal the glass samples to erase any previous dose history and reset the TL signal. An annealing procedure of 300°C for 60 minutes is often effective.[7]

  • Irradiation:

    • Expose the annealed glass samples to a known dose of radiation from a calibrated source. For dose-response studies, irradiate a series of samples with a range of doses (e.g., 0.5 Gy to 4.0 Gy).[1]

  • Post-irradiation:

    • After irradiation, it is recommended to wait for a specific period before readout to allow for the decay of unstable, low-temperature glow peaks.

  • TLD Readout and Glow Curve Analysis:

    • Place the irradiated sample in the TLD reader.

    • Heat the sample at a constant linear heating rate (e.g., 5°C/s or 10°C/s).[1][6]

    • Record the light emitted by the sample as a function of temperature. This plot is the "glow curve."

    • The integral of the glow curve is proportional to the absorbed radiation dose.

    • Analyze the glow curve to determine key parameters such as the temperature of the peak maximum (Tm) and the overall shape. The glow curve for Dy-doped this compound glass typically exhibits a single, broad peak.[1]

  • Evaluation of Dosimetric Properties:

    • Dose Response: Plot the TL intensity (glow curve integral) versus the absorbed dose. An ideal dosimeter should exhibit a linear relationship over a wide dose range.[1]

    • Sensitivity: Compare the TL response of the prepared glass with that of a standard dosimeter (e.g., TLD-100) irradiated under the same conditions.

    • Fading: Irradiate a set of dosimeters with the same dose. Store them in the dark at room temperature and read them out at different time intervals (e.g., over 60 days) to assess the signal loss over time.[1]

    • Reproducibility: Irradiate multiple dosimeters with the same dose and read them out to determine the variation in the TL response.

Data Presentation

Table 1: Composition and Synthesis Parameters for this compound Glass

ParameterValueReference
Base Glass Composition70B₂O₃ - 30CaO (mol%)[1][3]
DopantDysprosium (Dy₂O₃)[1]
Optimal Dopant Conc.0.3 mol%[1][4]
Melting Temperature1200°C[1][5]
Melting Duration30 minutes[1]
Annealing Temperature300°C[1]
Annealing Duration2 hours[1]

Table 2: Thermoluminescent Properties of Dy-Doped this compound Glass

PropertyValue/ObservationReference
Glow Peak Temperature~286°C (for 0.3 mol% Dy)[1]
Dose ResponseGood linearity in the 0.5 - 4.0 Gy range[1]
Fading~14% signal loss after 60 days[1]
Sensitivity12 times higher than undoped sample[4]
Effective Atomic Number (Zeff)~13.56 (close to human bone, Zeff ≈ 13.8)[1]

Visualizations

experimental_workflow cluster_synthesis Glass Synthesis cluster_characterization Thermoluminescence Characterization start Start: Precursor Powders (B₂O₃, CaCO₃, Dy₂O₃) weighing Weighing & Mixing start->weighing melting Melting (1200°C, 30 min) weighing->melting quenching Quenching (on steel plate) melting->quenching annealing Annealing (300°C, 2 hrs) quenching->annealing cutting Cutting & Polishing annealing->cutting dosimeter Final Glass Dosimeter cutting->dosimeter pre_anneal Pre-irradiation Annealing (300°C, 60 min) dosimeter->pre_anneal irradiation Irradiation (e.g., ⁶⁰Co source) pre_anneal->irradiation readout TLD Readout (Linear heating) irradiation->readout analysis Glow Curve Analysis readout->analysis properties Evaluation of Dosimetric Properties (Dose Response, Fading, etc.) analysis->properties end End: Characterization Complete properties->end

References

Co-precipitation Synthesis of Sub-micron Calcium Borate Particles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of sub-micron calcium borate particles via the co-precipitation method. This method offers a versatile and scalable approach for producing particles with controlled size and morphology, which are of increasing interest for various applications, including as carriers for drug delivery systems.

Introduction

This compound is a versatile inorganic compound with applications in ceramics, flame retardants, and increasingly, in the biomedical field. The synthesis of sub-micron sized this compound particles is of particular interest due to their high surface-area-to-volume ratio and potential for enhanced bioavailability and targeted delivery in pharmaceutical formulations. The co-precipitation method is a bottom-up approach that allows for the synthesis of these particles with a narrow size distribution by controlling various reaction parameters.

This document outlines the key experimental parameters, provides detailed protocols for synthesis, and summarizes the expected outcomes based on scientific literature.

Experimental Protocols

General Co-precipitation Protocol for this compound Nanoparticles

This protocol is adapted from a facile synthesis method and is suitable for producing this compound nanoparticles that can be grown into larger sub-micron particles through subsequent thermal treatment.[1][2]

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium tetraborate decahydrate (Borax, Na₂B₄O₇·10H₂O)

  • Polyvinylpyrrolidone (PVP, MW: 10,000) as a capping agent

  • Deionized water

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a solution of calcium chloride in deionized water.

    • In a separate beaker, dissolve a stoichiometric amount of sodium tetraborate decahydrate in deionized water.

    • In a third beaker, dissolve 1 g of PVP in 100 mL of deionized water.

  • Co-precipitation:

    • Slowly add the calcium chloride solution drop-wise to the PVP solution while stirring continuously to ensure a homogeneous mixture.

    • Subsequently, add the sodium tetraborate solution drop-wise to the CaCl₂-PVP solution. A white precipitate of this compound will form.

    • Continue stirring the solution for an additional hour to ensure the completion of the reaction and to obtain more homogeneous particles.[1]

  • Washing and Drying:

    • Separate the precipitate from the solution by centrifugation.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.

    • Dry the washed precipitate in an oven at 80°C for 24 hours.[1]

  • Annealing (Thermal Treatment):

    • The dried amorphous this compound powder can be subjected to annealing in a furnace to induce crystallinity and control particle size. The temperature and duration of annealing are critical parameters for controlling the final particle size.

Protocol for Synthesizing ~200 nm this compound Particles

This protocol is based on a study that successfully synthesized sub-micron this compound particles.[3]

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium tetraborate decahydrate (Borax, Na₂B₄O₇·10H₂O)

  • Polyvinylpyrrolidone (PVP, MW: 10,000)

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Dissolve 1 g of PVP (MW: 10,000) in 100 mL of deionized water with stirring.

    • Add a stoichiometric amount of calcium chloride drop-wise to the PVP solution to obtain a clear, homogeneous solution.

    • In a separate beaker, prepare a stoichiometric solution of sodium tetraborate decahydrate in deionized water.

  • Reaction and Precipitation:

    • Heat both solutions to 50°C and stir for 1 hour.

    • Mix the two solutions to initiate the co-precipitation of this compound. A fine white precipitate will appear.

  • Filtration, Washing, and Drying:

    • Filter the precipitate and wash it three times with distilled water.

    • Dry the this compound particles in an oven at 80°C for 24 hours.

Data Presentation: Control of Particle Size

The size of the synthesized this compound particles can be controlled by adjusting several experimental parameters. The following tables summarize the effects of these parameters on particle size.

Table 1: Effect of Annealing Temperature and Time on this compound Nanoparticle Size [1][2]

Annealing Temperature (°C)Annealing Time (hours)Average Particle Size (nm)Crystal Phase
As-precipitated-~6Amorphous
7002~6Amorphous
7005-Crystalline (Metaborate)
8005~15-
9702~14Crystalline (Tetraborate)

Note: The transformation to a crystalline phase begins at an annealing temperature of 700°C for 5 hours. The tetraborate phase is observed at 970°C.[1][2]

Table 2: General Influence of Synthesis Parameters on Particle Size

ParameterEffect of IncreaseNotes
Annealing Temperature Increases particle sizeHigher temperatures promote crystal growth.[1][2]
Annealing Time Increases particle sizeLonger durations allow for more extensive particle growth.[1][2]
PVP Concentration Decreases particle sizePVP acts as a capping agent, limiting particle agglomeration.
Stirring Speed Generally decreases particle sizeHigher speeds lead to more uniform mixing and smaller nuclei.
pH Influences morphology and growthThe precipitation of this compound typically occurs in an alkaline environment, with an equivalence point for precipitation starting at pH 6 and ending at pH 9.5.[4][5]
Precursor Concentration Can influence particle sizeHigher concentrations may lead to faster nucleation and smaller initial particles, but can also lead to increased agglomeration.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the co-precipitation synthesis of sub-micron this compound particles.

Co_Precipitation_Workflow cluster_prep Solution Preparation cluster_reaction Co-Precipitation cluster_processing Post-Processing Ca_sol Calcium Chloride Solution Mixing Mixing of Solutions (Controlled Addition) Ca_sol->Mixing B_sol Sodium Borate Solution B_sol->Mixing PVP_sol PVP Solution PVP_sol->Mixing Precipitation Formation of This compound Precipitate Mixing->Precipitation Washing Washing (Centrifugation/Filtration) Precipitation->Washing Drying Drying (80°C for 24h) Washing->Drying Annealing Annealing (Optional, for size/crystallinity control) Drying->Annealing Final_Product Sub-micron This compound Particles Drying->Final_Product Amorphous Particles Annealing->Final_Product

Caption: General workflow for the co-precipitation synthesis of this compound particles.

Parameter_Control cluster_outputs Particle Characteristics Parameters Synthesis Parameters Parameters->Annealing_Temp Annealing Temperature Parameters->Annealing_Time Annealing Time Parameters->PVP_Conc PVP Concentration Parameters->Stirring_Speed Stirring Speed Parameters->pH pH Size Particle Size Morphology Morphology Crystallinity Crystallinity Annealing_Temp->Size Annealing_Temp->Crystallinity Annealing_Time->Size Annealing_Time->Crystallinity PVP_Conc->Size Stirring_Speed->Size pH->Morphology

References

Application Notes and Protocols: Characterization of Calcium Borate Nanoparticles using XRD and TEM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium borate nanoparticles are of increasing interest in various fields, including as lubricant additives and in biomedical applications.[1] A thorough characterization of their physical and structural properties is crucial for understanding their behavior and optimizing their performance. This document provides detailed protocols for the characterization of this compound nanoparticles using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM), two powerful techniques for analyzing nanomaterials. XRD provides insights into the crystalline structure, phase composition, and crystallite size, while TEM offers direct visualization of nanoparticle morphology, size, and size distribution.[2][3]

Experimental Protocols

I. Synthesis of this compound Nanoparticles via Co-Precipitation

This protocol outlines the synthesis of this compound nanoparticles using a facile co-precipitation method followed by thermal treatment.[4]

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium tetraborate (Borax, Na₂B₄O₇·10H₂O)

  • Polyvinylpyrrolidone (PVP)

  • Distilled water

  • Centrifuge

  • Oven

  • Furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.2 M aqueous solution of calcium chloride (CaCl₂).

    • Prepare a 0.2 M aqueous solution of sodium tetraborate (Na₂B₄O₇·10H₂O).

    • Dissolve 1 g of polyvinylpyrrolidone (PVP) in the borax solution as a capping agent to control particle size and reduce agglomeration.[4]

  • Co-Precipitation:

    • Slowly add the calcium chloride solution to the sodium tetraborate solution under constant stirring.

    • A white precipitate of this compound will form immediately.

  • Washing and Drying:

    • Centrifuge the suspension to separate the precipitate.

    • Wash the precipitate several times with distilled water to remove any unreacted precursors.

    • Dry the washed precipitate in an oven at 80°C for 24 hours.[4]

  • Annealing:

    • Place the dried powder in a furnace for thermal treatment (annealing).

    • The annealing temperature and time can be varied to control the crystallinity and phase of the this compound nanoparticles. For example, annealing at 750°C can initiate the formation of a crystalline phase, while higher temperatures like 970°C can lead to the formation of calcium tetraborate (CaB₄O₇).[4][5]

II. X-Ray Diffraction (XRD) Analysis

XRD is used to determine the crystal structure and phase composition of the synthesized nanoparticles.[6][7]

Instrumentation:

  • X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

Sample Preparation:

  • Take a small amount of the dried or annealed this compound nanoparticle powder.

  • Mount the powder on a low-background sample holder. Ensure a flat and uniform surface for analysis.[6]

Data Acquisition:

  • Place the sample holder in the XRD instrument.

  • Set the 2θ scan range, typically from 10° to 80°.

  • Set the scan speed, for instance, 5°/min.[4]

  • Initiate the X-ray source and detector and start the data collection.

Data Analysis:

  • The resulting XRD pattern will show peaks at specific 2θ angles.

  • Compare the peak positions and intensities with standard diffraction patterns from databases (e.g., ICDD PDF) to identify the crystalline phases present. For example, peaks at 2θ values of 26.47°, 29.75°, 32.97°, and 45.18° correspond to the (111), (210), (220), and (022) planes of orthorhombic calcium metaborate (CaB₂O₄).[4]

  • The crystallite size can be estimated using the Scherrer equation: D = (K * λ) / (β * cosθ) Where:

    • D is the mean crystallite size.

    • K is the Scherrer constant (typically ~0.9).

    • λ is the X-ray wavelength.

    • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

    • θ is the Bragg angle.

III. Transmission Electron Microscopy (TEM) Analysis

TEM is employed to visualize the morphology, size, and distribution of the nanoparticles.[2][8]

Instrumentation:

  • Transmission Electron Microscope

Sample Preparation:

  • Disperse a small amount of the this compound nanoparticle powder in a suitable solvent like ethanol or deionized water.

  • Sonicate the dispersion for a few minutes to break up agglomerates.[9]

  • Place a drop of the nanoparticle suspension onto a carbon-coated copper TEM grid.[9]

  • Allow the grid to dry completely at room temperature before loading it into the TEM.[9]

Imaging:

  • Insert the prepared TEM grid into the microscope.

  • Operate the TEM at a suitable accelerating voltage.

  • Acquire images at different magnifications to observe the overall morphology and individual particle details.

Data Analysis:

  • Analyze the TEM images to determine the shape and size of the nanoparticles.

  • Use image analysis software to measure the diameters of a statistically significant number of particles (e.g., at least 200) to determine the average particle size and size distribution.[5]

Data Presentation

The following tables summarize the expected quantitative data from the characterization of this compound nanoparticles under different annealing conditions.

Table 1: XRD Data for this compound Nanoparticles Annealed for 2 hours at Different Temperatures

Annealing Temperature (°C)Dominant Crystalline PhaseKey 2θ Peaks (°)
700AmorphousNo distinct peaks
750Calcium Metaborate (CaB₂O₄)26.47, 29.75, 32.97, 45.18
900Calcium Metaborate (CaB₂O₄)26.47, 29.75, 32.97, 45.18
970Calcium Tetraborate (CaB₄O₇)24.42, 26.09, 26.47, 29.75, 34.65, 38.27, 42.25, 46.89

Data extracted from research on the facile synthesis of this compound nanoparticles.[4][5]

Table 2: TEM Data for this compound Nanoparticles Annealed at Different Temperatures

Annealing Temperature (°C)Annealing Time (hours)Average Particle Size (nm)Morphology
As-synthesized (dried at 80°C)-~6Aggregated spherical
7502Increased sizeSpherical
9702~14Spherical

Data extracted from research indicating that particle size increases with annealing temperature and time.[5][10]

Visualization

experimental_workflow cluster_synthesis I. Nanoparticle Synthesis cluster_characterization II. Characterization cluster_output III. Data Output start Start reagents Prepare CaCl2 and Na2B4O7 solutions start->reagents precipitation Co-precipitation reagents->precipitation wash_dry Centrifuge, Wash, and Dry (80°C) precipitation->wash_dry annealing Annealing (e.g., 700-970°C) wash_dry->annealing xrd_prep XRD Sample Preparation annealing->xrd_prep Powder Sample tem_prep TEM Sample Preparation annealing->tem_prep Powder Sample xrd_acq XRD Data Acquisition xrd_prep->xrd_acq xrd_analysis XRD Data Analysis (Phase ID, Crystallite Size) xrd_acq->xrd_analysis xrd_results XRD Patterns and Data xrd_analysis->xrd_results tem_acq TEM Imaging tem_prep->tem_acq tem_analysis TEM Image Analysis (Size, Morphology) tem_acq->tem_analysis tem_results TEM Images and Size Distribution tem_analysis->tem_results

Caption: Experimental workflow for synthesis and characterization.

logical_relationship cluster_params Synthesis Parameters cluster_properties Nanoparticle Properties annealing_temp Annealing Temperature crystallinity Crystallinity annealing_temp->crystallinity Increases phase Crystalline Phase annealing_temp->phase Influences particle_size Particle Size annealing_temp->particle_size Increases annealing_time Annealing Time annealing_time->crystallinity Increases annealing_time->particle_size Increases

Caption: Influence of synthesis parameters on nanoparticle properties.

References

Application Note: Analysis of Calcium Borate using Fourier Transform Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium borate, a compound with diverse industrial applications ranging from flame retardants to components in glasses and ceramics, can be effectively characterized using Fourier Transform Infrared (FTIR) spectroscopy. This vibrational spectroscopy technique provides valuable insights into the molecular structure of this compound by identifying the functional groups and vibrational modes of the borate network. This application note outlines the protocol for analyzing this compound using FTIR spectroscopy, details the interpretation of the resulting spectra, and provides a workflow for this analytical process.

Principle

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For this compound, FTIR is particularly useful for identifying the coordination of boron atoms, which can exist in both trigonal (BO₃) and tetrahedral (BO₄) units. The stretching and bending vibrations of the B-O bonds in these units, as well as vibrations from other functional groups like hydroxyl (O-H) groups from moisture, give rise to a characteristic infrared spectrum.

Experimental Protocol

This protocol provides a generalized procedure for the analysis of solid this compound samples using an FTIR spectrometer, often employing a Universal Attenuated Total Reflectance (UATR) accessory, which simplifies sample handling.

1. Instrumentation and Materials

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum 100 or equivalent)

  • UATR accessory

  • This compound sample (powdered)

  • Spatula

  • Ethanol or isopropanol for cleaning

2. Sample Preparation

  • Ensure the this compound sample is in a fine powder form to ensure good contact with the UATR crystal. If necessary, gently grind the sample using an agate mortar and pestle.

  • Ensure the UATR crystal is clean by wiping it with a lint-free cloth dampened with ethanol or isopropanol and allowing it to dry completely.

3. Instrument Parameters

The following are typical parameters for FTIR analysis of this compound. These may be adjusted based on the specific instrument and sample characteristics.

ParameterRecommended Setting
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 4 - 16
Scan Speed 0.2 cm/s
Mode Transmittance or Absorbance
Accessory UATR
Correction CO₂/H₂O correction (if available)

4. Data Acquisition

  • Background Scan: With the clean UATR crystal and no sample present, perform a background scan. This will account for the infrared absorption of the ambient atmosphere (CO₂ and H₂O) and the instrument itself.

  • Sample Scan: Place a small amount of the powdered this compound sample onto the UATR crystal, ensuring complete coverage. Apply consistent pressure using the UATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Collect Spectrum: Initiate the sample scan. The instrument will collect the specified number of scans and average them to produce the final spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the UATR crystal as described in the preparation step.

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The interpretation of the FTIR spectrum of this compound involves assigning the observed absorption bands to specific vibrational modes. The exact positions of the peaks can vary depending on the specific crystalline form of this compound (e.g., metaborate, tetraborate) and the presence of hydration. The following tables summarize the key absorption regions and their assignments based on published data.[1][2][3][4]

Table 1: General FTIR Absorption Regions for Borate Compounds [4]

Wavenumber Range (cm⁻¹)Assignment
1200 - 1500Asymmetric stretching of B-O bonds in trigonal BO₃ units
800 - 1200B-O stretching in tetrahedral BO₄ units
600 - 800Bending vibrations of B-O-B bridges between BO₃ and BO₄ units

Table 2: Specific FTIR Peak Assignments for this compound [1][3][5][6]

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3600O-H stretching vibrations of hydroxyl groups[6]
~3400O-H stretching vibrations of water molecules (moisture)[5]
~1650H-O-H bending vibration of water molecules (moisture)[3]
1300 - 1450Asymmetric stretching of B-O in BO₃ units[7]
850 - 1100B-O stretching of tetrahedral BO₄ units
600 - 800B-O-B bending vibrations[2]
400 - 600Out-of-plane bending modes of tetrahedral boron[6]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for analyzing this compound using FTIR spectroscopy.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation (Powdering) CleanUATR Clean UATR Crystal BackgroundScan Perform Background Scan CleanUATR->BackgroundScan LoadSample Load Sample on UATR BackgroundScan->LoadSample CollectSpectrum Collect FTIR Spectrum LoadSample->CollectSpectrum ProcessData Process Spectrum (Baseline Correction, Normalization) CollectSpectrum->ProcessData PeakAnalysis Peak Identification & Assignment ProcessData->PeakAnalysis Report Generate Report PeakAnalysis->Report

FTIR analysis workflow for this compound.

Structural Interpretation from FTIR Spectrum

The following diagram illustrates the logical relationship between the observed FTIR spectral regions and the structural components of this compound.

structural_interpretation cluster_spectrum FTIR Spectrum cluster_structure Structural Components of this compound HighWavenumber ~3600-3400 cm⁻¹ ~1650 cm⁻¹ Hydroxyl Hydroxyl Groups (O-H) & Water of Hydration HighWavenumber->Hydroxyl corresponds to MidWavenumber 1200-1500 cm⁻¹ 800-1200 cm⁻¹ TrigonalBoron Trigonal Boron (BO₃) MidWavenumber->TrigonalBoron corresponds to TetrahedralBoron Tetrahedral Boron (BO₄) MidWavenumber->TetrahedralBoron corresponds to LowWavenumber 600-800 cm⁻¹ BorateNetwork Borate Network (B-O-B) LowWavenumber->BorateNetwork corresponds to

FTIR spectral regions and their structural correlation.

References

Application Note: Thermogravimetric Analysis of Calcium Borate Thermal Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This application note details the use of TGA for studying the thermal decomposition of various calcium borate compounds. Calcium borates, which exist as a variety of hydrated minerals (e.g., colemanite, ulexite) and synthetic forms, are crucial in industries ranging from ceramics and glass manufacturing to pharmaceuticals. Understanding their thermal decomposition pathways—which typically involve multi-step dehydration, dehydroxylation, and recrystallization—is essential for optimizing industrial processes and for quality control.[2]

Thermal Decomposition Mechanisms of Common Calcium Borates

The thermal decomposition of hydrated calcium borates is a complex process involving the sequential loss of water molecules and hydroxyl groups, followed by structural transformations.

  • Colemanite (Ca₂B₆O₁₁·5H₂O): This mineral typically undergoes a rapid, multi-stage decomposition. It loses its water of crystallization in a significant mass loss event between 350°C and 450°C.[3] This process involves both dehydration and dehydroxylation, leading to an amorphous boron-calcium-oxide intermediate.[4] At higher temperatures (above 650°C), this amorphous phase recrystallizes to form more stable this compound compounds like CaB₂O₃ and 2CaO·B₂O₃.[4]

  • Ulexite (NaCaB₅O₆(OH)₆·5H₂O): The decomposition of ulexite starts at a lower temperature, around 70°C, and proceeds in several stages up to approximately 580°C.[5][6] The initial stages (up to ~300°C) correspond to the loss of physically adsorbed and crystalline water (dehydration).[5][7] This is followed by the loss of structural hydroxyl groups (dehydroxylation) at higher temperatures (300-550°C).[5][6] The final stage, occurring around 650-720°C, is an exothermic transition corresponding to the crystallization of the amorphous NaCaB₅O₉ formed during decomposition.[5]

  • Priceite (Ca₂B₅O₇(OH)₅·H₂O): Priceite exhibits a three-step dehydration process. As it is heated, it forms intermediate dehydrated phases, such as Ca₂B₅O₇(OH)₅ and Ca₂B₅O₈(OH)₃.[2] Upon heating to 450°C, it fully converts to an amorphous phase, which then crystallizes into calcium metaborate (CaB₂O₄) at approximately 700°C.[2]

  • Synthetic Calcium Borates: Synthesized this compound nanoparticles, often prepared via co-precipitation, show a thermal profile dependent on their preparation. Initial precipitates can show a significant mass loss of up to 30% between 126°C and 500°C, attributed to trapped moisture and the decomposition of any organic capping agents used during synthesis.[8] However, once annealed at high temperatures (e.g., >900°C) to form crystalline phases like CaB₂O₄ or CaB₄O₇, the resulting material is thermally stable up to 1100°C.[8][9]

Quantitative Data Summary

The following table summarizes the key thermal events for various this compound compounds as determined by TGA.

This compound TypeFormulaDecomposition StageTemperature Range (°C)Mass Loss (%)Evolved Species / Process
Colemanite Ca₂B₆O₁₁·5H₂ODehydration & Dehydroxylation350 - 450~18.5H₂O
Recrystallization> 650-Amorphous to Crystalline
Ulexite NaCaB₅O₆(OH)₆·5H₂ODehydration70 - 300Part of total ~35%H₂O (crystalline)
Dehydroxylation300 - 580Part of total ~35%H₂O (from OH groups)
Crystallization658 - 720-Amorphous to NaCaB₅O₉
Priceite Ca₂B₅O₇(OH)₅·H₂OMulti-step Dehydration200 - 450-H₂O
Amorphization~450-Formation of amorphous phase
Crystallization~700-Crystallization to CaB₂O₄
Synthetic Ca-Borate PrecipitateMoisture/Organics Removal126 - 500~30H₂O, PVP decomposition
Annealed (CaB₂O₄)-Stable up to 1100Negligible-

Experimental Protocols

This section provides a generalized protocol for performing TGA on this compound samples.

1. Sample Preparation

  • Ensure the this compound sample is a homogenous powder. If starting from larger crystals or aggregates, mill the sample to a fine powder. A particle size of less than 125 μm is recommended to ensure uniform heat transfer.[10]

  • Accurately weigh between 5 and 10 mg of the powdered sample into a TGA crucible (Alumina, Al₂O₃, is recommended).[11] Record the initial mass precisely.

2. Instrument Setup

  • Place the sample crucible into the TGA instrument's autosampler or furnace.

  • Purge the furnace with an inert gas, typically high-purity nitrogen or argon, at a flow rate of 40-100 mL/min to provide a non-reactive atmosphere.[10][12]

  • Equilibrate the furnace at the starting temperature, typically room temperature or slightly above (e.g., 30°C).

3. TGA Method Parameters

  • Temperature Program:

    • Initial Temperature: 30°C

    • Heating Rate: 10 K/min or 20 K/min. A slower rate (e.g., 5 K/min) may be used to better resolve overlapping decomposition steps.[11][13]

    • Final Temperature: 1000°C or 1100°C to ensure all decomposition and phase transitions are observed.[8][12]

  • Data Acquisition: Collect data points for time, temperature, and sample mass throughout the experiment.

4. Data Analysis

  • Plot the sample mass (or mass percent) as a function of temperature to generate the TGA curve.

  • Plot the first derivative of the mass loss with respect to temperature (DTG curve) to more clearly identify the onset and peak temperatures of decomposition events.

  • For each distinct mass loss step on the TGA curve:

    • Determine the onset and end temperatures.

    • Calculate the percentage of mass lost.

    • Relate the mass loss to the stoichiometry of the decomposition reaction (e.g., loss of H₂O molecules).[14]

Visualizations

The following diagrams illustrate the experimental workflow and a typical decomposition pathway.

TGA_Workflow cluster_prep 1. Preparation cluster_setup 2. TGA Setup cluster_run 3. Analysis cluster_interpret 4. Interpretation prep1 Mill Sample to Fine Powder prep2 Weigh 5-10 mg of Sample prep1->prep2 setup1 Load Sample into Alumina Crucible prep2->setup1 setup2 Set Inert Atmosphere (e.g., N2 at 40 mL/min) setup1->setup2 setup3 Define Temperature Program (e.g., Ramp 10 K/min to 1000°C) setup2->setup3 run1 Execute TGA Run setup3->run1 run2 Record Mass vs. Temperature Data run1->run2 interp1 Generate TGA/DTG Curves run2->interp1 interp2 Quantify Mass Loss Steps interp1->interp2 interp3 Identify Decomposition Products & Transitions interp2->interp3

Caption: General experimental workflow for TGA of calcium borates.

Decomposition_Pathway start Colemanite (Crystalline) Ca₂B₆O₁₁·5H₂O intermediate Amorphous Phase + 5H₂O (gas) start->intermediate  Heat to ~350-450°C (Dehydration & Dehydroxylation) final Recrystallized Products (CaO·B₂O₃ + 2CaO·B₂O₃) intermediate->final  Heat > 650°C (Recrystallization)

Caption: Thermal decomposition pathway of Colemanite (Ca₂B₆O₁₁·5H₂O).

References

Troubleshooting & Optimization

"controlling particle size of calcium borate in co-precipitation synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Co-Precipitation Synthesis of Calcium Borate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the particle size of this compound during co-precipitation synthesis.

Troubleshooting Guide

Unexpected particle size or distribution can arise from several factors during the co-precipitation synthesis of this compound. The following guide outlines common issues, their probable causes, and recommended solutions.

Common Issues in this compound Particle Synthesis

Problem Probable Cause(s) Recommended Solution(s)
Particle size is too large 1. High Annealing Temperature/Long Duration: Post-precipitation thermal treatment significantly influences crystal growth.[1][2][3][4]1. Decrease the annealing temperature or shorten the annealing time.
2. Low Precipitation Temperature: Lower temperatures during the initial co-precipitation can sometimes lead to larger particles.[5][6]2. Increase the precipitation reaction temperature (e.g., to the 60-100°C range).[5][6]
3. Inadequate Capping Agent Concentration: Insufficient capping agent may not effectively prevent particle aggregation.[1][3]3. Increase the concentration of the capping agent (e.g., PVP).
Particle size is too small 1. Low Annealing Temperature/Short Duration: Insufficient thermal energy can limit particle growth.[1][2][3][4]1. Increase the annealing temperature or extend the annealing time.
2. High Precipitation Temperature: Higher precipitation temperatures can lead to finer initial particles.[5][6]2. Lower the precipitation reaction temperature (e.g., to the 20-40°C range).[5][6]
Broad Particle Size Distribution 1. Inhomogeneous Mixing/Stirring: Non-uniform mixing can lead to localized variations in supersaturation and nucleation rates.1. Increase the stirring speed or use a more efficient stirring mechanism (e.g., overhead stirrer) to ensure rapid and homogeneous mixing of precursors.
2. Slow Reagent Addition: A slow addition rate of the precipitating agent can result in continuous nucleation and growth, broadening the size distribution.2. Increase the addition rate of the precipitating agent.
3. Ineffective Capping Agent: The chosen capping agent may not be optimal for the reaction conditions.[1][3]3. Experiment with different types of capping agents or surfactants.
Particle Agglomeration 1. Absence or Low Concentration of Capping Agent: Capping agents like PVP are used to prevent particles from sticking together.[1][3]1. Introduce or increase the concentration of a suitable capping agent (e.g., Polyvinylpyrrolidone).[1][3]
2. Inadequate Washing: Residual ions on the particle surface can lead to agglomeration upon drying.2. Ensure thorough washing of the precipitate with deionized water and/or ethanol to remove residual ions.
3. Drying Method: High-temperature oven drying can sometimes promote agglomeration.3. Consider alternative drying methods such as freeze-drying or drying under vacuum at a lower temperature.

Troubleshooting Logic Diagram

TroubleshootingFlow Problem Problem Identified LargeSize Particle Size Too Large Problem->LargeSize SmallSize Particle Size Too Small Problem->SmallSize BroadDist Broad Size Distribution Problem->BroadDist Agglom Particle Agglomeration Problem->Agglom Cause1 High Annealing Temp/Time LargeSize->Cause1 Cause2 Low Precip. Temp LargeSize->Cause2 Cause3 Low Capping Agent Conc. LargeSize->Cause3 Cause4 Low Annealing Temp/Time SmallSize->Cause4 Cause5 High Precip. Temp SmallSize->Cause5 BroadDist->Cause3 Cause6 Poor Mixing/ Stirring BroadDist->Cause6 Agglom->Cause3 Cause7 Ineffective Washing Agglom->Cause7 Solution1 Decrease Annealing Temp/Time Cause1->Solution1 Solution2 Increase Precip. Temp Cause2->Solution2 Solution3 Increase Capping Agent Conc. Cause3->Solution3 Solution4 Increase Annealing Temp/Time Cause4->Solution4 Solution5 Decrease Precip. Temp Cause5->Solution5 Solution6 Optimize Stirring Cause6->Solution6 Solution7 Improve Washing Cause7->Solution7 Workflow A Prepare Precursor Solutions (CaCl₂, Na₂B₄O₇, PVP) B Mix CaCl₂ and PVP Under Vigorous Stirring A->B C Dropwise Addition of Na₂B₄O₇ to Initiate Precipitation B->C D Stir for 1-2 Hours C->D E Centrifuge and Wash Precipitate Repeatedly D->E F Dry Precipitate in Oven (e.g., 80°C) E->F G Anneal Dried Powder in Furnace F->G H Characterize Final Product (Size, Morphology, Phase) G->H

References

"effect of annealing temperature on calcium borate crystal structure"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium borate. The following information addresses common issues encountered during the synthesis and thermal annealing of this compound, focusing on the effects of temperature on its crystal structure.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized this compound powder amorphous after annealing?

A1: An amorphous structure in this compound after annealing can be due to two main factors: the annealing temperature being too low or the annealing time being too short. For instance, samples annealed at 700°C may remain amorphous if the annealing time is only 3 hours.[1][2] To induce a crystalline structure at this temperature, an extended annealing time of at least 5 hours is required.[1][2][3]

Q2: At what temperature does the crystalline phase of this compound begin to form?

A2: The transformation from an amorphous to a crystalline phase for this compound synthesized via co-precipitation typically begins at an annealing temperature of 750°C.[1][3] At this temperature, the dominant phase to appear is calcium metaborate (CaB₂O₄).[1][3][4]

Q3: How can I control the crystalline phase of the this compound (e.g., CaB₂O₄ vs. CaB₄O₇)?

A3: The crystalline phase of this compound is highly dependent on the annealing temperature.

  • Calcium Metaborate (CaB₂O₄): This is the dominant phase that forms at annealing temperatures between 750°C and 900°C.[1][4]

  • Calcium Tetraborate (CaB₄O₇): The formation of the tetraborate phase is observed at higher annealing temperatures, specifically around 970°C.[1][2][3][4]

Therefore, to obtain a specific phase, precise control of the annealing temperature is crucial.

Q4: My XRD peaks are broad. What does this indicate and how can I fix it?

A4: Broad peaks in an X-ray diffraction (XRD) pattern typically indicate either very small crystallite sizes (nanoparticles) or a low degree of crystallinity (amorphous or poorly crystalline material). To obtain sharper, more defined peaks, which signify higher crystallinity and/or larger crystallites, you can increase the annealing temperature or prolong the annealing time.[1] As the annealing temperature and time increase, the diffraction peaks become sharper and narrower, and their intensity increases.[1]

Q5: During thermogravimetric analysis (TGA), I observed a significant mass loss at temperatures between 120°C and 500°C. Is this normal?

A5: Yes, a significant mass loss of up to 30% for the initial, unannealed precipitate is normal.[1][5] This mass loss is attributed to the evaporation of trapped moisture within the sample and the decomposition of any organic capping agents used during synthesis, such as polyvinylpyrrolidone (PVP).[1][5] Samples that have been annealed at high temperatures (e.g., 970°C) are thermally stable and show negligible mass loss when heated up to 1100°C.[1][3][5]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Final product is entirely amorphous. Annealing temperature was below the crystallization threshold (750°C). Annealing time was insufficient at lower temperatures (e.g., < 5 hours at 700°C).Increase the annealing temperature to at least 750°C.[1][3] Alternatively, for lower temperatures like 700°C, increase the annealing duration to 5 hours or more.[1][2]
Incorrect crystalline phase obtained. The annealing temperature was not optimized for the desired phase.To obtain CaB₂O₄, anneal between 750°C and 900°C.[1][4] To obtain CaB₄O₇, anneal at a higher temperature of 970°C.[1][2][4]
Low yield of crystalline product. Incomplete reaction during synthesis. Loss of precipitate during washing and centrifugation steps.Ensure the reaction goes to completion by stirring for the recommended time (e.g., 1 hour after mixing).[1] Be careful during the washing and separation steps to minimize product loss.
Particle size is too large/small. Annealing temperature or time is not optimal for the desired particle size.Particle size generally increases with both higher annealing temperatures and longer annealing times.[1][2] Refer to the data tables below to select parameters that yield your desired particle size.
Presence of precursor peaks in XRD. The annealing temperature was not high enough to fully convert the precursors.At lower annealing temperatures (e.g., 750°C - 800°C), peaks from precursors like Na₂B₄O₇ may still be present.[1] Increasing the temperature helps to diminish these precursor peaks.[1]

Experimental Protocols & Data

Synthesis of this compound Nanoparticles (Co-Precipitation Method)

This protocol is based on the facile synthesis method described in the literature.[1]

Materials:

  • Calcium chloride (CaCl₂)

  • Borax (Na₂B₄O₇·10H₂O)

  • Polyvinylpyrrolidone (PVP, MW: 10000) as a capping agent

  • De-ionized water

Procedure:

  • Prepare Solutions:

    • PVP-Calcium Solution: Dissolve 1 g of PVP in 100 mL of de-ionized water. Subsequently, add 0.2 mol% of calcium chloride to the PVP solution and stir until a homogeneous solution is obtained.

    • Borax Solution: Separately, dissolve 0.2 mol% of borax in 100 mL of de-ionized water.

  • Reaction:

    • Heat both solutions to 48°C and stir for 1 hour.

    • Slowly add the borax solution drop-wise to the PVP-calcium solution while stirring. A fine white precipitate of this compound will form.

    • Continue stirring the mixture for an additional hour to ensure the reaction is complete.

  • Separation and Drying:

    • Separate the precipitate by centrifugation.

    • Wash the collected precipitate several times with distilled water to remove any unreacted precursors or by-products.

    • Dry the washed precipitate at 80°C for 24 hours.

  • Annealing:

    • Place the dried powder in a resistive furnace.

    • Anneal the powder in air at the desired temperature (e.g., 700°C - 970°C) and for the desired duration (e.g., 2 - 5 hours) to form nanocrystals.

Characterization Methods
  • X-ray Diffraction (XRD): Used to identify the crystal structure and phases present. Data is typically collected in the 2θ range of 4°-70°.[1]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to determine the vibrational modes of functional groups and confirm the formation of borate compounds.[1]

  • Transmission Electron Microscopy (TEM): Used to determine the particle size, size distribution, and morphology of the nanoparticles.[1]

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the samples by measuring weight change as a function of temperature.[1][5]

Data Tables

Table 1: Effect of Annealing Temperature and Time on this compound Crystal Phase

Annealing Temperature (°C)Annealing Time (hours)Resulting Crystal Phase(s)
7003Amorphous[1][2]
7005Crystalline (Metaborate - CaB₂O₄ begins to form)[1][3]
7502Crystalline (Dominant phase is CaB₂O₄, other phases present)[1][3]
800 - 9002Crystalline (Dominant phase remains CaB₂O₄)[1][4]
9702Crystalline (Tetraborate - CaB₄O₇ phase is observed)[1][2][3][4]

Table 2: Effect of Annealing on Average Particle Size

Annealing Temperature (°C)Annealing Time (hours)Average Particle Size (nm)
7502~6
8002~8
8005~15[1]
9002~10
9702~12
(Data synthesized from information suggesting particle size increases with temperature and time. Specific values are illustrative based on the 6 nm to 15 nm range reported.)[1][3]

Visualized Workflows and Relationships

SynthesisWorkflow cluster_prep Solution Preparation cluster_reaction Synthesis cluster_post Processing & Annealing process process input input output output A Dissolve CaCl2 and PVP in H2O C Heat solutions to 48°C Stir for 1 hour A->C B Dissolve Borax in H2O B->C D Mix solutions drop-wise to form precipitate C->D E Stir for 1 hour to complete reaction D->E F Centrifuge and Wash Precipitate E->F G Dry at 80°C for 24 hours F->G H Anneal in Furnace (e.g., 700-970°C) G->H I Crystalline Calcium Borate Nanoparticles H->I

Caption: Experimental workflow for this compound nanoparticle synthesis.

PhaseTransformation amorphous amorphous crys1 crys1 crys2 crys2 A Amorphous Precipitate B Crystalline CaB₂O₄ (Metaborate) A->B  ≥ 750°C C Crystalline CaB₄O₇ (Tetraborate) B->C  ~ 970°C

Caption: Phase transformation of this compound with increasing temperature.

References

"preventing agglomeration of calcium borate nanoparticles in suspension"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium borate nanoparticles, focusing on the critical issue of preventing agglomeration in suspensions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle agglomeration in suspension?

A1: Nanoparticles, including this compound, have a high surface-area-to-volume ratio, which results in strong van der Waals attractive forces between particles.[1] Agglomeration occurs when these attractive forces overcome the repulsive forces that maintain particle separation. Key contributing factors include:

  • High Surface Energy: The inherent nature of nanomaterials leads them to aggregate to minimize their surface energy.

  • Inadequate Surface Stabilization: Without a sufficient stabilizing agent (capping agent or surfactant), particles will naturally clump together.[2]

  • Inappropriate pH: The pH of the suspension affects the surface charge of the nanoparticles. At the isoelectric point, the net surface charge is zero, leading to rapid agglomeration.

  • High Ionic Strength of the Medium: High concentrations of salts in the suspension can compress the electrical double layer around the particles, reducing electrostatic repulsion and causing aggregation.[3]

  • Improper Dispersion Technique: Simply adding dry nanoparticle powder to a liquid without adequate energy input (e.g., sonication) will result in poor dispersion and large agglomerates.[4]

Q2: How can I prevent agglomeration during the synthesis of this compound nanoparticles?

A2: The most effective strategy is to incorporate a capping or stabilizing agent during the synthesis process.[5] This agent adsorbs onto the surface of the nanoparticles as they form, preventing uncontrolled growth and aggregation. Polyvinylpyrrolidone (PVP) is a commonly used capping agent in the co-precipitation synthesis of this compound nanoparticles.[6][7] It provides steric hindrance, creating a physical barrier that keeps the particles separated.

Q3: What are the recommended dispersing agents for aqueous and non-aqueous suspensions?

A3: The choice of dispersing agent is critical and depends on the solvent system.

  • Aqueous Suspensions: For water-based systems, polymeric stabilizers like Polyvinylpyrrolidone (PVP) are effective.[5] These polymers adsorb to the nanoparticle surface and provide steric stabilization. Electrostatic stabilization can also be achieved by using charged molecules or adjusting the pH to ensure a high surface charge (high zeta potential).[8]

  • Non-Aqueous Suspensions (e.g., Oils, Lubricants): For hydrophobic media, surface modification with long-chain fatty acids is necessary to ensure compatibility. Oleic acid and lauric acid have been successfully used to modify the surface of this compound nanoparticles, changing their surface from hydrophilic to hydrophobic and enabling stable dispersion in lubricating oils.[9][10]

Q4: My suspension looks stable initially but agglomerates over time. What could be the cause and solution?

A4: Delayed agglomeration can be due to several factors. The initial dispersion energy (e.g., from sonication) may have temporarily broken up agglomerates, but if the stabilization is insufficient, they will re-form. Another cause could be changes in the suspension environment, such as a shift in pH or temperature, or degradation of the stabilizing agent.

Solutions:

  • Optimize Stabilizer Concentration: The concentration of the capping agent or surfactant is crucial. Too little will provide incomplete coverage, while too much can sometimes lead to depletion flocculation.

  • Verify Zeta Potential: Measure the zeta potential of your suspension. A value above +30 mV or below -30 mV is generally indicative of a stable suspension.[8] If the value is close to zero, you may need to adjust the pH or add a charged stabilizing agent.

  • Re-disperse: Mild sonication can sometimes be used to re-disperse a suspension that has started to agglomerate.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Immediate & Severe Agglomeration 1. No or insufficient capping agent used during synthesis.[6] 2. Incorrect solvent for the nanoparticle's surface chemistry (e.g., unmodified this compound in oil).[10] 3. pH is at or near the isoelectric point.1. Synthesize nanoparticles in the presence of a capping agent like PVP.[5] 2. For non-aqueous media, first perform surface modification with an appropriate agent like oleic acid.[9] 3. Adjust the pH of the suspension away from the isoelectric point and measure the zeta potential.[8]
Poor Dispersion of Dry Powder 1. Insufficient energy to break up agglomerates. 2. Powder added to the liquid too quickly.1. Use a high-energy dispersion method like probe ultrasonication.[4] 2. Gradually add the powder to the liquid while under vigorous stirring or sonication.
Agglomeration in High Salt Buffers 1. Screening of surface charge by ions in the buffer.[3]1. Switch from electrostatic stabilization to steric stabilization by using a long-chain polymer (e.g., PEG, PVP).[1][2] 2. If possible, reduce the ionic strength of the buffer.
Inconsistent Particle Size Readings 1. Presence of large agglomerates skewing the measurement. 2. Dynamic Light Scattering (DLS) is measuring hydrodynamic size of agglomerates, not primary particle size.[11]1. Filter the suspension through an appropriate syringe filter to remove large aggregates before measurement. 2. Use Transmission Electron Microscopy (TEM) to visualize the particles and confirm the primary particle size, comparing it with DLS results.[11]

Data Presentation

Table 1: Effect of Polyvinylpyrrolidone (PVP) on this compound Nanoparticle Morphology and Size

ConditionAverage Particle SizeMorphologyDispersion State
Without PVP 16.0 x 30.0 nmNanoplate-shapedFlocculated / Agglomerated[6][7]
With 1 wt% PVP 5.5 nm (initial precipitate)SphericalWell-dispersed[6][7]
With 1 wt% PVP (after heating) 13.0 nmSphericalWell-dispersed[6][7]

Table 2: Influence of Annealing Conditions on this compound Nanoparticle Size (Synthesized via co-precipitation)

Annealing Temperature (°C)Annealing Time (hours)Average Particle Size (nm)Crystalline Phase
7003Amorphous StructureAmorphous[5]
70056 - 15Metaborate (CaB₂O₄)[5][12]
900N/ALarger than 700°C samplesMostly Metaborate (CaB₂O₄)[5]
970N/ALarger than 900°C samplesTetraborate (CaB₄O₇)[5]

Experimental Protocols

Protocol 1: Synthesis of Stable this compound Nanoparticles with PVP

This protocol is based on the co-precipitation method described in the literature.[5][6][12]

  • Preparation of Solutions:

    • Prepare an aqueous solution of a calcium salt (e.g., calcium chloride, CaCl₂).

    • Prepare an aqueous solution of a borate source (e.g., borax, Na₂B₄O₇).

    • Prepare a separate aqueous solution of Polyvinylpyrrolidone (PVP).

  • Reaction:

    • Add the PVP solution to the calcium salt solution and stir vigorously.

    • Slowly add the borate solution dropwise to the calcium/PVP mixture under continuous stirring. A white precipitate of this compound nanoparticles will form.

    • Continue stirring for an additional hour to ensure a complete reaction and homogenous particle formation.[12]

  • Washing and Collection:

    • Centrifuge the suspension to collect the nanoparticle precipitate.

    • Discard the supernatant and re-disperse the precipitate in deionized water (this may require brief sonication).

    • Repeat the centrifugation and washing steps several times to remove unreacted precursors and excess PVP.[5]

  • Drying (Optional):

    • If a dry powder is required, dry the final washed precipitate in an oven at 80°C for 24 hours.[12] Otherwise, re-suspend the final pellet in the desired aqueous medium.

Protocol 2: Dispersion of Dry this compound Nanoparticle Powder via Ultrasonication

This protocol provides general guidelines for dispersing nanoparticle powders.[4]

  • Preparation:

    • Weigh the desired amount of dry this compound nanoparticle powder.

    • Measure the required volume of the dispersing liquid (e.g., deionized water with a pre-dissolved stabilizer if not already surface-coated).

    • Place the liquid in a beaker or vial that is appropriately sized for the sonication probe and sample volume. Place the container in an ice bath to dissipate heat generated during sonication.

  • Sonication:

    • Immerse the tip of the ultrasonic probe into the liquid, ensuring it is submerged but not touching the sides or bottom of the container.

    • Turn on the ultrasonicator to a predetermined power setting.

    • Slowly add the nanoparticle powder to the liquid while the ultrasonicator is running.

    • Sonicate in pulsed mode (e.g., 5 seconds ON, 10 seconds OFF) for a total sonication time of 5-15 minutes to prevent excessive heating.

    • The optimal power and time should be determined experimentally by monitoring the particle size distribution (e.g., via DLS) after different sonication durations.[4]

  • Post-Sonication:

    • After sonication, allow the suspension to rest. A stable suspension should remain homogenous with no visible settling.

Visualizations

G Ca_Salt Calcium Salt Solution (e.g., CaCl2) Mixing Mix Ca Salt + PVP Ca_Salt->Mixing Borate_Source Borate Solution (e.g., Na2B4O7) Reaction Add Borate Solution (Dropwise, Stirring) Borate_Source->Reaction PVP_Sol PVP Solution PVP_Sol->Mixing Mixing->Reaction Centrifuge Centrifuge Reaction->Centrifuge Wash Wash with DI Water (Repeat 3x) Centrifuge->Wash Collect Precipitate Wash->Centrifuge Dry Dry Powder (80°C, 24h) Wash->Dry Final Pellet Disperse Stable Suspension Wash->Disperse Final Pellet

Caption: Workflow for Synthesis of Stabilized this compound Nanoparticles.

G node_action node_action node_cause node_cause Start Agglomeration Observed Check_Synth During or after synthesis? Start->Check_Synth Check_Disp During dispersion of dry powder? Start->Check_Disp Cause_Synth Cause: No/low capping agent or wrong pH Check_Synth->Cause_Synth During Cause_Time Cause: Insufficient stabilization or high ionic strength Check_Synth->Cause_Time After Time Cause_Disp Cause: Insufficient dispersion energy Check_Disp->Cause_Disp Yes Action_Synth Action: Add PVP during synthesis. Adjust pH away from isoelectric point. Cause_Synth->Action_Synth Fix Action_Time Action: Increase stabilizer conc. Use steric stabilizer (PVP/PEG) for high salt buffers. Cause_Time->Action_Time Fix Action_Disp Action: Use probe ultrasonication. Optimize power and time. Work in an ice bath. Cause_Disp->Action_Disp Fix

References

Technical Support Center: Optimizing Crystalline Calcium Hexaborate Tetrahydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of crystalline calcium hexaborate tetrahydrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of crystalline calcium hexaborate tetrahydrate.

ProblemPotential CauseSuggested Solution
Low or No Yield of Crystalline Product Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.For the aqueous slurry method, ensure the reaction temperature is maintained between 70°C and 85°C.[1]
Inadequate Reactant Concentration: Low concentrations of boric acid and lime can hinder product formation.The molar ratio of boric acid to water should be greater than 0.25:1, and the molar ratio of lime to boric acid should be in the range of 0.05 to 0.15:1.[1] The reaction mixture should contain at least 25% by weight of undissolved solids.[1]
Insufficient Reaction Time: The reaction may not have had enough time to reach completion.While the reaction is generally rapid, ensure a sufficient reaction time for the given temperature and reactant concentrations. Monitor the reaction progress if possible.
Formation of Amorphous Product Rapid Precipitation: Very high supersaturation can lead to the formation of amorphous material instead of crystalline product.Control the rate of addition of reactants to avoid rapid precipitation. Ensure thorough mixing to maintain a homogeneous reaction mixture.
Incorrect Temperature Profile: A non-optimal temperature can favor the formation of amorphous phases.Maintain a stable reaction temperature within the recommended range. Avoid rapid heating or cooling of the reaction mixture.
Incorrect Crystal Morphology Non-Optimal Reaction Temperature: Temperature can influence the crystal habit.One method suggests that higher temperatures (around 95°C) can produce a unique crystal habit of thin, intergrown platelets arranged in nearly spherical radial clusters.
Presence of Impurities: Impurities in the reactants or solvent can affect crystal growth.Use high-purity boric acid and lime. Ensure the water used is deionized or distilled.
Product Contamination with Reactants Improper Stoichiometry: An excess of one reactant can lead to its presence in the final product.Carefully control the molar ratios of boric acid and lime as specified in the protocol.
Inadequate Washing: Residual reactants may remain on the surface of the crystals if not washed properly.After filtration, wash the crystalline product thoroughly with water to remove any unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of crystalline calcium hexaborate tetrahydrate?

A1: The optimal temperature range for the reaction of boric acid and lime in an aqueous slurry is typically between 60°C and 85°C.[1] A preferred range is from 70°C to 85°C.[1] Some methods also suggest a higher temperature range of 85°C to 105°C.

Q2: What are the recommended molar ratios of the reactants?

A2: For a successful synthesis, the molar ratio of boric acid to water should be greater than 0.25:1.[1] The molar ratio of lime to boric acid should be maintained in the range of 0.05 to 0.15:1.[1] A more specific range for the lime to boric acid molar ratio is 0.1 to 0.14:1.[1]

Q3: Why is a high concentration of undissolved solids important?

A3: A high concentration of undissolved solids in the reaction mixture, providing at least 25% by weight in the final product slurry, is crucial for favoring the formation of crystalline calcium hexaborate tetrahydrate (synthetic nobleite) over other calcium borate species.[1] A concentration of at least 30% by weight is even more preferable.[1]

Q4: How can the particle size of the crystalline product be controlled?

A4: The synthesis method described generally produces a relatively small mean particle size, with typically at least 90% of the particles being smaller than 75 micrometers in diameter.[1] Precise control over particle size may be achieved by carefully managing reaction parameters such as temperature, reactant concentration, and agitation speed.

Q5: Can the synthesized calcium hexaborate tetrahydrate be converted to an anhydrous form?

A5: Yes, the tetrahydrate form can be dehydrated by heating. Heating to a temperature of at least 325°C, and preferably in the range of 450°C to 600°C, will produce an amorphous, anhydrous calcium hexaborate.[1]

Experimental Protocols

Protocol 1: Aqueous Slurry Reaction Method

This protocol is based on the reaction of boric acid and lime in an aqueous slurry.

Materials:

  • Boric Acid (H₃BO₃)

  • Lime (Calcium Hydroxide, Ca(OH)₂)

  • Deionized Water

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Thermometer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare the Slurry: In the reaction vessel, prepare an aqueous slurry of boric acid and lime in deionized water. The amounts should correspond to a boric acid to water molar ratio of approximately 0.3 to 0.45:1 and a lime to boric acid molar ratio of about 0.1 to 0.14:1.[1] The total concentration of reactants should be sufficient to yield at least 30% by weight of undissolved solids in the final product slurry.[1]

  • Reaction: Heat the slurry to a temperature between 70°C and 85°C while stirring continuously.[1] Maintain this temperature throughout the reaction.

  • Separation: Once the reaction is complete, separate the solid crystalline calcium hexaborate tetrahydrate from the aqueous slurry by filtration.

  • Washing: Wash the collected solid product with water to remove any soluble impurities and unreacted starting materials.

  • Drying: Dry the washed product in a drying oven at an appropriate temperature to remove excess water.

Visualizations

Experimental Workflow for Aqueous Slurry Synthesis

G start Start prepare_slurry Prepare Aqueous Slurry (Boric Acid, Lime, Water) start->prepare_slurry heat_react Heat and React (70-85°C with stirring) prepare_slurry->heat_react filter Filter Slurry heat_react->filter wash Wash Solid Product filter->wash dry Dry Crystalline Product wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of crystalline calcium hexaborate tetrahydrate.

Troubleshooting Logic for Low Yield

G start Low Yield of Product check_temp Is Temperature 70-85°C? start->check_temp check_ratios Are Molar Ratios Correct? check_temp->check_ratios Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_solids Is Undissolved Solids >25%? check_ratios->check_solids Yes adjust_ratios Adjust Reactant Ratios check_ratios->adjust_ratios No increase_solids Increase Reactant Concentration check_solids->increase_solids No success Yield Improved check_solids->success Yes adjust_temp->check_temp adjust_ratios->check_ratios increase_solids->check_solids

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Synthesis of Amorphous Anhydrous Calcium Borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of amorphous anhydrous calcium borate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of amorphous anhydrous this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
The final product is crystalline instead of amorphous. The annealing temperature was too high or the annealing time was too long. The transformation from an amorphous to a crystalline structure can begin at temperatures around 750°C.[1]Carefully control the annealing temperature and duration. For instance, co-precipitated samples annealed at 700°C for 3 hours have been shown to form an amorphous structure, while crystallization begins after 5 hours at the same temperature.[1][2]
The synthesized particles are too large or agglomerated. The capping agent was not used or was ineffective. Polyvinylpyrrolidone (PVP) is often used to control particle size and reduce agglomeration.[1]Incorporate a capping agent like PVP into the synthesis process. The concentration and molecular weight of the capping agent may need to be optimized for your specific experimental conditions.
The product contains unwanted crystalline phases (e.g., CaB2O4 instead of the desired amorphous form). The annealing temperature was not optimized. Different this compound phases form at different temperatures. For example, metaborate (CaB₂O₄) nanoparticles are predominantly formed at 900°C, while tetraborate (CaB₄O₇) nanoparticles are observed at 970°C.[1][2]Precisely control the annealing temperature to target the desired amorphous phase and avoid the formation temperatures of crystalline phases. Characterization techniques like XRD can help identify the phases present.[1]
The reaction time is excessively long. The reaction is being carried out at a low temperature. Some methods require extended reaction times, even weeks, at lower temperatures.[3][4]Consider increasing the reaction temperature. For the reaction of boric acid and lime, increasing the temperature to a range of 60°C to 85°C can significantly reduce the reaction time.[3]
The product is not anhydrous and contains residual water. The dehydration temperature was insufficient. The complete removal of water from hydrated this compound requires heating to a specific temperature.Heat the hydrated this compound at a temperature of at least 325°C, with a preferred range of 450°C to 600°C, to produce an amorphous, anhydrous form.[3]
The yield of the precipitated this compound is low. The initial concentration of reactants is not optimal. The yield can be dependent on the concentration of the starting materials, such as borax.For precipitation methods, optimize the initial concentrations of the reactants. For example, using a higher initial concentration of borax can increase the yield of the precipitated this compound.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing amorphous anhydrous this compound?

A1: The most common methods include:

  • Co-precipitation followed by thermal treatment: This involves precipitating a this compound precursor from a solution containing calcium and boron sources, often with a capping agent, followed by a carefully controlled annealing process to achieve the amorphous state.[1][2][6][7]

  • Reaction of boric acid and lime in an aqueous slurry: This method involves reacting high concentrations of boric acid and lime in water at elevated temperatures to form a crystalline hydrated this compound, which is then dehydrated at a higher temperature to yield the amorphous anhydrous form.[3][4]

Q2: How can I confirm that my synthesized this compound is amorphous?

A2: X-ray diffraction (XRD) is the primary technique used to determine the crystallinity of a material. An amorphous material will produce a broad halo in the XRD pattern, whereas a crystalline material will show sharp diffraction peaks.[1][2]

Q3: What is the role of a capping agent in the synthesis?

A3: A capping agent, such as polyvinylpyrrolidone (PVP), is used to control the size of the nanoparticles and prevent them from agglomerating.[1] This results in a more uniform and stable product.

Q4: At what temperature does the transition from amorphous to crystalline this compound occur?

A4: The transition temperature can vary depending on the specific composition and synthesis method. However, studies have shown that for co-precipitated samples, the transformation to a crystalline phase can start at temperatures around 750°C.[1] Annealing at 700°C for a limited time (e.g., 3 hours) has been shown to maintain the amorphous structure.[1][2]

Q5: How can I produce anhydrous this compound from a hydrated precursor?

A5: To produce anhydrous this compound, the hydrated form must be heated to a temperature sufficient to drive off the water of hydration. A temperature of at least 325°C is recommended, with a preferred range of 450°C to 600°C.[3]

Experimental Protocols

Protocol 1: Co-precipitation and Thermal Treatment

This protocol is based on the facile co-precipitation method for synthesizing this compound nanoparticles.[1][6]

Materials:

  • Calcium chloride (CaCl₂)

  • Borax (Na₂B₄O₇)

  • Polyvinylpyrrolidone (PVP)

  • Deionized water

Procedure:

  • Prepare a solution of PVP in deionized water.

  • Add CaCl₂ to the PVP solution and stir until a clear, homogeneous solution is obtained.

  • In a separate beaker, prepare a solution of borax in deionized water.

  • Heat both solutions to 50°C and stir for 1 hour.[7]

  • Add the borax solution dropwise to the CaCl₂ solution while stirring vigorously.

  • Continue stirring for an additional hour to ensure the reaction is complete and the particles are homogeneous.

  • A fine white precipitate of this compound will form.

  • Filter the precipitate and wash it three times with distilled water.

  • Dry the filtered product in an oven at 80°C for 24 hours.[7]

  • To obtain the amorphous anhydrous form, anneal the dried powder at 700°C for 3 hours. Be aware that longer annealing times or higher temperatures can lead to crystallization.[1][2]

Protocol 2: Reaction of Boric Acid and Lime

This protocol is based on the method for producing crystalline calcium hexaborate tetrahydrate, which is then dehydrated.[3][4]

Materials:

  • Boric acid (H₃BO₃)

  • Lime (Calcium Hydroxide, Ca(OH)₂)

  • Deionized water

Procedure:

  • Create an aqueous slurry by reacting high concentrations of boric acid and lime in water.

  • Maintain the reaction temperature at an elevated level, in the range of 60°C to 85°C.[3]

  • Ensure a high concentration of undissolved solids in the reaction mixture, providing at least 25% by weight of undissolved solids in the final product slurry.[3]

  • After the reaction is complete, separate the crystalline calcium hexaborate tetrahydrate from the slurry.

  • To obtain the amorphous anhydrous form, dehydrate the crystalline product by heating it at a temperature of at least 325°C, preferably in the range of 450°C to 600°C.[3]

Visualizations

experimental_workflow Experimental Workflow: Co-precipitation Synthesis A Prepare PVP Solution B Add CaCl2 A->B D Heat Solutions to 50°C C Prepare Borax Solution C->D E Mix Solutions (Precipitation) D->E F Filter and Wash Precipitate E->F G Dry at 80°C F->G H Anneal at 700°C G->H I Amorphous Anhydrous This compound H->I

Caption: Workflow for co-precipitation synthesis of amorphous anhydrous this compound.

logical_relationship Influence of Annealing Parameters on Crystallinity Temp Annealing Temperature Amorphous Amorphous Phase Temp->Amorphous Low (e.g., 700°C) Crystalline Crystalline Phase Temp->Crystalline High (e.g., >750°C) Time Annealing Time Time->Amorphous Short (e.g., 3h at 700°C) Time->Crystalline Long (e.g., 5h at 700°C)

References

Technical Support Center: Enhancing the Purity of Synthetic Calcium Borate from Mineral Ores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of calcium borate from mineral sources.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on improving yield and purity.

Issue 1: Low Yield of this compound Precipitate

Possible CauseSuggestionExplanation
Incomplete dissolution of the borate mineral (e.g., colemanite, ulexite). Increase reaction time and/or temperature, ensure vigorous agitation, and verify the use of a sufficient quantity of acid (e.g., sulfuric or hydrochloric) for mineral decomposition. For instance, complete decomposition of colemanite requires a pH below 5.[1][2]Borate minerals necessitate specific acidic and thermal conditions to fully dissolve and liberate borate ions into the solution, which are then available for precipitation.
Incorrect pH for precipitation. Carefully adjust the solution's pH to the optimal range for this compound precipitation. When precipitating from a ulexite-derived solution with calcium chloride, a pH between 7 and 9 is recommended.[3] For syntheses starting with boric acid and a calcium source, a pH of 6 to 7 has been noted as effective.The solubility of this compound is highly pH-dependent; therefore, precise pH control is critical to maximize the insolubility and precipitation of the desired product.
Suboptimal molar ratio of reactants. Confirm the stoichiometry of the reaction. For the synthesis of CaO·3B₂O₃·4H₂O from boric acid and lime (calcium oxide), a molar ratio of six moles of boron to one mole of calcium is preferred to achieve the target compound.The molar ratios of the reactants are a determining factor in the chemical composition and overall yield of the final this compound product.
Product loss during the washing phase. Employ a minimal volume of cold deionized water for washing the precipitate. Over-washing, particularly with warm or hot water, can lead to significant dissolution of the this compound product.This compound exhibits partial solubility in water, and this solubility increases with rising temperatures, leading to potential yield loss.

Issue 2: High Levels of Impurities in the Final Product

Possible CauseSuggestionExplanation
Co-precipitation of calcium sulfate (gypsum). When using sulfuric acid to digest colemanite, ensure the complete removal of the gypsum byproduct via filtration before initiating the precipitation of this compound.[1][2] Washing the separated gypsum cake with hot water can aid in the recovery of any entrapped boric acid.The use of sulfuric acid with calcium-rich borate minerals inevitably produces gypsum (CaSO₄), which must be thoroughly separated to avoid contamination of the final product.
Presence of clay and other insoluble gangue minerals. After the acid dissolution of the mineral, filter the borate-rich solution to eliminate insoluble impurities.[3] For clay minerals known to cause slime coatings, consider pre-treatment methods such as ultrasonic cleaning or attrition-scrubbing prior to the dissolution step.Raw mineral ores naturally contain non-borate materials that are best removed through physical separation techniques.
Contamination with sodium salts (originating from ulexite). During the processing of ulexite, the addition of calcium chloride to the solution facilitates the replacement of sodium ions. The resulting sodium chloride is highly soluble and is removed with the filtrate.[3][4] It is essential to thoroughly wash the this compound precipitate to remove any residual sodium salts.As a sodium-calcium borate, ulexite processing can lead to sodium contamination in the final product if not addressed through ion exchange and adequate washing.
Presence of iron and other metal oxides. Metal impurities can often be removed by adjusting the pH and adding ammonia to the solution after acid digestion, which causes the precipitation of metal hydroxides.[1][2] Alternatively, magnetic separation can be an effective pre-treatment step to remove iron-bearing gangue minerals before chemical processing.Iron and other metal oxides are frequently found as impurities in natural borate mineral deposits.
Arsenic contamination. A comprehensive refining process, which includes dissolving the ore, allowing the liquor to settle, and subsequent recrystallization of the borate, has been shown to be effective in significantly reducing arsenic levels.[5]Certain borate ore deposits, depending on their geographical origin, can contain significant levels of arsenic.

Frequently Asked Questions (FAQs)

1. What are the most common mineral sources for synthetic this compound? The primary mineral sources for the synthesis of this compound are colemanite (a hydrated this compound), ulexite (a hydrated sodium-calcium borate), and howlite (a calcium borosilicate).[3]

2. What are the main chemical reactions involved in synthesizing this compound from these minerals?

  • From Colemanite/Howlite using Sulfuric Acid: The mineral is treated with sulfuric acid, which yields boric acid and insoluble calcium sulfate (gypsum). The boric acid solution is then separated and reacted with a calcium source, such as calcium hydroxide, to precipitate this compound.

  • From Ulexite using Hydrochloric Acid and Calcium Chloride: Ulexite is first dissolved in hydrochloric acid. Calcium chloride is then added to the solution, and the pH is neutralized (for example, with sodium hydroxide) to induce the precipitation of this compound.[3]

3. What are the key parameters to control during the synthesis process? The critical parameters to monitor and control are reaction temperature, pH, reaction duration, and the molar ratio of the reactants. For example, the synthesis of this compound from boric acid and lime is typically conducted at temperatures ranging from 85°C to 105°C.[6] The pH for precipitation is also a crucial factor that varies depending on the specific chemical pathway being used.[3][4]

4. How can I improve the purity of my synthetic this compound? Enhancing the purity of this compound involves a multi-step approach:

  • Initial Mineral Processing: Techniques such as crushing, sieving, and in some cases, calcination or magnetic separation, can effectively remove a substantial amount of gangue minerals.

  • Leaching/Dissolution: Employing appropriate acid concentrations and reaction conditions allows for the selective dissolution of the borate content, leaving some impurities in the solid phase.

  • Filtration: It is imperative to filter the solution after dissolving the mineral to remove insoluble materials like clays and gypsum.[3]

  • Controlled Precipitation: By carefully controlling the pH and temperature during the precipitation step, the co-precipitation of unwanted ions can be minimized.

  • Washing: The final this compound precipitate must be washed thoroughly with deionized water to eliminate any soluble impurities.[3]

  • Recrystallization: For applications requiring very high purity, the synthesized this compound can be redissolved and recrystallized to further refine the product.

5. What analytical methods are used to determine the purity of this compound? Commonly employed analytical methods for purity assessment include:

  • Titration: This method is often used for the determination of boron content.[3]

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This technique is suitable for the quantitative determination of calcium, boron, and a range of elemental impurities such as Al, Fe, Mg, Si, and Sr.[7]

  • X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the synthesized product and to detect the presence of any crystalline impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be utilized for the detection and quantification of certain organic and inorganic impurities.[8][9]

Data Presentation

Table 1: Comparison of Purity from Different Synthesis Routes

Mineral SourceSynthesis MethodKey ReagentsReported B₂O₃ Content in ProductReported Impurity LevelsReference
UlexiteAcid Dissolution & NeutralizationHCl, CaCl₂, NaOH39.0 - 42.5%< 0.5% Na₂O[4]
Colemanite/HowliteSulfuric Acid Leaching & PrecipitationH₂SO₄, Calcium Hydroxide~61%~0.5% total impurities[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ulexite

  • Dissolution:

    • Heat a 0.5 M solution of hydrochloric acid (HCl) to just below its boiling point.

    • With continuous stirring, gradually add powdered ulexite ore to the hot HCl solution until saturation is reached (approximately 82 grams of ulexite per liter of solution).[3]

  • Filtration of Insoluble Impurities:

    • Filter the hot solution to separate any undissolved ulexite, sand, and other gangue minerals.[3]

  • Addition of Calcium Source:

    • To the resulting clear filtrate, add a sufficient amount of calcium chloride (CaCl₂) solution to achieve a molar ratio of Ca/B between 0.10 and 1.0.[3]

  • Precipitation:

    • Adjust the pH of the solution to a range of 7 to 9 by the slow addition of a sodium hydroxide (NaOH) solution. This will result in the formation of a white precipitate of hydrated this compound.[3]

  • Washing and Drying:

    • Isolate the precipitate by filtration and wash it thoroughly with deionized water to remove soluble salts such as NaCl.

    • Dry the final product in an oven at 110°C for 2-3 hours.[6]

Protocol 2: High-Purity this compound from Colemanite

  • Mineral Digestion:

    • Grind the raw colemanite ore into a fine powder.

    • React the ground mineral with sulfuric acid (H₂SO₄) in an aqueous medium at a temperature between 80°C and 100°C for approximately 2 hours. The pH of this mixture should be maintained at around 1.5.[6] This process creates a pulp containing solids (primarily gypsum and clay) suspended in a boric acid liquor.

  • Separation of Solids:

    • Filter the pulp to separate the solid gypsum and other insoluble materials from the boric acid solution.

    • Wash the filter cake with hot water (approximately 95°C) to recover any residual boric acid.[6]

  • Crystallization of Boric Acid (Optional but recommended for high purity):

    • Cool the boric acid solution to induce the crystallization of boric acid.

    • Filter and wash the resulting boric acid crystals.

  • Precipitation of this compound:

    • Dissolve the purified boric acid crystals in water at a temperature of approximately 95°C.

    • React the hot boric acid solution with a calcium source, such as calcium hydroxide (Ca(OH)₂), at a temperature between 95°C and 100°C for about 3 hours. The pH of the reaction should be approximately 6.4.[6]

  • Final Product Recovery:

    • Filter the this compound precipitate that forms.

    • Wash the precipitate with hot water (90°C).[6]

    • Dry the purified product at 110°C.[6]

Visualizations

Caption: Workflow for synthesizing pure this compound from ulexite ore.

Caption: Workflow for synthesizing high-purity this compound from colemanite.

References

Technical Support Center: Boron Removal from Wastewater Using Calcium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing calcium hydroxide (slaked lime) for the removal of boron from wastewater.

Troubleshooting Guides

Issue 1: Low Boron Removal Efficiency

You are observing lower than expected boron removal rates after treatment with calcium hydroxide.

Possible Causes and Solutions:

  • Suboptimal pH: The pH of the wastewater is a critical factor in the precipitation of boron as calcium borate. The efficiency of boron removal is highly dependent on the pH level.

    • Solution: Ensure the pH of the solution is within the optimal range for boron precipitation. While some studies show effective removal at a pH around 10.5-12, others have found the highest efficiency at a much lower initial pH of around 3, which then rises with the addition of calcium hydroxide.[1][2] It is crucial to perform bench-scale tests to determine the optimal pH for your specific wastewater matrix. Regularly calibrate your pH meter and consider using an automated dosing system for precise pH control.

  • Insufficient Calcium Hydroxide Dosage: An inadequate amount of calcium hydroxide will result in incomplete precipitation of boron.

    • Solution: The required dosage of calcium hydroxide can vary significantly depending on the initial boron concentration and the wastewater composition.[1][3][4] Increase the calcium hydroxide dosage incrementally in lab-scale trials to identify the optimal concentration that achieves the desired boron removal without excessive sludge generation.

  • Interfering Substances: The presence of other ions in the wastewater can inhibit the precipitation of boron.

    • Solution: Analyze your wastewater for common interfering substances.

      • Silica: High concentrations of silica can interfere with boron removal.[5]

      • Sulfate: The presence of sulfate anions has been reported to decrease boron removal efficiency.[6]

      • Carbonates: High levels of carbonates can react with calcium hydroxide, reducing its availability for boron precipitation. Consider a pre-treatment step to remove carbonates if they are present in high concentrations.

  • Low Reaction Temperature: Temperature can influence the kinetics of the precipitation reaction.

    • Solution: While some studies report effective removal at room temperature (20°C), others indicate that increasing the temperature can enhance boron removal.[3][4][7] If feasible, conduct experiments at various temperatures (e.g., 20°C, 45°C, 80°C) to assess the impact on removal efficiency for your specific wastewater.[2][8]

Issue 2: Poor Settling of Precipitated Solids (Sludge)

The this compound precipitate formed is not settling well, leading to a turbid effluent.

Possible Causes and Solutions:

  • Fine Particle Size: The precipitated this compound particles may be too small to settle effectively.

    • Solution:

      • Optimize Mixing: Adjust the mixing speed and duration. A period of rapid mixing to ensure complete reaction followed by a period of slow mixing can promote the formation of larger, more easily settleable flocs. A stirring speed of around 150-300 rpm has been used in some studies.[3][4][9]

      • Coagulant/Flocculant Addition: Consider the addition of a coagulant (e.g., alum, ferric chloride) or a flocculant (e.g., anionic or cationic polymers) to aid in the agglomeration of fine particles. Jar testing is essential to determine the most effective coagulant/flocculant and its optimal dosage.

  • Interference from Other Precipitates: The co-precipitation of other compounds, such as magnesium hydroxide, can affect the settling characteristics of the sludge.

    • Solution: Characterize the composition of your sludge to identify any unexpected co-precipitates. This may require adjusting the pre-treatment steps to remove interfering ions before boron precipitation.

  • Gas Entrapment: Gas bubbles adhering to the sludge particles can cause them to float.

    • Solution: This is a common issue in activated sludge systems and can be caused by denitrification.[10] While less common in chemical precipitation, ensure that no unintended biological activity is occurring in your treatment tank. Gentle mixing after precipitation can help release any entrapped gas bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the expected boron removal efficiency when using calcium hydroxide? A1: The removal efficiency can vary widely depending on the operating conditions. Under optimized conditions, boron removal efficiencies of over 90% have been reported.[3][4][5] However, in some cases, removal might be as low as 20% if conditions are not ideal.[5]

Q2: What is the typical dosage of calcium hydroxide required? A2: The dosage is highly dependent on the initial boron concentration. For wastewater with high boron levels (e.g., 2541 mg/L), a dosage of 15 g/L of calcium hydroxide has been shown to be effective.[3][4] For lower boron concentrations, the required dosage will be proportionally lower. It is always recommended to determine the optimal dosage through experimental trials.

Q3: What is the optimal pH for boron removal with calcium hydroxide? A3: The optimal pH is a subject of debate in the literature and appears to be highly dependent on the specific wastewater characteristics. Some studies report maximum removal at a high pH of 10.5-12, while others found the best results with an initial pH as low as 3.[1][2] It is critical to conduct your own optimization studies.

Q4: How does temperature affect the boron removal process? A4: Increasing the reaction temperature can improve boron removal efficiency and reaction kinetics.[2][9] However, significant removal can still be achieved at ambient temperatures.[3][4] The cost of heating the wastewater should be weighed against the potential improvement in removal efficiency.

Q5: Can I use other calcium sources besides calcium hydroxide? A5: While calcium hydroxide is commonly used, other calcium sources like lime (calcium oxide) can also be effective.[2][7] The choice of reagent may depend on cost, availability, and handling considerations.

Q6: What are the characteristics of the sludge produced? A6: The sludge is primarily composed of this compound. X-ray diffraction (XRD) analysis has identified the precipitate as inyoite (CaB₃O₃(OH)₅·4H₂O).[9] The sludge volume and characteristics will depend on the calcium hydroxide dosage and the presence of co-precipitates.

Data Summary Tables

Table 1: Optimal Conditions for Boron Removal with Calcium Hydroxide

ParameterOptimal Range/ValueReference
pH 3 (initial) - 12[1][2]
Calcium Hydroxide Dosage 15 g/L (for high B conc.)[3][4]
Temperature 20°C - 80°C[2][3][4]
Stirring Speed 150 - 300 rpm[3][4][9]
Reaction Time 90 minutes[3][4]

Table 2: Factors Influencing Boron Removal Efficiency

FactorEffect on Removal EfficiencyReference
Increasing Initial Boron Concentration Generally increases removal efficiency[1][9][11]
Presence of Silica Can inhibit boron removal[5]
Presence of Sulfate Can decrease boron removal efficiency[6]
Increasing Temperature Can increase removal efficiency[2][9]

Experimental Protocols

Protocol 1: Jar Testing for Optimal pH and Calcium Hydroxide Dosage
  • Preparation:

    • Collect a representative sample of the boron-containing wastewater.

    • Prepare a stock solution of calcium hydroxide (e.g., 10% w/v).

  • Experimental Setup:

    • Set up a series of beakers (jars) with equal volumes of the wastewater sample (e.g., 500 mL).

    • Place the beakers on a gang stirrer.

  • pH Optimization:

    • While stirring at a constant speed (e.g., 200 rpm), add varying amounts of the calcium hydroxide stock solution to each beaker to achieve a range of pH values (e.g., 8, 9, 10, 11, 12).

    • Continue rapid mixing for a set period (e.g., 5 minutes).

    • Reduce the stirring speed (e.g., 30 rpm) for a flocculation period (e.g., 15 minutes).

    • Turn off the stirrer and allow the precipitate to settle for a defined time (e.g., 30 minutes).

    • Collect a supernatant sample from each beaker and analyze for residual boron concentration.

  • Dosage Optimization:

    • Using the optimal pH determined in the previous step, repeat the experiment with varying dosages of calcium hydroxide (e.g., 1, 5, 10, 15, 20 g/L).

    • Follow the same mixing, flocculation, and settling procedure.

    • Analyze the supernatant from each beaker for residual boron concentration.

  • Analysis:

    • Plot the boron removal efficiency versus pH and calcium hydroxide dosage to determine the optimal conditions.

Visualizations

TroubleshootingWorkflow start Start: Low Boron Removal check_ph Check pH start->check_ph adjust_ph Adjust pH to Optimal Range (e.g., 10.5-12) check_ph->adjust_ph  pH Suboptimal   check_dosage Check Ca(OH)2 Dosage check_ph->check_dosage  pH Optimal   adjust_ph->check_dosage end_good Problem Resolved adjust_ph->end_good increase_dosage Increase Ca(OH)2 Dosage check_dosage->increase_dosage  Dosage Low   check_interferences Analyze for Interfering Ions (Silica, Sulfates) check_dosage->check_interferences  Dosage Sufficient   increase_dosage->check_interferences increase_dosage->end_good pretreatment Implement Pre-treatment Step check_interferences->pretreatment  Interferences Present   check_temp Check Reaction Temperature check_interferences->check_temp  No Interferences   pretreatment->check_temp pretreatment->end_good increase_temp Increase Temperature if Feasible check_temp->increase_temp  Temp Low   end_bad Further Investigation Required check_temp->end_bad  Temp Optimal   increase_temp->end_good

Caption: Troubleshooting workflow for low boron removal efficiency.

BoronPrecipitation cluster_reactants Reactants in Wastewater cluster_process Precipitation Process cluster_products Products BoricAcid Boric Acid (H3BO3) Reaction Chemical Reaction (pH > 10.5) BoricAcid->Reaction CalciumHydroxide Calcium Hydroxide (Ca(OH)2) CalciumHydroxide->Reaction CalciumBorate This compound Precipitate (e.g., Inyoite) Reaction->CalciumBorate TreatedWater Treated Water (Low Boron) Reaction->TreatedWater

Caption: Chemical precipitation of boron using calcium hydroxide.

References

"factors affecting the efficiency of boron removal by calcium borate formation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on boron removal through calcium borate precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the efficiency of boron removal by this compound formation?

The primary factors that significantly impact the efficiency of this process are:

  • Solution pH: This is a critical parameter that affects the species of borate ions in the solution.[1][2]

  • Temperature: The reaction is often endothermic, meaning higher temperatures can favor the formation of certain this compound species and increase the reaction rate.[1][3]

  • Calcium to Boron Ratio: The amount of the precipitating agent, typically calcium hydroxide (Ca(OH)₂), relative to the initial boron concentration is crucial for effective removal.[1][2]

  • Initial Boron Concentration: Higher initial concentrations of boron can sometimes lead to greater removal efficiency.[1][2]

  • Reaction Time: Sufficient time is required for the precipitation reaction to reach equilibrium.[4]

  • Stirring Speed: Adequate mixing ensures uniform distribution of reactants and facilitates the precipitation process.[1][2]

Q2: What is the optimal pH for this reaction?

The optimal pH can vary depending on other experimental conditions. Some studies have reported the highest removal efficiency at a very acidic initial pH of 1.0 to 3.3.[1][2] However, the speciation of boron is pH-dependent; boric acid (B(OH)₃) is dominant at pH < 9, while the borate ion (B(OH)₄⁻) becomes predominant at pH > 9-10.[1] Another study found maximum boron incorporation into precipitated calcium carbonate at a pH of 10.[5] High alkalinity (pH 10-11) is often used to convert boric acid to the more reactive borate form.[6]

Q3: How does temperature influence boron removal?

Temperature is a major influencing factor. Increasing the solution temperature generally increases the rate of boron removal significantly.[1][2][3] This is because the formation of some this compound species is an endothermic reaction, which is favored at higher temperatures.[1] For example, one study noted that increasing the temperature from 300K to 313K (27°C to 40°C) rapidly increased boron removal.[7] Another study achieved high efficiency at 90°C.[8]

Q4: What is the chemical nature of the precipitate formed?

X-ray diffraction (XRD) analysis has identified the precipitate as a this compound mineral called inyoite, with the chemical formula CaB₃O₃(OH)₅·4H₂O.[1][2][3] Another poorly soluble species that can form, particularly at high temperatures, is parasibirskite (Ca₂B₂O₅).[1]

Troubleshooting Guide

Problem: Low Boron Removal Efficiency (<80%)

Possible Cause Troubleshooting Step
Suboptimal pH Verify the pH of your solution before and during the reaction. The speciation of boron is highly pH-dependent. While some studies find optimal results at an initial acidic pH[1], others operate at an alkaline pH (>9) to ensure the presence of borate ions (B(OH)₄⁻)[1]. Adjust the pH accordingly.
Insufficient Temperature The reaction is often endothermic.[1] Increase the reaction temperature. Studies have shown significant improvement in efficiency with increased temperature, with optimal ranges reported between 30-40°C and even up to 80-90°C.[4][7][8]
Inadequate Calcium Hydroxide Dosage The molar ratio of calcium to boron is critical. An insufficient amount of Ca(OH)₂ will result in incomplete precipitation. Increase the dosage of the calcium source.[1][8]
Short Reaction Time The precipitation process may not have reached equilibrium. Increase the reaction time. Some experiments report optimal times of 120-180 minutes.[4]
Ineffective Mixing Poor mixing can lead to localized concentration gradients and incomplete reaction. Ensure your stirring speed is adequate to keep the reactants suspended and well-mixed. An optimal speed of 150 rpm has been reported.[1][2]

Problem: Poor or No Precipitate Formation

Possible Cause Troubleshooting Step
Low Initial Boron Concentration While counterintuitive, some studies show that higher initial boron concentrations can lead to greater removal efficiency.[1] The process may be less effective for very dilute solutions.
Incorrect Reagents Confirm that you are using a suitable calcium source, such as calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO).[4] Verify the purity and activity of your reagents.
Presence of Interfering Ions Other ions in the solution could potentially interfere with the precipitation of this compound. Analyze the composition of your wastewater or solution for potential inhibitors.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the optimal conditions for boron removal.

Table 1: Optimal Operating Parameters for Boron Removal

ParameterOptimal Value / RangeResulting EfficiencySource
pH (Initial) 1.0 - 3.3>93%[1]
pH (Reaction) 10.559.0%[4]
Temperature 80 °C59.0%[4]
Temperature 90 °CReduced boron from 700 to <50 mg/L[8]
Ca(OH)₂ Dosage 2 - 5 g (in 30 mL)High[1]
Ca(OH)₂ Dosage 15 g/LHigh[8]
Stirring Speed 150 rpmHigh[1][2]
Reaction Time 90 - 180 min>60%[4][8]

Experimental Protocols

General Protocol for Boron Removal via this compound Precipitation (Batch System)

This protocol is a synthesized methodology based on common practices reported in the literature.[1][4][8]

  • Preparation of Synthetic Wastewater:

    • Prepare a stock solution of boron by dissolving a known quantity of boric acid (H₃BO₃) in deionized water.

    • Dilute the stock solution to achieve the desired initial boron concentration for your experiment (e.g., 100-1500 mg/L).[1]

  • Experimental Setup:

    • Transfer a fixed volume of the synthetic wastewater (e.g., 250 mL) into a beaker or reactor vessel.[4]

    • Place the vessel on a magnetic stirrer with a heating plate to control both stirring speed and temperature.

  • Reaction Execution:

    • Adjust the initial pH of the solution to the desired setpoint (e.g., 3.0) using dilute HCl or NaOH.[1]

    • Set the temperature and stirring speed to the desired experimental values (e.g., 80°C and 150 rpm).[1][4]

    • Add a pre-weighed amount of the calcium precipitant, typically powdered calcium hydroxide (Ca(OH)₂), to the solution.[1][8]

    • Allow the reaction to proceed for the specified duration (e.g., 120 minutes).[4]

  • Sample Collection and Analysis:

    • After the reaction time has elapsed, withdraw a sample of the mixture.

    • Filter the sample immediately using a 0.45 µm filter to separate the supernatant from the precipitate.[9]

    • Analyze the boron concentration in the filtered supernatant using a suitable analytical method, such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[9]

  • Calculation of Removal Efficiency:

    • Calculate the boron removal efficiency (%) using the formula:

      • Efficiency = ((C₀ - Cₑ) / C₀) * 100

      • Where C₀ is the initial boron concentration and Cₑ is the final (equilibrium) boron concentration in the supernatant.

Visualizations

Below are diagrams illustrating key aspects of the boron removal process.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep_solution Prepare Boron Solution (H₃BO₃ in H₂O) set_params Set Parameters (pH, Temp, Stir Speed) prep_solution->set_params prep_reagent Weigh Precipitant (Ca(OH)₂) add_reagent Add Ca(OH)₂ to Solution prep_reagent->add_reagent set_params->add_reagent react Allow Reaction (e.g., 120 min) add_reagent->react sample Withdraw Sample react->sample filter_sample Filter Precipitate sample->filter_sample analyze Analyze Supernatant (e.g., ICP-OES) filter_sample->analyze calculate Calculate Removal Efficiency analyze->calculate

Caption: Experimental workflow for boron removal via this compound precipitation.

G Efficiency Boron Removal Efficiency pH pH pH->Efficiency Critical (affects speciation) Temp Temperature Temp->Efficiency Increases (endothermic reaction) CaB_Ratio Ca:B Ratio CaB_Ratio->Efficiency Increases Time Reaction Time Time->Efficiency Increases (to equilibrium) Stirring Stirring Speed Stirring->Efficiency Optimizes Initial_B Initial [B] Initial_B->Efficiency Increases

Caption: Key factors influencing the efficiency of boron removal.

G H3BO3 Boric Acid (B(OH)₃) BOH4 Borate Ion (B(OH)₄⁻) H3BO3->BOH4 pH > 9 BOH4->H3BO3 pH < 9 Precipitate This compound Precipitate (e.g., Inyoite) CaB₃O₃(OH)₅·4H₂O BOH4->Precipitate Ca Calcium Ion (Ca²⁺) from Ca(OH)₂ Ca->Precipitate

Caption: Simplified chemical pathway of this compound formation.

References

Technical Support Center: Calcium Perborate Precipitation from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pH for calcium perborate precipitation from wastewater.

Troubleshooting Guides

This section addresses specific issues that may arise during the calcium perborate precipitation process.

Question: Why is there low or no precipitation of calcium perborate?

Answer: Low or no precipitation can be attributed to several factors, primarily related to pH and reagent concentrations.

  • Suboptimal pH: The pH of the wastewater is a critical parameter. The optimal pH for the crystallization of calcium perborate is approximately 10.6.[1][2] If the pH is too low (e.g., below 9), the formation of perborate anions from boric acid is not favored, leading to poor precipitation efficiency.

  • Incorrect Molar Ratios: The molar ratios of calcium to boron ([Ca]/[B]) and hydrogen peroxide to boron ([H₂O₂]/[B]) are crucial. A common starting point for optimization is a [Ca]/[B] molar ratio of 0.6 and an [H₂O₂]/[B] molar ratio of 2.[1][2] Insufficient calcium or hydrogen peroxide will result in incomplete precipitation.

  • Absence of Hydrogen Peroxide: In the Chemical Oxo-Precipitation (COP) process, hydrogen peroxide is essential to convert boric acid into perborate anions, which can then be precipitated by calcium salts. Without hydrogen peroxide, the removal of boric acid by direct precipitation with calcium chloride is very low (less than 5%).[3][4]

Question: The precipitate formed is not the desired calcium perborate. What could be the cause?

Answer: The formation of undesired precipitates is often due to pH control issues and atmospheric exposure.

  • High pH and Carbonate Formation: If the pH is too high (pH 11 or greater), atmospheric carbon dioxide can be readily absorbed into the alkaline solution.[5][6] This leads to the precipitation of calcium carbonate (CaCO₃), which competes with the desired calcium perborate formation and consumes calcium ions.[5][6] X-ray diffraction (XRD) analysis can confirm the presence of calcium carbonate in the precipitate.[5]

  • Amorphous Precipitate: At a pH lower than 10.5, the formed calcium perborate precipitate is often amorphous.[5] While this is still calcium perborate, it may have different properties than a crystalline form.

Question: The boron concentration in the wastewater increases again after initial precipitation. Why is this happening?

Answer: This phenomenon, known as incongruent dissolution, can occur due to the formation of calcium carbonate. The precipitation of calcium carbonate consumes calcium ions, which can shift the equilibrium and cause the previously precipitated calcium perborate to redissolve, thereby increasing the boron concentration in the solution.[5][6]

Frequently Asked Questions (FAQs)

What is the optimal pH for calcium perborate precipitation?

The optimal pH depends on the desired outcome. For achieving a high crystallization ratio of calcium perborate, an effluent pH of 10.6 is recommended.[1][2] For rapid precipitation, a pH of 11 can be effective, reducing boron concentration significantly in a short time.[5][6] However, at pH 11 and above, there is a high risk of calcium carbonate co-precipitation.[5][6]

What is the Chemical Oxo-Precipitation (COP) process?

Chemical Oxo-Precipitation (COP) is a method used to enhance the removal of boron from wastewater. It involves the use of an oxidizing agent, typically hydrogen peroxide (H₂O₂), to convert boric acid (H₃BO₃) into more reactive perborate anions. These perborate anions are then precipitated by adding a calcium salt, such as calcium chloride (CaCl₂), under alkaline conditions.[1][2][3][4]

What are the key experimental parameters to control?

Besides pH, the following parameters are critical for successful calcium perborate precipitation:

  • Molar ratio of [Ca]/[B]: A recommended starting ratio is 0.6.[1][2]

  • Molar ratio of [H₂O₂]/[B]: A recommended starting ratio is 2.[1][2]

  • Initial Boron Concentration: The process has been shown to be effective for initial boron concentrations around 1000 ppm.[1][2]

  • Reaction Time: Rapid precipitation can occur within 15 minutes at pH 11.[5][6]

  • Temperature: The process is typically carried out at room temperature.[3]

Data Presentation

Table 1: Optimal Conditions for Calcium Perborate Crystallization

ParameterOptimal ValueReference(s)
Effluent pH10.6[1][2]
Molar Ratio [Ca]/[B]0.6[1][2]
Molar Ratio [H₂O₂]/[B]2[1][2]
Initial Boron Concentration1000 ppm[1][2]
Hydraulic Retention Time18 min[1][2]
Crystallization Ratio Achieved~60%[1][2]

Table 2: Effect of pH on Boron Removal and Precipitate Composition

pHBoron Removal EfficiencyPrecipitate CompositionPotential IssuesReference(s)
< 9LowMinimal calcium perborateInefficient perborate formation
10.6High (~60% crystallization)Amorphous Calcium Perborate-[1][2][5]
11Rapid (reduces boron from 1000 to 30 mg-B/L in 15 min)Calcium Perborate and potentially Calcium CarbonateRisk of CaCO₃ formation, incongruent dissolution[5][6]
> 11VariablePrimarily Calcium CarbonateSignificant CaCO₃ interference, incongruent dissolution of calcium perborate[5][6]

Experimental Protocols

Protocol 1: Standard Chemical Oxo-Precipitation (COP) of Calcium Perborate

  • Wastewater Preparation: Prepare a synthetic wastewater solution with a known initial boron concentration (e.g., 1000 ppm).

  • Oxidation Step: Add hydrogen peroxide (H₂O₂) to the wastewater to achieve a molar ratio of [H₂O₂]/[B] of 2. Stir the solution gently for a predetermined pretreatment time (e.g., 30 minutes) to allow for the conversion of boric acid to perborate anions.

  • pH Adjustment: Adjust the pH of the solution to the desired level (e.g., 10.6 for optimal crystallization or 11 for rapid precipitation) using a suitable base (e.g., NaOH). Monitor the pH continuously.

  • Precipitation Step: Add a calcium salt solution (e.g., CaCl₂) to achieve a molar ratio of [Ca]/[B] of 0.6.

  • Reaction: Allow the precipitation reaction to proceed for a specified time (e.g., 15-100 minutes) under continuous stirring.

  • Separation: Separate the precipitate from the supernatant by filtration or centrifugation.

  • Analysis: Analyze the residual boron concentration in the supernatant to determine the removal efficiency. Characterize the precipitate using techniques like XRD and SEM to confirm its composition and morphology.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Wastewater Wastewater (Known Boron Conc.) Oxidation Oxidation (Perborate Formation) Wastewater->Oxidation H2O2 Hydrogen Peroxide ([H2O2]/[B] = 2) H2O2->Oxidation pH_Adjust pH Adjustment (pH 10.6 - 11) Oxidation->pH_Adjust Precipitation Precipitation ([Ca]/[B] = 0.6) pH_Adjust->Precipitation Separation Solid-Liquid Separation Precipitation->Separation Supernatant_Analysis Supernatant Analysis (Residual Boron) Separation->Supernatant_Analysis Precipitate_Analysis Precipitate Analysis (XRD, SEM) Separation->Precipitate_Analysis

Caption: Experimental workflow for calcium perborate precipitation.

troubleshooting_logic Start Start Precipitation Issue Low/No Precipitate? Start->Issue Check_pH Check pH (Is it 10.6-11?) Issue->Check_pH Yes Wrong_Precipitate Wrong Precipitate? Issue->Wrong_Precipitate No Check_Ratios Check Molar Ratios ([Ca]/[B] & [H2O2]/[B]) Check_pH->Check_Ratios No Check_H2O2 Was H2O2 Added? Check_Ratios->Check_H2O2 No Success Successful Precipitation Check_H2O2->Success No Check_High_pH Check for High pH (>11) Wrong_Precipitate->Check_High_pH Yes Wrong_Precipitate->Success No Check_CO2 Prevent CO2 Exposure Check_High_pH->Check_CO2 Yes Check_CO2->Success

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Enhancing the Thermal Stability of Calcium Borate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments aimed at improving the thermal stability of calcium borate nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound nanoparticles?

A1: The most prevalent and accessible method for synthesizing this compound nanoparticles is co-precipitation, followed by a thermal treatment (annealing) process.[1][2] This technique involves precipitating a this compound precursor from aqueous solutions of calcium chloride (CaCl₂) and borax (Na₂B₄O₇). A capping agent, such as polyvinylpyrrolidone (PVP), is often used to control particle size and prevent agglomeration.[1]

Q2: Why is a post-synthesis annealing step necessary?

A2: The initial precipitate formed during co-precipitation is typically amorphous.[3][4] The annealing or thermal treatment step is crucial for transitioning the amorphous solid into a crystalline structure.[2][3] This crystallization process significantly enhances the thermal stability of the nanoparticles.[3][5]

Q3: How do annealing temperature and time affect the properties of this compound nanoparticles?

A3: Both annealing temperature and time are critical parameters:

  • Temperature: Higher annealing temperatures promote the formation of more stable crystalline phases. For instance, calcium metaborate (CaB₂O₄) tends to form at lower crystalline temperatures (around 750-900°C), while the more thermally stable calcium tetraborate (CaB₄O₇) phase is typically observed at higher temperatures (e.g., 970°C).[2][3][4] Increased temperature also leads to higher crystallinity and improved thermal stability.[3]

  • Time: Longer annealing times can lead to increased particle size and sharper diffraction peaks, indicating higher crystallinity.[1] However, the effect of temperature on the crystal phase formation is generally more predominant than the annealing time.[4]

Q4: My TGA results show a significant initial mass loss at low temperatures (100-500°C). What is the cause?

A4: A substantial mass loss in the initial heating phase is common for as-synthesized (unannealed) this compound nanoparticles. This is typically due to two main factors:

  • The evaporation of trapped moisture within the nanoparticle powder.

  • The decomposition of the capping agent, such as PVP, used during synthesis.[5]

Properly annealed nanoparticles should exhibit minimal mass loss in this temperature range.[5]

Q5: Are there other methods besides annealing to improve thermal stability?

A5: While annealing is the most documented method for this compound, other strategies employed for different types of nanoparticles could theoretically be applied. These include:

  • Core-Shell Coating: Encapsulating the this compound nanoparticles with a more thermally stable, inert shell (e.g., silica) could protect the core material from thermal degradation.

  • Doping: Introducing specific dopant ions into the crystal lattice of this compound could potentially increase its structural stability at high temperatures.

It is important to note that these are advanced methods and would require significant experimental development for this specific nanoparticle system.

Troubleshooting Guides

Issue 1: Poor Thermal Stability in Final Product

Q: My annealed this compound nanoparticles still show significant decomposition at temperatures below 1000°C in TGA. What went wrong?

A: This issue usually points to incomplete crystallization or the presence of residual impurities. Consider the following troubleshooting steps:

  • Verify Annealing Parameters: Ensure your annealing temperature was high enough and the duration was sufficient. For high thermal stability, temperatures of 900°C or higher are often required to form stable crystalline phases like calcium tetraborate.[2][3]

  • Check for Crystalline Phase: Use X-ray Diffraction (XRD) to analyze the crystal structure of your nanoparticles. Amorphous or mixed-phase materials will have lower thermal stability. Aim for sharp, well-defined peaks corresponding to the desired this compound phase.[3][4]

  • Ensure Complete Removal of Precursors and Capping Agent: The initial precipitate should be washed thoroughly to remove unreacted precursors. The annealing process should be sufficient to completely burn off the organic capping agent. A residual mass loss between 200°C and 500°C in the TGA of the annealed sample suggests incomplete removal of the capping agent.

Issue 2: Broad Particle Size Distribution and Agglomeration

Q: My TEM images show that my nanoparticles are heavily agglomerated and have a wide range of sizes. How can I improve this?

A: Controlling particle size and preventing agglomeration is key to obtaining uniform nanoparticles. Here are some suggestions:

  • Optimize Capping Agent Concentration: The concentration of the capping agent (e.g., PVP) is crucial. Too little may not effectively prevent agglomeration, while too much can interfere with the reaction.

  • Control Reaction Temperature and Stirring: The temperature during co-precipitation and the stirring rate can affect nucleation and growth rates. Maintaining a consistent and vigorous stirring rate can help ensure a more uniform particle size.

  • Post-Synthesis Sonication: Mild sonication of the nanoparticle suspension after synthesis (before washing and drying) can help break up soft agglomerates.

  • Annealing Effects: Be aware that higher annealing temperatures and longer durations can lead to an increase in the average particle size through sintering.[1][2]

Quantitative Data Summary

The following table summarizes the thermal stability data for this compound nanoparticles before and after annealing, based on available literature.

Sample ConditionTemperature Range of Major Mass Loss (°C)Total Mass Loss (%)Key Observations
As-synthesized (Initial Precipitate) 126 - 500~30%Significant mass loss due to trapped moisture and decomposition of the PVP capping agent.[5]
Annealed at 970°C Minimal loss up to 1100°CNegligibleHighly thermally stable with only a minor mass loss around 87°C, likely due to adsorbed moisture.[5]

Experimental Protocols

Protocol: Synthesis of this compound Nanoparticles via Co-precipitation and Thermal Treatment

This protocol is adapted from the facile synthesis method described in the literature.[1][5]

Materials:

  • Calcium chloride (CaCl₂)

  • Borax (Sodium tetraborate, Na₂B₄O₇)

  • Polyvinylpyrrolidone (PVP)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare an aqueous solution of CaCl₂.

    • Prepare an aqueous solution of Na₂B₄O₇.

    • Dissolve PVP in a separate volume of deionized water to create the capping agent solution.

  • Co-precipitation:

    • Add the CaCl₂ solution dropwise to the Na₂B₄O₇ solution under vigorous stirring.

    • Simultaneously or subsequently, add the PVP solution to the reaction mixture.

    • Continue stirring for a set period (e.g., 1-2 hours) to ensure a complete reaction and homogenous mixture.

  • Washing and Drying:

    • Centrifuge the resulting white precipitate to separate it from the supernatant.

    • Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions and impurities.

    • Dry the washed precipitate in an oven at approximately 80°C for 24 hours.

  • Thermal Treatment (Annealing):

    • Place the dried powder in a furnace.

    • Ramp up the temperature to the desired annealing temperature (e.g., 700°C, 800°C, 900°C, or 970°C) in an air atmosphere.

    • Hold at the target temperature for a specified duration (e.g., 2-5 hours).

    • Allow the furnace to cool down to room temperature naturally.

  • Characterization:

    • The final product can be characterized using XRD (for crystal structure), TEM (for particle size and morphology), and TGA (for thermal stability).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_processing Processing Stage cluster_annealing Annealing Stage cluster_characterization Characterization Precursors Prepare Precursor Solutions (CaCl2, Na2B4O7, PVP) CoPrecipitation Co-precipitation (Vigorous Stirring) Precursors->CoPrecipitation Washing Washing & Centrifugation CoPrecipitation->Washing Drying Drying (80°C) Washing->Drying Annealing Thermal Treatment (e.g., 970°C) Drying->Annealing FinalProduct Thermally Stable Nanoparticles Annealing->FinalProduct

Caption: Experimental workflow for synthesizing thermally stable this compound nanoparticles.

logical_relationship cluster_params Annealing Parameters cluster_props Nanoparticle Properties Temp Annealing Temperature Crystallinity Crystallinity Temp->Crystallinity Increases Phase Crystalline Phase (e.g., CaB4O7) Temp->Phase Determines ParticleSize Particle Size Temp->ParticleSize Increases Time Annealing Time Time->Crystallinity Increases Time->ParticleSize Increases Stability Thermal Stability Crystallinity->Stability Improves Phase->Stability Improves

References

Validation & Comparative

Boric Acid vs. Calcium Fructoborate: A Comparative Analysis of a Human Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of boric acid and calcium fructoborate on the MDA-MB-231 human breast cancer cell line reveals distinct mechanisms of action, with both compounds inhibiting cell proliferation but only calcium fructoborate demonstrating significant induction of apoptosis.[1][2][3] This guide provides a detailed comparison of their effects, supported by experimental data and protocols, to inform researchers and professionals in drug development.

I. Comparative Efficacy and Cellular Effects

Both boric acid and calcium fructoborate exhibit a dose-dependent inhibition of MDA-MB-231 breast cancer cell proliferation.[1][2] However, their impact on programmed cell death, or apoptosis, is a key differentiator. While boric acid shows minimal apoptotic induction, calcium fructoborate actively promotes this pathway.[1][4]

Quantitative Analysis of Cellular Response

The following table summarizes the key quantitative findings from a comparative study on MDA-MB-231 cells exposed to boric acid and calcium fructoborate for 24 hours.

Parameter Compound Concentration Result Reference
Cell Viability (MTT Assay) Boric Acid0.45 mM94.9% survival[1]
2.25 mM86% survival[1]
5 mM75% survival[1]
11.25 mM66% survival[1]
22.5 mM60% survival[1]
Calcium Fructoborate0.45 mM98.2% survival[1]
2.25 mM86.1% survival[1]
5 mM78.2% survival[1]
11.25 mM71.5% survival[1]
22.5 mM52.6% survival[1]
Apoptosis (TUNEL Assay) Boric AcidNot specifiedLittle effect on apoptosis[1][4]
Calcium Fructoborate> 2.25 mMDose-dependent increase in TUNEL-positive cells[1][4]
Protein Expression (Western Blot) Boric AcidNot specifiedNo effect on p53 and Bcl-2 levels[1][2]
Calcium Fructoborate> 2.25 mMDownregulation of Bcl-2 protein expression[1][5]
≥ 5 mMDownregulation of p53 protein expression[1]
> 2.25 mMAugmentation of pro-caspase-3 protein expression[1][2]
Caspase-3 Activity Boric AcidNot specifiedNo significant change[1]
Calcium Fructoborate> 2.25 mMIncreased caspase-3 activity[1][2]
Cytosolic Cytochrome c Level Boric AcidNot specifiedNo significant change[5]
Calcium Fructoborate2.25 mM46% increase[5]
5 mM99% increase[5]
11.25 mM1,075% increase[5]

II. Signaling Pathways and Mechanisms of Action

Calcium fructoborate appears to induce apoptosis through the intrinsic pathway, characterized by the involvement of mitochondria. Treatment with calcium fructoborate leads to a significant release of cytochrome c from the mitochondria into the cytosol.[1][5] This event subsequently triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] Furthermore, calcium fructoborate downregulates the anti-apoptotic protein Bcl-2 and, at higher concentrations, the tumor suppressor protein p53.[1][2] The downregulation of Bcl-2 is a critical step that facilitates the release of cytochrome c.[1] In contrast, boric acid does not appear to significantly engage this apoptotic signaling pathway in MDA-MB-231 cells.[1]

G cluster_0 Calcium Fructoborate Treatment cluster_1 Cellular Response CF Calcium Fructoborate (> 2.25 mM) Bcl2 Bcl-2 (Anti-apoptotic) CF->Bcl2 Inhibits (> 2.25 mM) p53 p53 CF->p53 Inhibits (≥ 5 mM) Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome c release CytC Cytochrome c (in cytosol) Mitochondria->CytC Releases Casp3_pro Pro-caspase-3 CytC->Casp3_pro Activates Casp3_active Active Caspase-3 Casp3_pro->Casp3_active Cleavage Apoptosis Apoptosis Casp3_active->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by Calcium Fructoborate.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of boric acid and calcium fructoborate.

Cell Culture and Treatment

The MDA-MB-231 human breast cancer cell line was used in these studies.[1] Cells were cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For the experiments, cells were seeded in appropriate culture plates and allowed to attach overnight. Subsequently, the culture medium was replaced with fresh medium containing various concentrations of boric acid or calcium fructoborate, and the cells were incubated for 24 hours.[1]

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability.[1] After the 24-hour treatment period, the medium was removed, and a solution of MTT in a serum-free medium was added to each well. The plates were then incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells. Following incubation, the MTT solution was removed, and the formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the untreated control cells.[1]

TUNEL Assay for Apoptosis Detection

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was utilized to detect DNA fragmentation, a hallmark of apoptosis.[1][4] After treatment, the cells were fixed and permeabilized. The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, was then added to the cells. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label was then visualized using fluorescence microscopy. The number of TUNEL-positive (apoptotic) cells was counted and compared to the total number of cells to determine the apoptotic index.[1][4]

Western Blotting for Protein Expression Analysis

Western blotting was performed to determine the levels of specific proteins involved in apoptosis, such as p53, Bcl-2, and pro-caspase-3.[1] Following treatment, total cell lysates were prepared, and the protein concentration was determined using a protein assay, such as the Bradford assay. Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry.[1]

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Start Seed MDA-MB-231 cells Incubate Incubate overnight Start->Incubate Treatment Treat with Boric Acid or Calcium Fructoborate (24 hours) Incubate->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT TUNEL TUNEL Assay (Apoptosis) Treatment->TUNEL WB Western Blot (Protein Expression) Treatment->WB

Caption: General experimental workflow for the comparative study.

IV. Conclusion

References

A Comparative Guide to the Flame Retardant Efficacy of Calcium Borate on Cotton Fabric

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant efficacy of calcium borate on cotton fabric against other common alternatives. The information presented is supported by experimental data from scientific literature, offering a comprehensive overview for researchers and professionals in materials science and textile engineering.

Data Presentation: A Comparative Analysis of Flame Retardant Performance

The following table summarizes the key performance metrics of various flame retardants on cotton fabric, providing a clear comparison of their efficacy.

Flame Retardant SystemAdd-on (%)Limiting Oxygen Index (LOI) (%)Char Length (cm)Peak Heat Release Rate (pHRR) Reduction (%)Reference
Untreated Cotton 0~18Burns Completely0[1][2]
This compound Optimized~29-~75[1][2]
Zinc Borate 12>21-76[3]
Ammonium Polyphosphate (APP) -46.4-92.22[4][5]
Phosphorus-Nitrogen (P-N) Synergistic System 1538.04.8-[6]
Phosphorus-Nitrogen (P-N) Synergistic System (durable) 19.933.4 (after 50 washes)-91.8[7]

Note: "-" indicates data not specified in the cited sources. The performance of flame retardants can vary based on the specific formulation, application method, and fabric properties.

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the application of flame retardants and the subsequent flammability testing are crucial for reproducible research. The following sections outline the typical experimental protocols.

Synthesis and Application of this compound

This protocol describes the synthesis of this compound particles and their application to cotton fabric via a co-precipitation method.

Materials:

  • Calcium chloride (CaCl₂)

  • Boric acid (H₃BO₃)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Cotton fabric

Procedure:

  • Preparation of Solutions: Prepare aqueous solutions of calcium chloride and boric acid.

  • Co-precipitation: Mix the solutions and add sodium hydroxide solution dropwise while stirring to induce the precipitation of this compound particles.

  • Washing and Drying: Filter the precipitate, wash it with distilled water to remove impurities, and dry it in an oven.

  • Fabric Treatment: Immerse the cotton fabric in a suspension of the synthesized this compound particles.

  • Drying and Curing: Pad the fabric to ensure even distribution of the particles, then dry and cure it in an oven at a specified temperature and time to fix the flame retardant onto the fabric.

Vertical Flame Test (Based on ASTM D6413)

This test evaluates the flame resistance of textiles when exposed to a vertical flame.

Apparatus:

  • Vertical flame test chamber

  • Specimen holder

  • Burner (Methane gas)

  • Timer

Procedure:

  • Specimen Preparation: Cut fabric specimens to the standard dimensions (typically 76 mm x 300 mm).[8] Condition the specimens in a controlled atmosphere (e.g., 21°C and 65% relative humidity) for at least 24 hours.[8]

  • Mounting: Mount the specimen in the holder within the test chamber.

  • Flame Application: Apply a standardized methane flame to the bottom edge of the specimen for a specified duration (e.g., 12 seconds).[9]

  • Data Collection: After removing the flame, record the afterflame time (duration of flaming after the source is removed), afterglow time (duration of glowing after flaming ceases), and char length (the length of the damaged fabric).[9][10]

Limiting Oxygen Index (LOI) Test (Based on ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • LOI apparatus (including a heat-resistant glass chimney)

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Ignition source

Procedure:

  • Specimen Preparation: Prepare a fabric specimen of a specified size.

  • Mounting: Place the specimen vertically in the glass chimney.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

  • Ignition: Ignite the top edge of the specimen with a pilot flame.

  • Observation: Observe if the specimen self-extinguishes within a specified time after ignition.

  • Oxygen Concentration Adjustment: Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that supports sustained burning is determined. This concentration is the LOI value.[11][12]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for validating the flame retardant efficacy of a treatment on cotton fabric.

ExperimentalWorkflow cluster_preparation Preparation cluster_application Application cluster_testing Flammability Testing cluster_analysis Analysis & Comparison A Synthesis of Flame Retardant (e.g., this compound) C Treatment of Cotton Fabric with Flame Retardant (e.g., Padding) A->C B Preparation of Cotton Fabric (Scouring & Drying) B->C D Drying and Curing C->D E Vertical Flame Test (ASTM D6413) D->E F Limiting Oxygen Index (LOI) Test (ASTM D2863) D->F G Cone Calorimetry (Heat Release Rate) D->G H Data Collection (Char Length, LOI, pHRR) E->H F->H G->H I Comparison with Untreated Cotton & Other Flame Retardants H->I

Caption: Experimental workflow for flame retardant treatment and testing.

References

A Comparative Guide to the Tribological Performance of 2D vs. Spherical Calcium Borate Nanoadditives

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of nanotechnology has introduced a new class of lubricant additives that promise enhanced efficiency and longevity of mechanical systems. Among these, calcium borate nanoparticles have garnered significant attention for their excellent anti-wear and friction-reducing properties. The morphology of these nanoadditives, particularly the distinction between 2D nanosheets and spherical nanoparticles, plays a crucial role in their tribological performance. This guide provides an objective comparison of 2D and spherical this compound nanoadditives, supported by experimental data, to assist researchers and scientists in selecting the optimal material for their applications.

Data Presentation: A Side-by-Side Look at Performance

The tribological properties of 2D and other forms of this compound nanoadditives are summarized below. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Nanoadditive MorphologyBase OilAdditive Concentration (wt%)Friction Coefficient Reduction (%)Wear Scar Diameter (WSD) Reduction (%)Reference
2D Nanoslice (Stearic Acid Capped) Rapeseed OilNot Specified--[1]
Nanoparticles (Lauric Acid Modified) Base OilNot SpecifiedGood friction-reducing propertyGood antiwear property[2]
Nanoparticles (Oleic Acid Modified) Base Oil0.75--[3]
Nanoparticles (Stearic Acid Modified) Rapeseed Oil0.52224[4]

Note: The studies on 2D this compound did not always provide specific quantitative percentage reductions in friction and wear, but rather described their performance qualitatively as having "good properties of anti-wear and friction reduction"[1]. In contrast, studies on modified spherical nanoparticles offer more specific data[3][4].

Experimental Protocols: Understanding the Testing Methodologies

The evaluation of tribological properties is highly dependent on the experimental setup. The following sections detail the methodologies employed in the cited studies.

Synthesis of this compound Nanoadditives:

  • 2D this compound Nanoslice: Two-dimensional this compound nanoslices capped with stearic acid were synthesized using a hydrothermal method[1].

  • Spherical this compound Nanoparticles: Spherical this compound nanoparticles have been synthesized via various methods, including co-precipitation followed by thermal treatment[5]. Surface modification with oleic acid, lauric acid, or stearic acid is often performed to improve their dispersibility in oil[2][3][4]. For instance, oleic acid-modified nanoparticles are prepared by ultrasonically stirring the nano-calcium borate powder in water, followed by the addition of oleic acid to facilitate a phase transfer[6].

Tribological Testing:

  • Four-Ball Tribotester: A common apparatus used to evaluate the friction and wear properties of lubricants. It consists of three stationary steel balls in a cup, with a fourth ball rotating against them under a specified load and speed. The wear scar diameter on the stationary balls is measured after the test. This method was used to evaluate both 2D and spherical this compound additives[1][3].

  • SRV Tribotester: A reciprocating friction and wear tester used to simulate oscillating contact conditions. This was also employed in the characterization of this compound nanoparticles[1].

  • Surface Analysis: The worn surfaces of the steel balls are often investigated using techniques like Polarized Microscopy (PM) and X-ray Photoelectron Spectroscopy (XPS) to understand the composition and morphology of the protective tribofilm formed during the friction process[1][2][3].

Lubrication Mechanism: The Role of Morphology

The lubricating effect of this compound nanoadditives is primarily attributed to the formation of a protective tribochemical film on the interacting surfaces. This film, composed of depositions and reaction products like B2O3, FeB, Fe2O3, and CaO, prevents direct metal-to-metal contact, thereby reducing friction and wear[1][2].

The morphology of the nanoadditives influences the formation and effectiveness of this film:

  • 2D Nanosheets: Due to their lamellar structure, 2D nanomaterials can easily shear at the sliding interface, providing a low-friction plane[7][8]. They can also form a continuous and robust protective film on the wear track[9].

  • Spherical Nanoparticles: These particles can act as nano-ball bearings, rolling between the surfaces to reduce friction. They can also fill in the valleys of the rough surfaces, leading to a smoother contact and reduced wear[9]. Under high pressure, some spherical nanoparticles can be exfoliated into nanosheets, further contributing to the formation of a layered protective film[10].

Visualizing the Processes

Experimental Workflow for Tribological Evaluation:

G cluster_synthesis Nanoadditive Synthesis cluster_lubricant Lubricant Formulation cluster_testing Tribological Testing cluster_analysis Post-Test Analysis S1 Precursor Materials (e.g., Boric Acid, Calcium Hydroxide) S2 Synthesis Method (e.g., Hydrothermal, Co-precipitation) S1->S2 S3 Surface Modification (e.g., with Oleic Acid) S2->S3 L2 Dispersion of Nanoadditives S3->L2 L1 Base Oil L1->L2 T1 Tribometer (e.g., Four-Ball, SRV) L2->T1 T3 Data Acquisition (Friction Coefficient) T1->T3 A1 Wear Scar Measurement T1->A1 A2 Surface Characterization (XPS, SEM) T1->A2 T2 Test Parameters (Load, Speed, Duration) T2->T1

Caption: Experimental workflow for evaluating nanoadditive performance.

Proposed Lubrication Mechanism of this compound Nanoadditives:

G cluster_friction Friction Interface cluster_mechanism Lubrication Mechanism F1 Sliding Surfaces in Contact M1 Nanoadditives Enter Contact Zone F1->M1 F2 This compound Nanoadditives in Lubricant F2->M1 M2 Deposition and Tribochemical Reaction M1->M2 M3 Formation of Protective Tribofilm (B2O3, FeB, Fe2O3, CaO) M2->M3 M4 Reduced Friction and Wear M3->M4

Caption: Lubrication mechanism of this compound nanoadditives.

Conclusion

References

Confirming Calcium Borate Phases: A Comparative Guide to XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of crystalline phases is paramount. This guide provides a comparative overview of using X-ray Diffraction (XRD) to confirm the formation of various calcium borate phases, offering supporting experimental data and detailed protocols.

The synthesis of specific this compound phases is critical for various applications, from biomaterials to optical devices. XRD stands as the definitive technique for identifying the crystalline structure of these synthesized materials. This guide will delve into the XRD analysis of prominent this compound phases, including calcium metaborate (CaB₂O₄), calcium tetraborate (CaB₄O₇), and calcium orthoborate (Ca₃B₂O₆), providing a comparative analysis of their crystallographic data and insights into how synthesis methods influence the final product.

Comparative Analysis of this compound Phases

The crystalline structure of each this compound phase is unique, leading to distinct XRD patterns. The primary differentiating factors are the lattice parameters and the positions of the diffraction peaks (2θ values).

This compound PhaseChemical FormulaCrystal SystemLattice Parameters (Å)
Calcium MetaborateCaB₂O₄Orthorhombica = 6.19, b = 11.60, c = 4.28[1]
Calcium TetraborateCaB₄O₇Monoclinica = 10.584, b = 4.369, c = 4.194, β = 90°
Calcium OrthoborateCa₃B₂O₆Rhombohedrala = 8.646, c = 11.866 (Hexagonal setting)[2]

Table 1: Comparison of Lattice Parameters for Common this compound Phases.

The size of the crystallites, which are the individual crystalline domains within a particle, can also be determined from XRD data using the Scherrer equation. This parameter is crucial as it can significantly influence the material's properties.

This compound PhaseSynthesis MethodAnnealing Temperature (°C)Average Crystallite Size (nm)
CaB₂O₄Solution Combustion-~27[3]
CaB₂O₄ NanoparticlesCo-precipitation700 (5h)13
CaB₂O₄ NanoparticlesCo-precipitation97014[4][5][6]
Ca₃B₂O₆ NanophosphorsCombustion90036[2]
CaB₄O₇ NanoparticlesCo-precipitation970-

Table 2: Comparison of Crystallite Sizes for Different this compound Phases.

Experimental Protocols

The successful synthesis and subsequent XRD confirmation of this compound phases are highly dependent on the experimental methodology. Below are detailed protocols for two common synthesis techniques.

Co-precipitation Synthesis of this compound Nanoparticles

This method is widely used for producing nano-sized particles with good homogeneity.

  • Precursor Preparation: Prepare separate aqueous solutions of a calcium salt (e.g., calcium chloride, CaCl₂) and a borate source (e.g., sodium tetraborate, Na₂B₄O₇·10H₂O).

  • Mixing: Slowly add the calcium salt solution to the borate solution under constant stirring. A white precipitate of amorphous this compound will form.

  • Washing: Centrifuge the precipitate and wash it several times with deionized water to remove any unreacted precursors and by-products.

  • Drying: Dry the washed precipitate in an oven at a temperature of around 80-100°C.

  • Annealing: The dried amorphous powder is then annealed in a furnace at specific temperatures to induce crystallization into the desired this compound phase. The final phase is highly dependent on the annealing temperature and duration. For instance, annealing at temperatures around 750-900°C typically yields the calcium metaborate (CaB₂O₄) phase, while higher temperatures (around 970°C) can lead to the formation of calcium tetraborate (CaB₄O₇).[4][5]

Solid-State Synthesis of this compound

This method involves the direct reaction of solid precursors at high temperatures.

  • Precursor Mixing: Intimately grind stoichiometric amounts of a calcium source (e.g., calcium carbonate, CaCO₃) and a boron source (e.g., boric acid, H₃BO₃ or boron oxide, B₂O₃) in a mortar and pestle.

  • Pelletizing: Press the mixed powder into a pellet to ensure good contact between the reactants.

  • Calcination: Heat the pellet in a furnace at a high temperature (e.g., 800-1000°C) for several hours to facilitate the solid-state reaction and formation of the desired crystalline this compound phase. The specific temperature and duration will determine the final product.

XRD Analysis Workflow

The following workflow outlines the key steps in using XRD to analyze the synthesized this compound powders.

XRD_Workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_xrd_analysis XRD Analysis cluster_data_processing Data Processing & Analysis Synthesis This compound Synthesis (e.g., Co-precipitation or Solid-State) Grinding Grind Sample to Fine Powder Synthesis->Grinding Mounting Mount Powder on XRD Sample Holder Grinding->Mounting XRD_Measurement Perform XRD Scan (e.g., 2θ from 10° to 80°) Mounting->XRD_Measurement Phase_ID Phase Identification (Compare with ICDD/JCPDS database) XRD_Measurement->Phase_ID Lattice_Parameter Lattice Parameter Refinement Phase_ID->Lattice_Parameter Crystallite_Size Crystallite Size Calculation (Scherrer Equation) Phase_ID->Crystallite_Size

Caption: Experimental workflow for XRD analysis of this compound phases.

Logical Pathway for Phase Confirmation

The confirmation of a specific this compound phase involves a logical progression of analysis of the XRD data.

Phase_Confirmation Start Obtain XRD Pattern Peak_Positions Identify 2θ Peak Positions Start->Peak_Positions Compare_Database Compare with Standard JCPDS/ICDD Patterns Peak_Positions->Compare_Database Phase_Match Phase Match? Compare_Database->Phase_Match Amorphous Amorphous Phase (Broad Hump, No Sharp Peaks) Phase_Match->Amorphous No Crystalline Crystalline Phase Identified Phase_Match->Crystalline Yes Report Report Confirmed Phase and Characteristics Amorphous->Report Further_Analysis Further Analysis Crystalline->Further_Analysis Lattice_Parameters Calculate Lattice Parameters Further_Analysis->Lattice_Parameters Crystallite_Size Calculate Crystallite Size (Scherrer Equation) Further_Analysis->Crystallite_Size Lattice_Parameters->Report Crystallite_Size->Report

Caption: Logical steps for confirming this compound phases from XRD data.

Conclusion

XRD is an indispensable tool for the characterization and confirmation of synthesized this compound phases. By carefully controlling synthesis parameters such as precursor materials, reaction temperature, and annealing conditions, specific crystalline phases can be targeted. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the precise synthesis and identification of this compound materials for their specific applications. The ability to not only identify the phase but also to determine key parameters like lattice constants and crystallite size allows for a deeper understanding and control over the material's properties.

References

A Comparative Analysis of Synthetic vs. Naturally Occurring Calcium Borates: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, performance, and biological activity of synthetic and naturally occurring calcium borates, providing critical data for material selection in research and pharmaceutical applications.

Calcium borates, a class of inorganic compounds, are utilized in a wide range of applications, from ceramic glazes to agricultural fertilizers. In the realm of biomedical research and drug development, their unique properties, including the ability to deliver boron—a biologically active element—make them materials of significant interest. This guide provides a comparative analysis of synthetic calcium borates and their naturally occurring counterparts, focusing on key performance indicators and experimental data to inform researchers, scientists, and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

The choice between synthetic and natural calcium borates often hinges on the specific requirements of the application, such as purity, particle size, and reactivity. While natural calcium borates, like the mineral colemanite, are readily available, synthetic routes offer the advantage of controlled purity and morphology.

PropertySynthetic Calcium BorateNaturally Occurring this compound (Colemanite)Key Differences & Performance Implications
Chemical Composition High purity, with the ability to control stoichiometry (e.g., CaB₂O₄, CaB₄O₇).[1]Primarily Ca₂B₆O₁₁·5H₂O, with mineral impurities such as SiO₂, Al₂O₃, MgO, and SrO.[2][3]Synthetic variants offer higher purity and defined composition, crucial for applications demanding consistency and minimal interference from impurities, such as in drug delivery systems. Natural colemanite's impurities can affect its melting behavior and reactivity.[2]
B₂O₃ Content Varies depending on the synthesized phase (e.g., CaO·B₂O₃·4H₂O contains ~35% B₂O₃).Typically around 40-50% B₂O₃ in its pure form.[3]Natural colemanite generally has a higher boron content, which can be advantageous in applications where maximizing boron delivery is the primary goal.
Crystal Structure Can be synthesized as amorphous or crystalline with controlled phases (metaborate, tetraborate).[1]Crystalline, monoclinic structure.[4]The ability to produce amorphous synthetic calcium borates can lead to higher dissolution rates compared to the crystalline natural form.
Particle Size Can be controlled at the nanoscale (e.g., 6-15 nm).[1]Typically available in micron-sized powders after grinding.[2]Nanoparticles offer a significantly higher surface-area-to-volume ratio, which can enhance dissolution rates and bioavailability, critical for drug delivery applications.
Thermal Stability Thermal stability can be engineered by controlling the synthesis and annealing temperature.[1]Decomposes in multiple stages, losing water and becoming amorphous before recrystallizing at higher temperatures.[5][6]Synthetic nanoparticles can be designed for improved thermal stability at higher temperatures compared to the initial precipitate.[1]
Performance Characteristics: Dissolution and Biocompatibility

The performance of calcium borates, particularly in biological systems, is heavily influenced by their dissolution rate and biocompatibility. The rate at which boron is released and the cellular response to the material are critical parameters for drug delivery and tissue engineering applications.

Performance MetricSynthetic this compound (as Borate Glass)Naturally Occurring this compound (Colemanite)Key Differences & Performance Implications
Dissolution Rate in Simulated Body Fluid (SBF) Borate-based bioactive glasses exhibit relatively fast dissolution rates in SBF, which can be tailored by composition.[7][8]Dissolution data in SBF is not readily available, but studies in acidic solutions show that the dissolution rate is influenced by factors like temperature and particle size.The controlled and often faster dissolution of synthetic amorphous borates in physiological conditions makes them suitable for applications requiring a predictable release of boron.
Biocompatibility/Cytotoxicity Boron-substituted calcium phosphates have shown good biocompatibility and can even exhibit antibacterial properties.[9] Boric acid and borax have shown dose-dependent cytotoxicity to mammalian cells.[10][11][12]Natural borates are generally considered safe for handling in industrial applications.[13] However, high concentrations of borax and its ores can be cytotoxic.[10]Both forms require careful evaluation for specific biomedical applications. Synthetic calcium borates can be designed to enhance biocompatibility and control cellular interactions. The impurities in natural borates may also influence their biological response.

Experimental Protocols

For researchers looking to replicate or build upon the findings presented, the following are summaries of key experimental methodologies.

Synthesis of this compound Nanoparticles (Co-Precipitation Method)

This protocol describes a common method for synthesizing this compound nanoparticles.

Materials:

  • Calcium chloride (CaCl₂)

  • Borax (Na₂B₄O₇·10H₂O)

  • Polyvinylpyrrolidone (PVP) as a capping agent

  • Deionized water

Procedure:

  • Prepare a 0.2 M solution of CaCl₂ in 100 mL of deionized water. Add 1 g of PVP to this solution and stir until dissolved.

  • Separately, prepare a 0.2 M solution of borax in 100 mL of deionized water.

  • Heat both solutions to 48°C while stirring for 1 hour.

  • Mix the two solutions and continue stirring for an additional hour to ensure a complete reaction and formation of a homogenous particle suspension.

  • Centrifuge the resulting precipitate and wash it several times with distilled water.

  • Dry the white precipitate of this compound nanoparticles at 80°C for 24 hours.

  • Further annealing at different temperatures (e.g., 700°C - 970°C) can be performed to control the crystallinity and phase of the nanoparticles.[1]

Characterization Techniques
  • X-Ray Diffraction (XRD): To determine the crystal structure and phase composition of the this compound samples. The analysis is typically performed using a diffractometer with Cu Kα radiation.[1]

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material. The spectra are usually recorded in the range of 400-4000 cm⁻¹.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition behavior of the samples by measuring weight loss as a function of temperature.[1]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the this compound powders.

  • Dissolution Studies in Simulated Body Fluid (SBF): To assess the in vitro bioactivity and ion release profile. Samples are immersed in SBF at 37°C for various time points, and the changes in the fluid composition and sample surface are analyzed.[7][8]

  • Cytotoxicity Assays (e.g., MTT Assay): To evaluate the biocompatibility of the materials with relevant cell lines (e.g., osteoblasts, fibroblasts). Cell viability is measured after exposure to different concentrations of the this compound material.[11][12]

Signaling Pathways in Drug Development

Boron, delivered via calcium borates, has been shown to play a significant role in key biological processes relevant to drug development, particularly in tissue engineering and regenerative medicine. It can stimulate osteogenesis (bone formation) and angiogenesis (blood vessel formation) by influencing critical signaling pathways.

Boron-Mediated Osteogenesis via BMP Signaling

Boron can enhance the expression of bone morphogenetic proteins (BMPs), which are key signaling molecules in bone formation. The binding of BMPs to their receptors on the surface of mesenchymal stem cells triggers a signaling cascade that leads to the differentiation of these cells into osteoblasts (bone-forming cells).

BMP_Signaling Boron Boron (from this compound) BMP BMPs Boron->BMP enhances expression BMPR BMP Receptors (Type I & II) BMP->BMPR binds Smads Smad 1/5/8 BMPR->Smads phosphorylates Complex Smad Complex Smads->Complex Smad4 Smad 4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene_Expression Osteogenic Gene Expression (e.g., Runx2) Complex->Gene_Expression activates Osteoblast Osteoblast Differentiation Gene_Expression->Osteoblast

Caption: Boron enhances BMP signaling to promote osteoblast differentiation.

Boron-Mediated Angiogenesis via VEGF Signaling

Boron can also stimulate the production of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels. VEGF binds to its receptors on endothelial cells, initiating a signaling cascade that leads to cell proliferation, migration, and the formation of new vascular structures.

VEGF_Signaling Boron Boron (from this compound) VEGF VEGF Boron->VEGF stimulates secretion VEGFR VEGF Receptors (e.g., VEGFR2) VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates Downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->Downstream PI3K->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) Downstream->Angiogenesis

Caption: Boron promotes angiogenesis through the stimulation of VEGF signaling.

References

A Comparative Guide to the Antiwear Properties of Calcium Borate Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antiwear properties of calcium borate lubricant additives, comparing their performance with other common alternatives such as Zinc Dialkyldithiophosphate (ZDDP), Molybdenum Disulfide (MoS₂), and Graphite. The information presented is based on available experimental data to facilitate objective comparison and aid in material selection for lubricant formulations.

Performance Comparison of Antiwear Additives

The following table summarizes the tribological performance of this compound and other selected antiwear additives based on data from four-ball wear tests. It is important to note that the data has been compiled from various studies, and while the test methods are standardized, minor variations in experimental conditions may exist.

AdditiveBase OilConcentration (wt%)Load (kgf)Speed (rpm)Duration (min)Temperature (°C)Average Wear Scar Diameter (mm)Average Coefficient of Friction (CoF)
This compound (modified) Rapeseed Oil0.5----~0.42 (24% reduction vs base oil)~0.08 (22% reduction vs base oil)
ZDDP Paraffin Oil-406001250.55-
ZDDP Base Oil1.54012006075~0.40~0.09
MoS₂ Engine Oil0.05----42% reduction vs base oil-
Graphite PAO Grease540120060-0.700.11

Note: A lower Wear Scar Diameter and Coefficient of Friction indicate better antiwear and friction-reducing properties, respectively.

Experimental Protocols

The data presented in this guide is primarily based on the Four-Ball Wear Test, a standard method for evaluating the antiwear properties of lubricating fluids.

Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear preventive characteristics of a lubricating fluid in sliding contact.

Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.

Procedure:

  • Preparation: The three stationary balls are clamped together in the test cup, and the lubricating fluid containing the additive is added to the cup, completely immersing the stationary balls.

  • Assembly: The fourth ball is placed in the rotating chuck, which is then lowered until it comes into contact with the three stationary balls.

  • Test Conditions: A specified load is applied to the rotating ball, which is then rotated at a constant speed for a set duration and at a controlled temperature.

    • Typical Load: 15 kgf or 40 kgf

    • Typical Speed: 1200 rpm

    • Typical Duration: 60 minutes

    • Typical Temperature: 75°C

  • Measurement: After the test, the three stationary balls are removed, and the diameters of the wear scars formed on their surfaces are measured using a microscope.

  • Results: The average wear scar diameter is calculated and reported. The coefficient of friction is also typically monitored and recorded throughout the test.

Visualizing Experimental Workflow and Mechanisms

To better understand the evaluation process and the functional mechanism of this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis BaseOil Base Lubricant Blend Blending & Sonication BaseOil->Blend Additive This compound Additive Additive->Blend FourBall Four-Ball Wear Test (ASTM D4172) Blend->FourBall Test Sample PinOnDisk Pin-on-Disk Test (ASTM G99) Blend->PinOnDisk Test Sample WSD Wear Scar Diameter Measurement FourBall->WSD CoF Coefficient of Friction Monitoring FourBall->CoF PinOnDisk->CoF Surface Surface Analysis (SEM, XPS) WSD->Surface

Experimental workflow for evaluating lubricant additives.

antiwear_mechanism cluster_contact Sliding Contact Interface cluster_film Tribochemical Reaction cluster_result Outcome Metal1 Metal Surface 1 CaBorate This compound Nanoparticles Metal2 Metal Surface 2 TriboFilm Formation of Protective Tribochemical Film CaBorate->TriboFilm Heat & Pressure FilmComponents Film Composition: - Boric Acid (B₂O₃) - Iron Borides (FeB) - Iron Oxides (Fe₂O₃) - Calcium Oxide (CaO) TriboFilm->FilmComponents ReducedFriction Reduced Friction TriboFilm->ReducedFriction ReducedWear Reduced Wear TriboFilm->ReducedWear

Proposed antiwear mechanism of this compound additives.

Discussion

This compound additives, particularly in nanoparticle form, demonstrate significant potential as effective antiwear agents in lubricating oils. Their mechanism of action involves the formation of a durable, low-friction tribochemical film on the interacting metal surfaces under boundary lubrication conditions. This film, composed of boric acid, metal borides, and oxides, acts as a protective barrier, preventing direct metal-to-metal contact and thereby reducing both friction and wear.

When compared to the industry-standard ZDDP, borate additives have been reported to offer superior friction reduction. However, their antiwear efficiency, while substantial, is generally considered to be slightly lower than that of ZDDP. Molybdenum disulfide and graphite are solid lubricants that also function by forming a low-shear film between surfaces. The choice of the most suitable additive will ultimately depend on the specific application, operating conditions, and desired performance characteristics. Further research focusing on direct, side-by-side comparisons under a wide range of conditions is warranted to fully elucidate the relative performance of these additives.

A Comparative Guide to the Validation of Boron Uptake from Nano-Calcium Borate Fertilizer in Sunflowers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nano-calcium borate fertilizer's performance against conventional boron sources in sunflowers (Helianthus annuus). The information presented is supported by experimental data and detailed protocols to assist in the validation of boron uptake and its physiological impact.

Performance Comparison of Boron Fertilizers

Nano-calcium borate has emerged as a promising alternative to conventional boron fertilizers, offering the potential for improved boron uptake and utilization by plants. Studies have shown that while there may not be a significant difference in the overall fresh and dry weight of sunflowers, the concentration and distribution of boron within the plant can be notably influenced by the fertilizer type.[1][2]

A key study compared the effects of nano-calcium borate (Nano-B) with disodium octaborate tetrahydrate (DOT) and colemanite on sunflowers grown in both acidic and alkaline soils.[1][2] All boron sources were applied at a level of 5 mg kg⁻¹ of soil. The results indicated that all boron fertilizers increased the boron concentration in both young and old leaves compared to the control group.[1][2]

Notably, the nano-calcium borate treatment showed a prominent increase in boron concentrations in the old leaves of sunflowers grown in alkaline soil and in the stems of those grown in acidic soil.[1][2] This suggests that nano-calcium borate may offer advantages in specific soil conditions, potentially enhancing boron mobility and accumulation in different plant tissues.

Table 1: Comparative Boron Concentration in Sunflower Tissues (mg kg⁻¹)

TreatmentYoung Leaves (Acidic Soil)Old Leaves (Acidic Soil)Stem (Acidic Soil)Young Leaves (Alkaline Soil)Old Leaves (Alkaline Soil)Stem (Alkaline Soil)
ControlData not availableData not availableData not availableData not availableData not availableData not available
Nano-Calcium BorateData not availableData not availableData not availableData not availableProminent Increase Data not available
Disodium Octaborate TetrahydrateData not availableData not availableData not availableData not availableData not availableData not available
ColemaniteData not availableData not availableData not availableData not availableData not availableData not available

Note: Specific quantitative data from the primary study is not fully available in the public domain. The table reflects the reported significant findings.

Table 2: Effect of Boron Fertilizers on Sunflower Biomass

TreatmentFresh WeightDry Weight
ControlNo significant differenceNo significant difference
Nano-Calcium BorateNo significant differenceNo significant difference
Disodium Octaborate TetrahydrateNo significant differenceNo significant difference
ColemaniteNo significant differenceNo significant difference

Experimental Protocols

To validate the uptake and effects of nano-calcium borate in sunflowers, a series of controlled experiments are necessary. Below are detailed methodologies for the synthesis of nano-calcium borate, sunflower cultivation, and boron analysis.

Synthesis of Nano-Calcium Borate (Co-precipitation Method)

This protocol describes the synthesis of Polyvinylpyrrolidone (PVP)-coated calcium borate nanoparticles.

Materials:

  • Calcium chloride (CaCl₂)

  • Borax (Na₂B₄O₇·10H₂O)

  • Polyvinylpyrrolidone (PVP) (MW: 40,000)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.2 M solution of CaCl₂ in deionized water.

    • Prepare a 0.2 M solution of Borax in deionized water.

  • PVP Addition: Dissolve 1 g of PVP in 100 mL of the CaCl₂ solution with vigorous stirring.

  • Co-precipitation: Slowly add the Borax solution to the CaCl₂-PVP solution drop by drop under continuous stirring.

  • Reaction: Continue stirring the mixture for 1-2 hours at room temperature to ensure a complete reaction.

  • Centrifugation and Washing: Centrifuge the resulting suspension to pellet the nanoparticles. Discard the supernatant and wash the pellet with deionized water and then with ethanol to remove any unreacted precursors and impurities. Repeat the washing step three times.

  • Drying: Dry the washed nanoparticles in an oven at 80°C for 24 hours.

  • Characterization: The synthesized nanoparticles should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline structure and Scanning Electron Microscopy (SEM) to determine the particle size and morphology.[1][2]

Sunflower Cultivation (Hydroponic System)

A hydroponic system allows for precise control of nutrient availability.

Materials:

  • Sunflower seeds (Helianthus annuus)

  • Germination trays with sterile vermiculite or perlite

  • Hydroponic tanks (e.g., 10 L capacity)

  • Air pump and air stones

  • Hoagland nutrient solution (with and without boron)

  • Nano-calcium borate and other boron fertilizers (e.g., boric acid, disodium octaborate tetrahydrate)

Procedure:

  • Seed Germination: Germinate sunflower seeds in trays filled with moistened sterile vermiculite or perlite in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

  • Transplanting: After 7-10 days, or when the seedlings have developed their first true leaves, carefully transfer them to the hydroponic tanks. Secure the seedlings in the tank lids using foam plugs.

  • Nutrient Solution: Fill the tanks with Hoagland solution. For the control group, use a boron-free Hoagland solution. For the treatment groups, add the respective boron fertilizers to the Hoagland solution at the desired concentration (e.g., 1 mg/L of boron). Ensure continuous aeration of the nutrient solution using an air pump and air stones.

  • Growth Conditions: Maintain the plants in a controlled environment with optimal conditions for sunflower growth (e.g., 25-28°C, 16h light/8h dark photoperiod, 60-70% relative humidity).

  • Harvesting: After a predetermined growth period (e.g., 4-6 weeks), harvest the plants. Separate the plants into roots, stems, and leaves for analysis.

  • Biomass Measurement:

    • Fresh Weight: Immediately after harvesting, weigh the different plant parts to determine the fresh weight.

    • Dry Weight: Dry the plant samples in an oven at 70°C until a constant weight is achieved. Weigh the dried samples to determine the dry weight.

Boron Concentration Analysis in Plant Tissues

2.3.1. Microwave-Assisted Wet Digestion

Materials:

  • Dried and ground sunflower tissue samples

  • Concentrated nitric acid (HNO₃)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Microwave digestion system

  • Volumetric flasks

Procedure:

  • Weigh approximately 0.5 g of the dried and ground plant tissue into a microwave digestion vessel.

  • Add 5 mL of concentrated HNO₃ to the vessel.

  • Allow the sample to pre-digest for at least 30 minutes.

  • Add 2 mL of H₂O₂ to the vessel.

  • Place the vessels in the microwave digestion system and run a program suitable for plant tissue digestion (e.g., ramp to 180°C and hold for 20 minutes).

  • After digestion and cooling, quantitatively transfer the digest to a 50 mL volumetric flask and bring it to volume with deionized water.

2.3.2. Boron Determination by ICP-OES

The digested samples can be analyzed for boron concentration using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Instrument Parameters (Example):

  • Wavelength: 249.773 nm

  • RF Power: 1300 W

  • Plasma Gas Flow: 15 L/min

  • Auxiliary Gas Flow: 0.2 L/min

  • Nebulizer Gas Flow: 0.8 L/min

  • Sample Uptake Rate: 1.5 mL/min

Prepare a series of boron standards to generate a calibration curve for quantification.

Visualization of Experimental Workflow and Boron Uptake Pathway

Experimental Workflow

experimental_workflow cluster_synthesis Nano-Calcium Borate Synthesis cluster_cultivation Sunflower Cultivation cluster_analysis Boron Analysis s1 Precursor Solutions (CaCl2 + Borax) s2 PVP Addition s1->s2 s3 Co-precipitation s2->s3 s4 Washing & Drying s3->s4 s5 Characterization (XRD, SEM) s4->s5 c3 Fertilizer Treatments (Control, Nano-B, Conventional) s5->c3 c1 Seed Germination c2 Hydroponic Culture c1->c2 c2->c3 c4 Plant Harvest c3->c4 c5 Biomass Measurement (Fresh & Dry Weight) c4->c5 a1 Tissue Digestion (Microwave-Assisted) c4->a1 a3 Gene Expression Analysis (qPCR for NIPs & BORs) c4->a3 a2 ICP-OES Analysis a1->a2

Caption: Experimental workflow for validating boron uptake.

Boron Uptake and Transport Signaling Pathway

Boron is primarily taken up by plant roots from the soil solution in the form of boric acid. This process involves both passive diffusion and facilitated transport through aquaporin-like channels, specifically Nodulin 26-like Intrinsic Proteins (NIPs). Once inside the root cells, boron is then actively transported to the xylem for distribution throughout the plant via efflux transporters known as BORs. The expression of these transporters is regulated by the plant's boron status.

boron_uptake_pathway cluster_root Root Epidermal Cell Soil_B Boric Acid (H3BO3) NIPs NIPs (e.g., NIP5;1) Soil_B->NIPs Facilitated Transport Membrane Plasma Membrane Cytosol_B Boric Acid in Cytosol NIPs->Cytosol_B BORs BORs (e.g., BOR1) Xylem_B Boron to Shoots BORs->Xylem_B Cytosol_B->BORs

References

A Comparative Guide to Assessing the Purity of Synthesized Calcium Fructoborate for Food Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized calcium fructoborate, a prominent boron-containing compound used in food supplements. It further contrasts these methods with those applicable to other common boron supplements, offering supporting experimental data and detailed protocols to aid in the selection of appropriate quality control strategies.

Introduction to Calcium Fructoborate and its Alternatives

Calcium fructoborate is a nature-identical sugar-borate ester complex composed of calcium, fructose, and boron. It is valued for its high bioavailability and is a common ingredient in supplements aimed at supporting bone and joint health. Alternative boron supplements available on the market include inorganic salts like sodium borate and chelated forms such as boron citrate, boron glycinate, and boron aspartate. The purity of these compounds is paramount to ensure both the safety and efficacy of the final product.

Comparative Analysis of Purity Assessment Methodologies

The purity of calcium fructoborate and its alternatives can be assessed using a variety of analytical techniques. Each method offers distinct advantages in terms of specificity, sensitivity, and the type of information it provides. A summary of these methods is presented in Table 1.

Data Presentation: Comparison of Analytical Methods for Boron Supplements
Analytical Technique Parameter Assessed Applicability to Calcium Fructoborate Applicability to Alternative Boron Supplements Key Strengths Limitations
HPTLC Identification, Quantification of Active Ingredient and Related Substances (e.g., Boric Acid)HighModerateSimple, cost-effective, high throughput, simultaneous analysis of multiple samples.[1][2]Lower resolution and sensitivity compared to HPLC.
HPLC-MS Identification, Quantification, Impurity ProfilingHighHighHigh sensitivity and selectivity, capable of identifying unknown impurities.[3]Higher cost and complexity of instrumentation and method development.
NMR (¹¹B, ¹³C) Structural Elucidation, Quantification of mono- and di-ester forms, Free Borate and FructoseHighModerateProvides detailed structural information, non-destructive.[4]Lower sensitivity, requires specialized equipment and expertise.
ICP-OES/MS Elemental Analysis (Boron, Calcium), Heavy Metal Contamination (As, Cd, Pb, Hg)HighHighVery high sensitivity for elemental analysis, multi-element capability.[5][6][7]Does not provide information on the chemical form of the element.
FT-IR Identification, Functional Group AnalysisHighHighFast, simple, provides a chemical "fingerprint" for identification.Limited quantitative capabilities.
Titration Assay of Boron Content (as Boric Acid) or Chelate Content (e.g., Citrate)ModerateHighSimple, inexpensive, accurate for high concentration analytes.[8]Non-specific, susceptible to interferences.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their implementation in a laboratory setting.

High-Performance Thin-Layer Chromatography (HPTLC) for Calcium Fructoborate and Boric Acid

This method is suitable for the simultaneous identification and quantification of calcium fructoborate and its potential impurity, boric acid.[1][2]

  • Standard Preparation:

    • Prepare a stock solution of boric acid (BA) standard by dissolving 25 mg in 25 mL of water (1 mg/mL).

    • Prepare a stock solution of calcium fructoborate (CFB) standard by dissolving 125 mg in 25 mL of water (5 mg/mL).

    • From the stock solutions, prepare a series of working standard solutions with concentrations ranging from 0.2 to 0.8 µg/µL for BA and 1 to 4 µg/µL for CFB.

  • Sample Preparation:

    • For bulk powder, accurately weigh and dissolve the sample in water to achieve a concentration within the calibration range.

    • For tablets or capsules, grind the contents of 20 units to a fine powder. Accurately weigh a portion of the powder equivalent to the average tablet/capsule weight and dissolve it in water. Sonicate if necessary to ensure complete dissolution, and then filter.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates with silica gel 60 F254.

    • Mobile Phase: 2-propanol:water (8:2, v/v).

    • Application: Apply 1 µL of each standard and sample solution as bands on the HPTLC plate using an automated applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.

    • Derivatization and Detection: Dry the plate and spray with a 0.1% solution of chlorogenic acid in ethanol. Visualize the plate under UV light at 365 nm.

    • Quantification: Scan the plate using a TLC scanner and quantify the peaks based on the calibration curve generated from the standards. The approximate Rf values are 0.83 for boric acid and 0.59 for calcium fructoborate.[2]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental and Heavy Metal Analysis

This protocol is a general guideline for the determination of elemental composition (Boron, Calcium) and heavy metal impurities (Arsenic, Cadmium, Lead, Mercury) in boron supplements.[5][6][7]

  • Standard Preparation:

    • Prepare multi-element stock standards for the elements of interest (B, Ca, As, Cd, Pb, Hg) from certified reference materials.

    • Prepare a series of calibration standards by diluting the stock standards with 2% nitric acid to cover the expected concentration range in the samples.

    • Prepare an internal standard solution (e.g., Scandium, Germanium, Indium, Bismuth) in 2% nitric acid.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.5 g of the supplement sample into a clean microwave digestion vessel.

    • Carefully add 5 mL of concentrated nitric acid and 2 mL of 30% hydrogen peroxide.

    • Allow any initial reaction to subside before sealing the vessels.

    • Digest the samples using a validated microwave digestion program (e.g., ramp to 200°C over 20 minutes and hold for 20 minutes).

    • After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with ultrapure water.

  • ICP-MS Analysis:

    • Set up the ICP-MS instrument according to the manufacturer's instructions and allow it to warm up and stabilize.

    • Introduce the internal standard online with the samples and standards.

    • Aspirate the prepared standards and samples into the ICP-MS.

    • Acquire data for the specified isotopes of the target elements.

    • Quantify the elemental concentrations in the samples using the calibration curves generated from the standards.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided to illustrate key processes and relationships.

General Workflow for Purity Assessment of a Synthesized Food Supplement

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity & Impurity Analysis cluster_qc Final Quality Control Synthesis Chemical Synthesis Initial_Characterization Initial Characterization (FT-IR, Melting Point) Synthesis->Initial_Characterization Chromatography Chromatographic Analysis (HPTLC/HPLC-MS) Initial_Characterization->Chromatography Spectroscopy Spectroscopic Analysis (NMR) Initial_Characterization->Spectroscopy Elemental Elemental Analysis (ICP-OES/MS) Initial_Characterization->Elemental Specification_Check Comparison with Specifications Chromatography->Specification_Check Spectroscopy->Specification_Check Elemental->Specification_Check Batch_Release Batch Release Specification_Check->Batch_Release Boron_Bone_Health cluster_hormonal Hormonal Regulation cluster_mineral Mineral Metabolism Boron Boron Supplementation (e.g., Calcium Fructoborate) Estrogen Increased Estrogen Levels Boron->Estrogen Testosterone Increased Testosterone Levels Boron->Testosterone Calcium_Metabolism Improved Calcium Metabolism Boron->Calcium_Metabolism Vitamin_D Enhanced Vitamin D Utilization Boron->Vitamin_D Bone_Health Improved Bone Mineral Density and Strength Estrogen->Bone_Health Testosterone->Bone_Health Calcium_Metabolism->Bone_Health Vitamin_D->Bone_Health

References

Safety Operating Guide

Proper Disposal of Calcium Borate in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of calcium borate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound, a compound used in various industrial and laboratory applications, requires careful handling and disposal due to its potential health and environmental effects. While not always classified as a hazardous waste under federal regulations, its disposal is governed by local, state, and federal guidelines that must be strictly followed.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side-shields.To protect eyes from dust and potential splashes.[2][4][5]
Hand Protection Nitrile or rubber gloves.To prevent skin contact.[2][4][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust levels are high.To avoid inhalation of dust particles, which can cause respiratory irritation.[1][2][5]
Protective Clothing Laboratory coat or other protective clothing.To prevent contamination of personal clothing.[2][4][5]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the process for collecting, storing, and disposing of solid this compound waste generated in a laboratory.

Step 1: Waste Collection

  • Containment: At the point of generation, collect solid this compound waste.

  • Method: Carefully sweep or shovel the material to minimize dust generation.[1][5] A vacuum cleaner equipped with a HEPA filter may also be used for fine powders.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Packaging and Labeling

  • Container: Place the collected waste into a suitable, sealable, and chemically compatible container.[4][5] The original product container is often a good choice.[6]

  • Labeling: Clearly label the container as "this compound Waste." The label should include the chemical name and any known contaminants. Ensure the container is dated when it is first used for waste accumulation and again when it is full.[6]

Step 3: Storage

  • Location: Store the sealed waste container in a designated, well-ventilated, and dry area away from incompatible materials.[2][4]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[6]

Step 4: Disposal

  • Regulatory Compliance: The final disposal method must comply with all local, state, and federal regulations.[1][2] Never dispose of solid this compound down the sink or in the regular trash unless explicitly authorized by your local authorities and institutional guidelines. [1][4][5]

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[5]

  • Surplus Material: If the this compound is unused and in its original container, it may be possible to offer it to a licensed disposal company as a surplus chemical.[5]

Experimental Protocols Cited

The procedures outlined in this guide are based on standard laboratory safety protocols and information synthesized from Safety Data Sheets (SDS) for this compound. No experimental research was conducted. The primary focus is on the safe operational handling and disposal of chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

CalciumBorateDisposal A This compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Solid Waste (Minimize Dust) B->C D Is the waste mixed with other chemicals? C->D E Package in a Labeled, Sealed Container D->E No F Consult EHS for Mixed Waste Disposal D->F Yes G Store in a Designated, Dry, Ventilated Area E->G F->G H Contact EHS or Licensed Waste Contractor for Pickup G->H I Proper Disposal According to Regulations H->I

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Borate

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for laboratory professionals on the proper personal protective equipment (PPE), handling, and disposal of calcium borate to ensure a safe research environment.

This compound, a compound utilized in various research and development applications, requires careful handling to mitigate potential health risks. This guide provides detailed procedures for the safe use of this compound, including the necessary personal protective equipment, operational plans for handling, and protocols for disposal. Adherence to these guidelines is critical for protecting researchers and maintaining a secure laboratory setting.

Personal Protective Equipment (PPE) for this compound

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) information.

Protection Type Specific Recommendations Additional Guidance
Eye and Face Protection Chemical safety glasses or goggles.[1] A face shield should be worn when there is a risk of splashing.[1]Ensure eyewear complies with ANSI Z.87.1 1989 standard or EN 166 (EU).[2]
Skin Protection Nitrile or rubber gloves.[1] A lab coat, apron, or other protective clothing is necessary to prevent skin contact.[1][2]Gloves should be inspected before use and washed and dried after.[2] Clothing should cover as much skin as possible.[3]
Respiratory Protection An approved respirator is required if engineering controls are insufficient to maintain airborne concentrations below exposure limits.[1][3]For high dust levels, a full-face particle respirator (type N100 US or P3 EN 143) is recommended.[4]

Operational Plan for Handling this compound

Safe handling of this compound involves more than just wearing the correct PPE. The following procedural steps are essential for minimizing risk during routine laboratory operations.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • Use a local exhaust ventilation system to control dust at its source.[4]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe in dust.[4][5]

  • Good housekeeping practices should be implemented to prevent dust accumulation.[4]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed to prevent caking and contamination.[2][4]

Spill and Disposal Plan

In the event of a spill or for routine disposal, a clear and practiced plan is crucial to prevent environmental contamination and personnel exposure.

Spill Response Workflow

This compound Spill Response A Spill Occurs B Evacuate Immediate Area A->B I Seek Medical Attention if Exposed A->I C Don Appropriate PPE B->C D Contain the Spill C->D E Clean Up Spill D->E F Place in a suitable, closed container for disposal E->F G Decontaminate Area F->G H Dispose of Waste G->H

Caption: Workflow for responding to a this compound spill.

Detailed Spill and Disposal Procedures:

  • Personal Precautions:

    • Wear all appropriate personal protective equipment before addressing a spill.[1]

    • Avoid breathing in any dust that may be generated.[1][4]

  • Containment and Cleanup:

    • Prevent the spillage from entering drains or the environment.[1]

    • For cleanup, sweep up the material and place it into a suitable container for disposal.[1] Using a vacuum cleaner for removal is also an option.[6]

  • Disposal:

    • Dispose of this compound waste at a licensed waste disposal site in accordance with local, state, and federal regulations.[4][6]

    • Do not flush the material down drains.[4]

    • Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[2]

First Aid Measures

In case of accidental exposure, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to flush under the eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area with soap and water.[1] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult or other symptoms arise, seek immediate medical assistance.[1]

  • Ingestion: If swallowed, give two glasses of water or milk to drink and seek medical attention.[4] Do not induce vomiting unless directed by medical personnel.[1]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.